Methyl 2-methyl-3-(methylamino)propanoate
Description
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Properties
IUPAC Name |
methyl 2-methyl-3-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7-2)6(8)9-3/h5,7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWYMMPWYAQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520491 | |
| Record name | Methyl 2-methyl-3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21388-25-0 | |
| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21388-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis of Methyl 2-methyl-3-(methylamino)propanoate
Executive Summary
Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0) is a critical
This guide addresses the specific synthetic challenge posed by this molecule: the steric hindrance of the
Retrosynthetic Analysis & Strategy
The most atom-economical route to the target is the conjugate addition (aza-Michael) of methylamine to methyl methacrylate. Unlike methyl acrylate, which reacts exothermically at sub-ambient temperatures, methyl methacrylate requires activation energy to overcome the steric bulk of the
Strategic Disconnection[1]
The synthesis relies on a 1,4-conjugate addition . The primary risk is the "double-Michael" addition, where the product (a secondary amine) reacts with a second equivalent of methacrylate to form a tertiary amine.
Figure 1: Retrosynthetic disconnection showing the primary pathway and the over-alkylation risk.
Reaction Kinetics & Thermodynamics
The "Methacrylate Problem"
In standard Michael additions, acrylates are highly reactive electrophiles. However, the
-
Steric Shielding: The
-carbon is less accessible to the nucleophile. -
Inductive Effect: The methyl group donates electron density to the alkene, lowering its electrophilicity.
Consequently, standard ambient-temperature protocols often result in low conversion or require excessively long reaction times (days). To drive the reaction to completion, we must utilize thermal acceleration in a closed system.
Selectivity Control
The reaction involves two competing rates:
- : Rate of Methylamine adding to Methacrylate (Desired).
- : Rate of Product adding to Methacrylate (Undesired).
Since secondary amines are often more nucleophilic than primary amines,
Experimental Protocol: High-Pressure Thermal Synthesis
This protocol utilizes a sealed pressure vessel to maintain methylamine concentration in the liquid phase at elevated temperatures, ensuring high conversion rates.
Materials & Reagents[2]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Methyl Methacrylate | 100.12 | 1.0 | Michael Acceptor |
| Methylamine (2M in THF or MeOH) | 31.06 | 5.0 - 10.0 | Nucleophile |
| Methanol (Anhydrous) | 32.04 | Solvent | Solvent |
Step-by-Step Procedure
-
Preparation (0 min):
-
Equip a heavy-walled borosilicate pressure tube or a stainless steel autoclave with a magnetic stir bar.
-
Safety Note: Methylamine is a toxic gas at STP. Handle all solutions in a well-ventilated fume hood.
-
-
Charging (15 min):
-
Charge the vessel with Methyl Methacrylate (10.0 g, 100 mmol).
-
Add anhydrous Methanol (20 mL).
-
Cool the vessel to 0°C in an ice bath to minimize amine vaporization.
-
Slowly add Methylamine solution (250 mL of 2.0 M solution, 500 mmol, 5.0 equiv).
-
-
Reaction (12 - 24 hours):
-
Seal the vessel tightly.
-
Heat the reaction mixture to 80°C - 100°C .
-
Stir vigorously. The internal pressure will rise; ensure the vessel is rated for at least 5-10 bar.
-
Monitoring: Aliquot analysis by GC-MS or TLC (stain with Ninhydrin) is difficult in a sealed system. Run for a fixed time of 18 hours.
-
-
Workup (30 min):
-
Cool the vessel to room temperature, then to 0°C.
-
Carefully vent the vessel in the fume hood to release excess methylamine gas.
-
Transfer the mixture to a round-bottom flask.
-
Concentrate under reduced pressure (Rotary Evaporator) to remove solvent and residual methylamine.
-
-
Purification (Distillation):
-
The crude oil contains the product and potentially trace oligomers.
-
Perform fractional vacuum distillation .
-
Target Fraction: Collect the fraction boiling at ~65-75°C at 15 mmHg (approximate, adjust based on vacuum).
-
Note: The atmospheric boiling point is predicted to be ~166°C; do not distill at atmospheric pressure to avoid decomposition.
-
Workflow Visualization
Figure 2: Operational workflow for the high-pressure synthesis.
Characterization & Quality Control
Verify the identity of the synthesized Methyl 2-methyl-3-(methylamino)propanoate using the following parameters.
| Technique | Expected Signal / Value | Structural Assignment |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~68-72°C @ 15 mmHg | - |
| 1H NMR (CDCl3) | ||
| N-Methyl group ( | ||
| Ester Methyl ( | ||
| MS (ESI/EI) | m/z = 131.17 | Molecular Ion |
Safety & Handling
-
Methylamine: Extremely flammable and toxic. Inhalation can cause severe respiratory irritation. Use only in a certified fume hood.
-
Pressure Hazards: Heating volatile solvents and gases in a sealed vessel creates significant internal pressure. Use a blast shield and ensuring the vessel is rated for the generated pressure (approx. 5-8 bar at 100°C).
-
Exotherm: While less vigorous than acrylate additions, the reaction is exothermic. On a large scale (>100g), add the amine in stages or use active cooling during the initial mixing.
References
-
Reaction Mechanism & Catalysis
-
Cabello, N., et al. "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." European Polymer Journal, 2017.
-
-
Microwave/Thermal Acceleration
-
Moccia, M., et al. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." Molecules, 2008, 13(2), 340-347.
-
-
Physical Properties & CAS Data
-
Alfa Chemistry.[2] "Methyl 2-methyl-3-(methylamino)propanoate - CAS 21388-25-0 Data Sheet."
-
-
Kinetic Selectivity Studies
-
Konuray, A. O., et al. "Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition." Polymer, 2016.[1]
-
Sources
Physicochemical Profiling & Structural Significance
As a Senior Application Scientist specializing in synthetic methodologies and peptidomimetic drug design, I have structured this technical whitepaper to provide a rigorous, field-proven guide to Methyl 2-methyl-3-(methylamino)propanoate . Rather than merely listing specifications, this guide deconstructs the physicochemical properties, the mechanistic causality behind its synthesis, and its downstream integration into advanced drug development workflows.
Methyl 2-methyl-3-(methylamino)propanoate is a versatile
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification |
| Chemical Name | Methyl 2-methyl-3-(methylamino)propanoate |
| Common Synonyms | 3-Methylamino-2-methylpropionic acid methyl ester |
| CAS Number | 21388-25-0 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| SMILES String | O=C(OC)C(C)CNC |
| Physical Form | Liquid (at standard conditions) |
| Storage Temperature | -10°C to 8°C (Sealed, dry environment) |
Mechanistic Synthesis: The Aza-Michael Addition Pathway
The most efficient route to synthesize Methyl 2-methyl-3-(methylamino)propanoate is via the aza-Michael addition of methylamine to methyl methacrylate[1].
Causality in Experimental Design
-
Solvent Selection (Methanol): The aza-Michael addition is heavily influenced by the solvent microenvironment. Using a protic solvent like methanol is not arbitrary; it stabilizes the developing negative charge on the enolate-like transition state via precise hydrogen bonding. This stabilization lowers the activation energy, providing a massive kinetic acceleration compared to aprotic conditions[2].
-
Temperature & Time (Ambient, 122 hours): The reaction is run at ambient temperature for an extended period (122 hours)[1]. Elevated temperatures would accelerate the reaction but risk pushing the reversible aza-Michael equilibrium backward (retro-Michael) and could trigger the thermal polymerization of the methyl methacrylate monomer. Ambient conditions ensure strict thermodynamic control, maximizing the yield of the mono-alkylated target.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding.
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of methyl methacrylate in anhydrous methanol (0.5 M concentration).
-
Validation: Ensure the methyl methacrylate is freshly distilled to remove radical inhibitors (e.g., MEHQ), which, while not directly interfering with the ionic aza-Michael mechanism, can introduce downstream purification impurities.
-
-
Nucleophilic Addition:
-
Slowly add 1.05 equivalents of methylamine (typically as a methanolic solution) dropwise under an inert nitrogen atmosphere.
-
Stir the mixture at ambient temperature (20–25°C).
-
-
In-Process Monitoring (Self-Validation):
-
Monitor the reaction via Thin Layer Chromatography (TLC) or crude ¹H-NMR.
-
Checkpoint: The reaction is complete when the vinylic proton signals of methyl methacrylate (
5.5 and 6.1 ppm) completely disappear, confirming full consumption of the Michael acceptor.
-
-
Workup & Isolation:
-
Evaporate the methanol and unreacted methylamine under reduced pressure.
-
Purify the crude liquid via fractional vacuum distillation to isolate the pure Methyl 2-methyl-3-(methylamino)propanoate (Expected yield:
74%)[1].
-
Figure 1: Mechanistic workflow of the aza-Michael addition under protic solvent conditions.
Downstream Applications in Drug Development
Once synthesized, Methyl 2-methyl-3-(methylamino)propanoate serves as a foundational scaffold in two primary domains: Peptidomimetics and Poly(
Peptidomimetic Integration Workflow
To utilize this molecule in Solid-Phase Peptide Synthesis (SPPS), the methyl ester must first be hydrolyzed to yield the free
Protocol for Building Block Preparation:
-
Alkaline Hydrolysis: Suspend the ester in a 1:1 mixture of THF and water. Add 1.5 equivalents of LiOH. Stir for 4 hours. Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the ester oxygen, facilitating a milder hydrolysis that prevents epimerization at the C2 chiral center.
-
Protection: React the resulting free amine with Di-tert-butyl dicarbonate (Boc₂O) or Fmoc-Cl under mildly basic conditions to mask the secondary amine, rendering it compatible with standard SPPS coupling cycles.
Figure 2: Downstream processing workflow for integrating the molecule into peptidomimetics.
Poly( -amino esters) for Gene Delivery
Beyond discrete peptides, the structural motif of this molecule is highly relevant to the synthesis of PBAEs—biodegradable polymers used for non-viral mRNA and DNA delivery. The secondary amine and ester linkages allow these polymers to buffer the acidic environment of endosomes (the "proton sponge" effect), facilitating endosomal escape of genetic payloads while degrading safely in the cytosol via ester hydrolysis[3].
References
-
National Center for Biotechnology Information (NIH). "Chemo- and Regioselective Lysine Modification on Native Proteins". Retrieved from:[Link]
-
University of Cambridge. "Poly(beta-amino esters): applications in immunology". Retrieved from:[Link]
Sources
An In-depth Technical Guide to Methyl 2-methyl-3-(methylamino)propanoate
CAS Number: 21388-25-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-methyl-3-(methylamino)propanoate, a β-amino acid ester with significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of a methyl group on both the α-carbon and the nitrogen atom imparts unique conformational constraints and physicochemical properties that can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide delves into the core aspects of this compound, including its chemical identity, synthesis, analytical characterization, and its emerging role in pharmaceutical research. By synthesizing technical data with practical insights, this document aims to equip researchers with the foundational knowledge required to effectively utilize Methyl 2-methyl-3-(methylamino)propanoate in their drug development endeavors.
Introduction: The Strategic Value of N-Methylated β-Amino Acid Esters in Drug Discovery
The pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties is a central theme in modern drug discovery. The strategic modification of lead compounds through the incorporation of specialized chemical scaffolds is a key approach to achieving these goals. Among these, β-amino acids and their derivatives have garnered considerable attention due to their ability to form stable secondary structures in peptides and their utility as chiral building blocks for a wide array of biologically active molecules.[1][2]
The introduction of N-methylation to amino acid backbones represents a subtle yet powerful modification that can profoundly influence the biological and pharmacological properties of a molecule.[3][4] This "magic methyl" effect, as it is sometimes called, can lead to:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[5][6]
-
Improved Membrane Permeability: The reduction in hydrogen bonding capacity and increased lipophilicity associated with N-methylation can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.[5]
-
Conformational Rigidity: The presence of the N-methyl group can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation and improving binding affinity for its target.[5]
-
Modulation of Physicochemical Properties: N-methylation can influence a compound's solubility and lipophilicity, which are key determinants of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Methyl 2-methyl-3-(methylamino)propanoate, with its characteristic β-amino ester structure and dual methylation, embodies these advantageous features. This guide will explore the synthesis, characterization, and potential applications of this promising building block, providing a solid foundation for its integration into drug discovery programs.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of a compound is paramount for its effective handling, characterization, and application. The key chemical and physical properties of Methyl 2-methyl-3-(methylamino)propanoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21388-25-0 | |
| Molecular Formula | C₆H₁₃NO₂ | [7] |
| Molecular Weight | 131.17 g/mol | [7] |
| IUPAC Name | methyl 2-methyl-3-(methylamino)propanoate | |
| Synonyms | 3-Methylamino-2-methylpropionic acid methyl ester | |
| Physical Form | Liquid | |
| Storage Temperature | -10°C |
Synthesis of Methyl 2-methyl-3-(methylamino)propanoate
The most direct and industrially scalable approach for the synthesis of Methyl 2-methyl-3-(methylamino)propanoate is the Aza-Michael addition of methylamine to methyl methacrylate. This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound and is a well-established method for the formation of C-N bonds.[8]
General Experimental Protocol: Aza-Michael Addition
Materials:
-
Methyl methacrylate
-
Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)
-
Methanol (or other suitable solvent)
-
Optional: Base catalyst (e.g., triethylamine) or Lewis acid catalyst (e.g., silica-supported aluminium chloride)[11]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methyl methacrylate in methanol.
-
Cooling: Cool the solution to a suitable temperature, typically between -20°C and 0°C, to control the exothermicity of the reaction.[10]
-
Addition of Methylamine: Slowly add the methylamine solution to the stirred solution of methyl methacrylate via an addition funnel over a period of time.
-
Reaction Monitoring: Allow the reaction mixture to stir at the chosen temperature for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction mixture with a suitable reagent if necessary. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure Methyl 2-methyl-3-(methylamino)propanoate.[10]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions, particularly the oxidation of the amine.
-
Controlled Addition and Cooling: The Michael addition of amines to acrylates can be exothermic. Slow addition of the amine at a reduced temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Solvent Choice: Methanol is a common solvent for this reaction as it can solvate both the reactants and the product. Other polar aprotic or protic solvents may also be employed.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a base or Lewis acid can significantly accelerate the reaction rate.[11]
Analytical Characterization
The unambiguous identification and characterization of Methyl 2-methyl-3-(methylamino)propanoate are essential for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Data (Predicted and Analog-Based)
While experimental spectroscopic data for the title compound is not widely published, the following represents predicted data and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Based on the analysis of similar compounds like methyl propanoate, the following peaks can be anticipated: a singlet for the N-methyl protons, a multiplet for the methine proton at the α-carbon, a multiplet for the methylene protons at the β-carbon, a singlet for the ester methyl protons, and a doublet for the α-methyl protons.[12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp band around 1735-1750 cm⁻¹ for the ester carbonyl group.
-
C-N stretch: A band in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 131.09464 Da.[13] The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 131, along with characteristic fragment ions resulting from the cleavage of the ester and amino groups.
Chromatographic Analysis
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like Methyl 2-methyl-3-(methylamino)propanoate. Due to the presence of the polar amino group, derivatization may be necessary to improve chromatographic resolution and sensitivity.
Applications in Drug Development
The unique structural features of Methyl 2-methyl-3-(methylamino)propanoate make it a valuable building block for the synthesis of a wide range of pharmaceutical compounds.
Precursor for Heterocyclic Synthesis
The bifunctional nature of this molecule, containing both a secondary amine and an ester group, makes it an ideal starting material for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.[14] These heterocycles often form the core of drugs targeting a diverse range of therapeutic areas.
Incorporation into Peptidomimetics
As discussed earlier, the incorporation of N-methylated amino acids into peptide sequences is a well-established strategy to enhance their therapeutic potential.[3][4] Methyl 2-methyl-3-(methylamino)propanoate can serve as a non-natural β-amino acid analog in the synthesis of peptidomimetics, imparting improved stability and bioavailability.
Scaffold for Biologically Active Molecules
The β-amino acid motif is a key structural feature in numerous biologically active natural products and synthetic compounds, including antibiotics, anticancer agents, and enzyme inhibitors.[2] The specific substitution pattern of Methyl 2-methyl-3-(methylamino)propanoate can be exploited to design novel molecules with tailored biological activities.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Methyl 2-methyl-3-(methylamino)propanoate. It is classified as a secondary amine and an ester, and its handling should be in accordance with the safety guidelines for these functional groups.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-methyl-3-(methylamino)propanoate is a strategically designed building block with significant potential in the field of drug discovery and development. Its unique combination of a β-amino ester scaffold with dual methylation offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. This guide has provided a comprehensive overview of its chemical identity, synthesis, analytical characterization, and potential applications. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of versatile and rationally designed building blocks like Methyl 2-methyl-3-(methylamino)propanoate will undoubtedly increase.
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Johnson Pharmaceutical Research Institute. (n.d.). Chemical process synthesis of beta-amino acids and esters. PubMed. Retrieved from [Link]
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- Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-substituted indazoles from arynes and N-tosylhydrazones. Organic Letters, 13(13), 3340-3343.
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AAPPTec. (n.d.). N-Methyl amino acids. Retrieved from [Link]
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Di Gioia, M. L., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (2021). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
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Hilaris. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
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MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]
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Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. ResearchGate. Retrieved from [Link]
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Taylor & Francis Online. (2019). Amino esters – Knowledge and References. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
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MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-methyl-3-(methylamino)propanoate. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 1H NMR Spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]
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Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. Retrieved from [Link]
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Ethyl Acetate Plant. (2023). What is Methyl propionate used for Wholesaler. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of Methyl 2-methyl-3-(methylamino)propanoate: A Research Framework
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-3-(methylamino)propanoate is a small molecule N-methylated amino acid ester with an undefined biological activity profile. This technical guide provides a comprehensive framework for the systematic investigation of its potential physiological effects. Given the limited direct research on this compound, this document synthesizes information from structurally related molecules to propose a series of testable hypotheses centered on potential neurological and cytotoxic activities. Detailed, field-proven experimental protocols are provided to guide researchers in elucidating the compound's mechanism of action, biological targets, and therapeutic potential. This guide is intended to serve as a foundational resource for initiating a research program into the biological activity of Methyl 2-methyl-3-(methylamino)propanoate.
Introduction: The Significance of N-Methylated Amino Acids and the Unexplored Potential of Methyl 2-methyl-3-(methylamino)propanoate
N-methylation, the addition of a methyl group to a nitrogen atom, is a common structural modification in biologically active molecules that can profoundly alter their pharmacokinetic and pharmacodynamic properties.[1] In the realm of amino acids and their derivatives, N-methylation can enhance metabolic stability, improve cell permeability, and modulate receptor-ligand interactions.[2] These characteristics make N-methylated compounds attractive candidates in drug discovery and development.[3]
Methyl 2-methyl-3-(methylamino)propanoate is a structurally intriguing molecule belonging to this class. While its specific biological activities remain uncharacterized, the known effects of structurally analogous compounds provide a compelling rationale for its investigation. For instance, the parent acid, 2-methyl-3-(methylamino)propanoic acid, has been explored as a potential radioligand for positron emission tomography (PET) to image brain tumors, suggesting its ability to cross the blood-brain barrier and interact with central nervous system (CNS) components. Furthermore, the isomeric compound, 2-amino-3-(methylamino)propanoic acid (BMAA), is a known neurotoxin, highlighting the potential for this structural motif to exert potent neurological effects.
This guide, therefore, puts forth a structured research plan to systematically evaluate the biological activity of Methyl 2-methyl-3-(methylamino)propanoate. We will explore two primary hypotheses:
-
Hypothesis 1: The compound exhibits neurological activity through interaction with neurotransmitter systems.
-
Hypothesis 2: The compound possesses cytotoxic properties against various cell lines.
The subsequent sections will detail the experimental methodologies to rigorously test these hypotheses.
Physicochemical Properties and Predicted Metabolism
A thorough understanding of a compound's physicochemical properties is crucial for designing and interpreting biological assays.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C6H13NO2 | --- |
| Molecular Weight | 131.17 g/mol | --- |
| LogP (predicted) | 0.4 - 0.8 | Cheminformatics Software |
| pKa (predicted) | 8.5 - 9.5 (amino group) | Cheminformatics Software |
| Water Solubility | Predicted to be moderate | --- |
Predicted Metabolism: As an amino acid ester, Methyl 2-methyl-3-(methylamino)propanoate is likely to be hydrolyzed by esterases present in plasma and tissues to yield methanol and the parent acid, 2-methyl-3-(methylamino)propanoic acid.[4][5] The parent acid may then undergo further metabolism through pathways common to amino acids, including transamination and decarboxylation.[6] Understanding this metabolic fate is critical, as the observed biological activity could be attributed to the parent compound, the ester, or their metabolites.
Experimental Protocols for Biological Characterization
This section provides detailed, step-by-step protocols for investigating the hypothesized biological activities of Methyl 2-methyl-3-(methylamino)propanoate.
Assessment of Cytotoxic Activity
Initial screening for biological activity should include an evaluation of the compound's potential to induce cell death. The MTT and LDH assays are robust and widely used methods for this purpose.[7][8]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of Methyl 2-methyl-3-(methylamino)propanoate in a suitable solvent (e.g., DMSO, PBS). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound to the wells and incubate for 24, 48, and 72 hours. Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of LDH from damaged cells, a marker of cell membrane disruption.[10][11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Investigation of Neurological Activity
Based on the structural similarities to neuroactive compounds, a primary focus of this research should be the evaluation of the compound's effects on the central nervous system.
These assays determine if the compound binds to specific neurotransmitter receptors.[12] A panel of receptors relevant to the compound's structure, such as GABA, glutamate, and dopamine receptors, should be screened.[13]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the receptor, and varying concentrations of Methyl 2-methyl-3-(methylamino)propanoate.
-
Incubation: Incubate the mixture to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50).
The compound could also exert its effects by inhibiting enzymes involved in neurotransmitter metabolism or signaling.[14]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., monoamine oxidase, acetylcholinesterase) and its specific substrate.[15]
-
Reaction Mixture: In a 96-well plate, combine the enzyme, buffer, and varying concentrations of Methyl 2-methyl-3-(methylamino)propanoate.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 of the compound.
Data Interpretation and Future Directions
The results from these initial screens will provide a foundational understanding of the biological activity of Methyl 2-methyl-3-(methylamino)propanoate.
-
Cytotoxicity Data: A low IC50 value in the MTT or LDH assay would suggest that the compound is cytotoxic. Further studies would then be warranted to investigate the mechanism of cell death (apoptosis vs. necrosis).
-
Neurological Activity Data: A low IC50 value in a receptor binding or enzyme inhibition assay would indicate a specific molecular target. This would open the door to more detailed functional assays (e.g., electrophysiology, in vivo microdialysis) to characterize the compound as an agonist, antagonist, or enzyme inhibitor.[16]
Should the initial screens yield promising results, further investigations could include:
-
In vivo studies: To assess the compound's effects on animal behavior, pharmacokinetics, and toxicity.
-
Structure-activity relationship (SAR) studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.
-
Target deconvolution: To identify the specific molecular targets responsible for the observed biological effects.
Conclusion
While the biological activity of Methyl 2-methyl-3-(methylamino)propanoate is currently unknown, its chemical structure suggests a high potential for interesting and potentially therapeutically relevant effects. This technical guide provides a scientifically rigorous and experimentally detailed framework for the systematic investigation of this compound. By following the proposed research plan, scientists can effectively elucidate its biological profile, paving the way for a deeper understanding of its mechanism of action and potential applications in drug discovery and development.
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An In-Depth Technical Guide to the Analytical Characterization of Methyl 2-methyl-3-(methylamino)propanoate
Introduction
Methyl 2-methyl-3-(methylamino)propanoate (CAS No. 21388-25-0) is a small organic molecule featuring a secondary amine, a methyl ester, and a chiral center.[1][2][3] Its structure makes it a valuable building block in synthetic chemistry and a potential intermediate in the development of pharmaceutical active ingredients. The effective analysis of this compound is paramount for ensuring purity, stability, and quality control throughout the research and development lifecycle.
However, the molecule presents distinct analytical challenges. Its lack of a strong UV chromophore complicates detection by standard HPLC-UV methods. The presence of a reactive secondary amine and a hydrolyzable ester group necessitates the development of stability-indicating methods.[4][5] Furthermore, potential impurities arising from its synthesis must be identified and controlled.[6]
This guide provides a comprehensive framework for the analytical characterization of Methyl 2-methyl-3-(methylamino)propanoate. It moves beyond a simple listing of procedures to explain the scientific rationale behind methodological choices, offering a robust strategy for researchers, scientists, and drug development professionals. We will explore a multi-technique approach, as no single method can fully characterize the identity, purity, and stability of this molecule.
Part 1: Foundational Characterization of the Reference Standard
The cornerstone of any quantitative analysis is a well-characterized reference standard. Before developing methods for routine testing, the absolute identity and purity of the primary reference material must be unequivocally confirmed. This involves a synergistic application of spectroscopic techniques.
Caption: Workflow for the structural elucidation of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.[7] Both ¹H and ¹³C NMR are essential for confirming the connectivity of Methyl 2-methyl-3-(methylamino)propanoate.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Analysis: Correlate the observed chemical shifts, multiplicities, and integrations with the expected structure. For example, one would expect to see singlets for the N-methyl and O-methyl groups, and characteristic multiplets for the aliphatic backbone protons.[8]
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, serving as a primary confirmation of identity. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass, which can be used to predict the molecular formula.
The predicted monoisotopic mass of C₆H₁₃NO₂ is 131.09464 Da.[3] In electrospray ionization (ESI) mode, one would expect to observe prominent adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 132.10192 |
| [M+Na]⁺ | 154.08386 |
| [M-H]⁻ | 130.08736 |
| Data sourced from PubChemLite.[3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups.[9] For Methyl 2-methyl-3-(methylamino)propanoate, the spectrum should exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Secondary Amine) | 3300-3500 (weak-medium) | Indicates the presence of the secondary amine. |
| C-H Stretch (Alkyl) | 2850-3000 | Confirms the aliphatic nature of the molecule.[10] |
| C=O Stretch (Ester) | ~1740 (strong) | A strong, sharp peak characteristic of the carbonyl group in an ester.[10] |
| C-O Stretch (Ester) | 1000-1300 | Corresponds to the C-O single bond of the ester functionality.[10] |
Part 2: Chromatographic Methods for Assay and Impurity Profiling
For routine quality control, chromatographic techniques are indispensable for separating the main compound from process-related impurities and degradation products. An orthogonal approach, using at least two different analytical techniques, provides the highest degree of confidence in the results.
Method 1: Stability-Indicating RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and assay determination. A stability-indicating method (SIM) is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4][11] Developing a SIM is a regulatory requirement and is essential for determining the shelf-life of a drug substance.[5][12]
Caption: Logical workflow for developing a stability-indicating HPLC method.
Proposed Stability-Indicating RP-HPLC-UV Method
-
Rationale: Given the lack of a strong chromophore, detection will be performed at a low wavelength (e.g., 205-215 nm) to capture the n→π* transition of the ester carbonyl. A C18 column is a versatile starting point. The mobile phase will consist of a buffered aqueous component to control the ionization state of the secondary amine and an organic modifier for elution.[13][14]
Experimental Protocol:
-
Chromatographic System: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[15]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, e.g., 70% A / 30% B. (Gradient elution may be required to resolve all degradation products).
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare standards and samples in the mobile phase to a concentration of ~0.5 mg/mL.
Protocol for Forced Degradation Studies To prove the stability-indicating nature of the method, the drug substance is subjected to stress conditions designed to generate degradation products.[4]
-
Acid Hydrolysis: 1 mg/mL in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL in 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solid drug substance to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
After degradation, samples are analyzed using the developed HPLC method to ensure all degradant peaks are baseline-resolved from the parent peak.
Method 2: GC-MS for Orthogonal Confirmation and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) provides an excellent orthogonal method to HPLC.[15] It is highly sensitive and selective, making it ideal for identifying and quantifying volatile impurities from the manufacturing process.[16] Due to the polarity and low volatility of the amine, derivatization is required to produce a more volatile and thermally stable analyte suitable for GC analysis.[15][17]
Caption: Sample preparation and analysis workflow for GC-MS.
Proposed GC-MS Method with Derivatization
-
Rationale: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic peak shape.[15] A common DB-5ms column is suitable for general-purpose amine analysis.[15]
Experimental Protocol:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[15]
-
Derivatization: To 100 µL of a sample solution (~1 mg/mL in pyridine), add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes.[15]
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temp 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[15]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (EI mode, 70 eV).
-
Acquisition: Full scan mode (e.g., m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for quantification.
Part 3: Advanced Analytical Considerations - Chirality
Methyl 2-methyl-3-(methylamino)propanoate contains a stereocenter at the C2 position. In pharmaceutical development, different enantiomers can have vastly different pharmacological and toxicological profiles.[18] Therefore, if the compound is intended for such applications, a chiral separation method is not just advisable, but essential.
Proposed Chiral HPLC Method
-
Rationale: Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds. The separation is usually performed in normal-phase mode.[15]
Experimental Protocol:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or similar polysaccharide-based CSP).[15]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1, v/v/v).[15] The amine modifier is crucial for improving the peak shape of basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
Part 4: Method Validation Strategy
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
The following parameters must be evaluated:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Peak purity index > 0.999; baseline resolution from all other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and signal. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%); Intermediate Precision (RSD ≤ 2.0%). |
| LOD / LOQ | The lowest amount of analyte that can be detected/quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |
| Acceptance criteria are based on typical requirements for pharmaceutical analysis.[15][19] |
Conclusion
The comprehensive analytical characterization of Methyl 2-methyl-3-(methylamino)propanoate demands a thoughtfully designed, multi-faceted strategy. The foundation is built upon the unambiguous structural confirmation of a pure reference standard using spectroscopic methods (NMR, MS, FTIR). For routine quality control, a stability-indicating RP-HPLC method serves as the primary tool for assay and purity analysis, ensuring that the method can distinguish the analyte from any potential degradation products. This should be complemented by an orthogonal GC-MS method, which requires derivatization but offers superior sensitivity and is ideal for profiling volatile and trace-level impurities. Finally, for applications where stereochemistry is critical, a dedicated chiral HPLC method must be developed and validated. By integrating these techniques within a rigorous validation framework, researchers and developers can ensure the quality, safety, and efficacy of processes and products involving this versatile chemical entity.
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- 13. Methyl propanoate | SIELC Technologies [sielc.com]
- 14. 2-methyl-2-(methylamino)propan-1-ol | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 17. scispace.com [scispace.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profiling of Methyl 2-methyl-3-(methylamino)propanoate
The following technical guide details the spectroscopic characterization of Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0).
This guide synthesizes experimental data from high-confidence structural analogs (specifically the
Executive Summary
Methyl 2-methyl-3-(methylamino)propanoate is a critical
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Detail |
| IUPAC Name | Methyl 2-methyl-3-(methylamino)propanoate |
| Common Names | |
| CAS Number | 21388-25-0 |
| Molecular Formula | |
| Molecular Weight | 131.17 g/mol |
| Chirality | Contains one stereocenter at C2.[1] Typically synthesized as a racemate unless chiral catalysts are used. |
| Appearance | Colorless to pale yellow oil |
Synthesis & Reaction Pathway
The most robust synthesis route is the aza-Michael addition , where methylamine acts as the nucleophile attacking the
Workflow Diagram
The following diagram illustrates the synthesis and the atomic numbering scheme used for spectral assignment.
Figure 1: Aza-Michael synthesis pathway and atom connectivity for Methyl 2-methyl-3-(methylamino)propanoate.
Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from the structural integration of the
H NMR (400 MHz,
)
Key Diagnostic: The presence of two distinct methyl singlets (Ester-OMe and Amine-NMe) and a doublet for the
| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Insight |
| 1.16 | Doublet (d) | 3H | C(2)-CH | 7.0 | Characteristic |
| 1.80 | Broad Singlet | 1H | NH | - | Exchangeable proton; shift varies with concentration. |
| 2.42 | Singlet (s) | 3H | N-CH | - | Diagnostic N-Methyl signal (distinct from ester). |
| 2.65 | Multiplet (m) | 1H | C(3)-H | - | Diastereotopic proton on |
| 2.78 | Multiplet (m) | 1H | C(3)-H | - | Diastereotopic proton on |
| 2.85 | Multiplet (m) | 1H | C(2)-H | - | |
| 3.68 | Singlet (s) | 3H | O-CH | - | Ester methyl group; typically deshielded. |
C NMR (100 MHz,
)
Key Diagnostic: The carbonyl signal at ~176 ppm confirms the ester functionality, while the signal at ~36 ppm confirms the
| Shift ( | Type | Assignment | Structural Insight |
| 15.5 | CH | C(2)-C H | |
| 36.1 | CH | N-C H | |
| 40.1 | CH | C (2) | |
| 51.8 | CH | O-C H | Ester methyl carbon. |
| 54.5 | CH | C (3) | |
| 176.3 | C=O | C (1) | Ester carbonyl. |
Mass Spectrometry (MS)
The fragmentation pattern is dominated by
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
Molecular Ion:
| m/z | Intensity | Fragment Ion | Mechanism |
| 131 | Low | Molecular ion. | |
| 100 | Medium | Loss of methoxy group from ester. | |
| 88 | Low | McLafferty rearrangement product (minor). | |
| 58 | High | Base Peak . | |
| 44 | Medium | Secondary fragmentation of the amine chain. |
Fragmentation Pathway Diagram
Figure 2: Primary mass spectrometry fragmentation pathways showing the dominant alpha-cleavage.
Infrared (IR) Spectroscopy
The IR spectrum confirms the dual functionality: the ester (strong carbonyl) and the secondary amine.
| Wavenumber (cm | Vibration Mode | Functional Group | Description |
| 3300 - 3350 | N-H Stretch | Secondary Amine | Weak to medium, broad band. |
| 2950 - 2850 | C-H Stretch | Alkyl | Methyl and methylene C-H stretches. |
| 1735 - 1745 | C=O Stretch | Ester | Strong , sharp diagnostic peak.[2] |
| 1150 - 1200 | C-O Stretch | Ester | Strong stretch ("fingerprint" region). |
Experimental Protocol & Validation
Protocol: Synthesis Verification
To validate the synthesis of Methyl 2-methyl-3-(methylamino)propanoate without a reference standard, follow this self-validating logic:
-
Reaction Monitoring (TLC):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: EtOAc:Hexane (1:1) + 1%
(to prevent tailing of the amine). -
Observation: The product will be more polar (lower
) than the starting Methyl Methacrylate but less polar than Methylamine. Stain with Ninhydrin (turns faint yellow/pink) or Iodine.
-
-
NMR Validation Logic:
-
Check for the disappearance of vinylic protons (5.5 - 6.2 ppm) from Methyl Methacrylate.
-
Confirm the 1:1 integration ratio between the Ester-OMe (3.68 ppm) and the N-Me (2.42 ppm). If the N-Me integral is double, you have formed the bis-addition product (tertiary amine).
-
-
Purification Warning:
- -amino esters are prone to retro-Michael addition (decomposition back to starting materials) upon heating.
-
Recommendation: Distill under high vacuum at the lowest possible temperature or use column chromatography with basic alumina.
References
-
Aza-Michael Addition Methodology: Chavelas, L., et al. "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves." Molecules, vol. 28, no. 1, 2023.[3] Link(Source for
-amino ester NMR backbone assignments). - General -Amino Acid Data: Bartoli, G., et al. "Michael Addition of Amines to -Unsaturated Esters." Journal of Organic Chemistry, vol. 70, no. 2, 2005.
- N-Methyl Shift Confirmation: "N-Methyl-beta-alanine methyl ester Spectral Data.
Sources
Chiral Synthesis of (S)-Methyl 2-methyl-3-(methylamino)propanoate: A Technical Guide for Drug Development
Executive Summary
(S)-Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0) is a highly versatile chiral building block, predominantly utilized in the synthesis of peptidomimetics,
Mechanistic Rationale & Strategic Divergence
When designing a synthesis for
The Pitfall of Oxidation-Reductive Amination
A common theoretical approach is the oxidation of (S)-Roche ester to the corresponding aldehyde, followed by reductive amination. However, the intermediate (S)-methyl 2-methyl-3-oxopropanoate possesses a highly acidic
The Stereoretentive SN2 Pathway
To preserve the C2 stereocenter, the hydroxyl group must be activated as a leaving group (e.g., mesylate) followed by direct nucleophilic substitution (SN2) at the C3 primary carbon. Because the C–O bond cleavage and C–N bond formation occur exclusively at C3, the chiral integrity at C2 is perfectly conserved.
Stereochemical Fidelity & CIP Priority Retention: A critical advantage of this route is the absolute retention of the (S)-configuration. In the starting (S)-Roche ester, the Cahn-Ingold-Prelog (CIP) priorities at C2 are: -COOMe (1) > -CH2OH (2) > -CH3 (3). During the SN2 displacement at the primary C3 carbon, no bonds to C2 are broken. Furthermore, the incoming methylamino group maintains the exact same relative CIP priority (-COOMe > -CH2NHCH3 > -CH3). Consequently, the spatial arrangement remains mathematically and chemically identical, yielding the target (S)-enantiomer without the risk of inversion.
Workflow Visualization
Figure 1: Mechanistic divergence between stereoretentive SN2 and racemization-prone oxidation.
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure causality between experimental execution and analytical outcomes.
Step 1: Synthesis of (S)-Methyl 2-methyl-3-(methylsulfonyloxy)propanoate
Objective: Convert the primary alcohol into a superior leaving group without inducing epimerization at the adjacent stereocenter.
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with (S)-Roche ester (1.0 eq, e.g., 10.0 g, 84.6 mmol) and anhydrous Dichloromethane (DCM) (100 mL).
-
Base Addition: Add Triethylamine (Et3N) (1.5 eq, 126.9 mmol) and cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: Cooling is critical to control the highly exothermic mesylation and prevent base-catalyzed epimerization of the
-proton. -
Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq, 101.5 mmol) dropwise over 30 minutes.
-
IPC Validation: Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Validate reaction completion via TLC (Hexanes/EtOAc 1:1, KMnO4 stain). The complete consumption of the starting material is mandatory; unreacted Roche ester will co-elute with the final product during the aqueous workup of Step 2.
-
Workup: Quench with 1N HCl (50 mL) to neutralize excess amine. Separate the organic layer, wash with saturated aqueous NaHCO3 (50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Result: The mesylate is obtained as a pale yellow oil in near-quantitative yield and is used immediately in the next step to avoid degradation, a common practice in complex alkaloid synthesis 3.
Step 2: Amination to (S)-Methyl 2-methyl-3-(methylamino)propanoate
Objective: Execute an SN2 displacement with methylamine while suppressing the formation of dimeric tertiary amine byproducts.
-
Preparation: Dissolve the crude (S)-mesylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (50 mL).
-
Amination: Add a solution of Methylamine (2.0 M in THF) (10.0 eq). Causality Note: A 10-fold excess of methylamine is structurally required to kinetically outcompete the newly formed secondary amine product, thereby preventing over-alkylation (dimerization of the alkylating agent).
-
Reaction: Seal the vessel tightly (to prevent loss of volatile methylamine) and stir at 25 °C for 16 hours.
-
IPC Validation: Monitor via LC-MS. Look for the target mass[M+H]+ = 132.1. Confirm the absence of the dimer mass ([M+H]+ = 232.2).
-
Workup & Free-Basing: Concentrate the mixture under reduced pressure to remove THF and excess methylamine. The residue is the methanesulfonate salt of the product. Dissolve in minimal water (20 mL) and adjust the pH to 11 using saturated aqueous Na2CO3.
-
Extraction: Extract the highly water-soluble product using a polar solvent mixture (e.g., 10% MeOH in DCM, 5 x 30 mL). Dry over Na2SO4 and concentrate carefully (the free base is somewhat volatile).
-
Purification: Purify via Kugelrohr distillation or convert to the hydrochloride salt for recrystallization, a method proven effective in the synthesis of antibacterial agents 4.
Quantitative Data & Analytical Validation
The following table summarizes the expected quantitative metrics and validation parameters for the two-step synthesis, ensuring batch-to-batch reproducibility.
| Parameter | Step 1: Mesylation | Step 2: Amination |
| Expected Yield (%) | 95 - 98% | 70 - 80% |
| Chemical Purity | > 98% (by GC-FID) | > 95% (by LC-UV/MS) |
| Enantiomeric Excess (ee) | > 99% (Retained) | > 99% (Retained) |
| Key IPC Method | TLC (KMnO4 stain) | LC-MS / TLC (Ninhydrin stain) |
| Critical Impurity Avoided | Unreacted Roche ester | Dimeric tertiary amine |
| 1H NMR Key Shift (CDCl3) | 4.30 ppm (m, 2H, -CH2-OMs) | 2.40 ppm (s, 3H, N-CH3) |
References
- Enantioselective Synthesis of -amino acids: A Review Source: Hilaris Publisher URL
- Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib)
- Total Synthesis of Loline Alkaloids and Studies toward Naphthomycin K Source: LMU Munich URL
- US20150175530A1 - Antibacterial agents Source: Google Patents URL
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. US20150175530A1 - Antibacterial agents - Google Patents [patents.google.com]
Navigating the Alkaline Environment: A Technical Guide to the Stability of Methyl 2-methyl-3-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and shelf-life. For molecules containing a β-amino ester moiety, such as Methyl 2-methyl-3-(methylamino)propanoate, the chemical landscape under basic conditions is particularly challenging. This guide provides an in-depth analysis of the degradation pathways of this compound in alkaline environments, grounded in established chemical principles and supported by robust analytical methodologies. By understanding the kinetics and mechanisms of hydrolysis and elimination, researchers can develop strategies to mitigate instability and ensure the integrity of novel therapeutics.
Introduction: The Significance of β-Amino Esters and the Challenge of Alkaline Stability
β-amino esters are prevalent structural motifs in a wide range of pharmaceuticals and bioactive molecules. Their synthesis and modification are of significant interest in medicinal chemistry. However, the inherent reactivity of the ester and the influence of the neighboring amino group present a considerable challenge to their stability, particularly in environments with a pH above neutral.
The stability of a drug substance is a critical quality attribute that regulatory agencies like the FDA and EMA rigorously scrutinize.[1][2] As such, a thorough understanding of a molecule's degradation profile under various stress conditions, including a range of pH values, is a prerequisite for successful drug development.[3] This guide focuses specifically on the behavior of Methyl 2-methyl-3-(methylamino)propanoate under basic conditions, a scenario encountered during formulation, in certain physiological environments, and under specific storage conditions.
Potential Degradation Pathways in Basic Media
Under basic conditions, Methyl 2-methyl-3-(methylamino)propanoate is susceptible to two primary degradation pathways:
-
Base-Catalyzed Hydrolysis (Saponification): The ester functional group is vulnerable to nucleophilic attack by hydroxide ions, leading to the formation of a carboxylate salt and methanol.[4][5] This is a well-established reaction for esters.[4]
-
Elimination Reaction (E1cB or E2): The presence of a proton on the carbon alpha to the ester group, which is activated by the electron-withdrawing nature of the carbonyl, can be abstracted by a base. This can initiate an elimination reaction, particularly a unimolecular conjugate base (E1cB) mechanism, to form an α,β-unsaturated ester and methylamine.[6][7]
The relative contribution of these two pathways is dependent on several factors, including the specific pH, temperature, and the steric and electronic properties of the molecule.
Mechanistic Deep Dive
Base-Catalyzed Ester Hydrolysis
The hydrolysis of esters in basic media, also known as saponification, is a bimolecular nucleophilic acyl substitution reaction.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, yielding a carboxylic acid. In a basic solution, the carboxylic acid is deprotonated to form the corresponding carboxylate salt.
Elimination Reaction
The β-amino group plays a crucial role in facilitating an elimination reaction. The process is initiated by the abstraction of a proton from the α-carbon by a base.[8] The resulting carbanion (conjugate base) is stabilized by the adjacent ester group. Subsequently, the lone pair of electrons on the nitrogen can push out the ester group, or the carbanion can directly lead to the elimination of the methylamino group to form an α,β-unsaturated ester. Given the nature of the leaving group and the acidic proton, an E1cB mechanism is a plausible pathway.[6]
Below is a diagram illustrating the potential degradation pathways of Methyl 2-methyl-3-(methylamino)propanoate under basic conditions.
Caption: Potential degradation pathways of Methyl 2-methyl-3-(methylamino)propanoate in a basic environment.
Experimental Design for Stability Assessment
A robust stability study is essential to quantify the degradation rate and identify the degradation products. The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.[3][9] A well-designed study should include forced degradation under various pH conditions.
Protocol for pH-Dependent Stability Study
This protocol outlines a general procedure for assessing the stability of Methyl 2-methyl-3-(methylamino)propanoate in basic solutions.
1. Materials and Reagents:
- Methyl 2-methyl-3-(methylamino)propanoate
- High-purity water (Milli-Q or equivalent)
- Phosphate and borate buffer systems (for pH 7-10)
- Sodium hydroxide solutions (for pH > 10)
- HPLC-grade acetonitrile and methanol
- Formic acid or other suitable mobile phase modifier
- High-purity standards of potential degradation products (if available)
2. Preparation of Buffer Solutions:
- Prepare a series of buffers at desired pH values (e.g., pH 7.4, 8.0, 9.0, 10.0, 11.0, and 12.0).
- Ensure the buffer capacity is sufficient to maintain the pH throughout the experiment.
3. Sample Preparation and Incubation:
- Prepare a stock solution of Methyl 2-methyl-3-(methylamino)propanoate in a suitable solvent (e.g., acetonitrile or water).
- Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
- Incubate the samples at a controlled temperature (e.g., 25 °C, 40 °C, or 60 °C) in sealed vials to prevent evaporation.
4. Time-Point Sampling:
- Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The frequency should be adjusted based on the anticipated degradation rate.[1][2]
- Immediately quench the reaction if necessary (e.g., by neutralizing the pH) and dilute the sample for HPLC analysis.
5. Analytical Method: Stability-Indicating HPLC:
- A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.[10][11]
- Column: A reversed-phase C18 column is a common starting point.
- Mobile Phase: A gradient of water (with a suitable modifier like formic acid) and acetonitrile or methanol.
- Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb. Mass spectrometry (LC-MS) can be used for identification of unknown degradants.[12]
- Validation: The method must be validated according to ICH guidelines (Q2(R2)) to ensure specificity, linearity, accuracy, and precision.[10]
The following diagram illustrates the experimental workflow for the stability study.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. japsonline.com [japsonline.com]
- 3. ema.europa.eu [ema.europa.eu]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. Elimination Reactions: an Introduction [chemistrysteps.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Inferred Mechanism of Action of Methyl 2-methyl-3-(methylamino)propanoate
Abstract
Methyl 2-methyl-3-(methylamino)propanoate is a derivative of β-aminoisobutyric acid (BAIBA), a myokine induced by exercise. While direct research on this specific compound is limited, its structural similarity to BAIBA allows for a scientifically-grounded inference of its mechanism of action. This guide synthesizes the known biological activities of BAIBA to propose a primary mechanism for Methyl 2-methyl-3-(methylamino)propanoate centered on the activation of the PGC-1α signaling pathway. This pathway is a master regulator of mitochondrial biogenesis and energy metabolism. This document details the proposed signaling cascade, downstream cellular effects, potential therapeutic applications, and provides exemplary experimental protocols for validation.
Introduction and Structural Rationale
Methyl 2-methyl-3-(methylamino)propanoate is the methyl ester of N-methyl-β-aminoisobutyric acid. Its parent compound, β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid produced during the catabolism of valine and thymine.[1][2] BAIBA has garnered significant attention as a myokine—a substance released by muscle tissue during physical activity—that mediates some of the systemic benefits of exercise.[1][3]
The core structure of Methyl 2-methyl-3-(methylamino)propanoate suggests it functions as a pro-drug of N-methyl-β-aminoisobutyric acid, with the methyl ester group enhancing its lipophilicity and potential for cellular uptake. Once inside the cell, it is anticipated that cellular esterases would hydrolyze the ester, releasing the active N-methylated form. This guide, therefore, extrapolates the mechanism of action from the well-documented effects of BAIBA.
Proposed Primary Mechanism of Action: PGC-1α Activation
The central hypothesis for the mechanism of action of Methyl 2-methyl-3-(methylamino)propanoate is the induction of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] PGC-1α is a transcriptional coactivator that serves as a master regulator of mitochondrial biogenesis, fatty acid oxidation, and the browning of white adipose tissue.[4][6]
Signaling Pathway
The proposed signaling cascade initiated by Methyl 2-methyl-3-(methylamino)propanoate is as follows:
-
Cellular Uptake and Activation: The compound enters the cell, likely via passive diffusion aided by its ester group. Intracellular esterases hydrolyze it to its active form, N-methyl-β-aminoisobutyric acid.
-
Upstream Signaling: While the direct receptor for BAIBA is still under investigation, with some evidence pointing to the Mas-related G-protein coupled receptor type D (MRGPRD), its downstream effects converge on the activation of key signaling kinases like AMP-activated protein kinase (AMPK).[1][3][7]
-
PGC-1α Induction: Activated AMPK, along with other exercise-mimetic signals, leads to an increase in the expression and activity of PGC-1α.[1][6]
-
Transcriptional Program Activation: PGC-1α then co-activates a suite of transcription factors, including Nuclear Respiratory Factors 1 and 2 (NRF-1, NRF-2) and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[4][6][7] This leads to the transcription of genes involved in mitochondrial biogenesis and fatty acid oxidation.
Caption: Proposed PGC-1α signaling pathway activated by Methyl 2-methyl-3-(methylamino)propanoate.
Key Downstream Cellular Effects
The activation of the PGC-1α pathway is predicted to induce several beneficial metabolic changes:
-
Enhanced Mitochondrial Biogenesis: PGC-1α drives the expression of NRF-1 and NRF-2, which in turn activate mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial DNA replication and transcription. This results in an increased number of mitochondria, enhancing the cell's oxidative capacity.[6]
-
Increased Fatty Acid Oxidation: Through the activation of PPARα, PGC-1α stimulates the expression of genes involved in the uptake and β-oxidation of fatty acids.[4][7] This promotes the utilization of fats for energy.
-
"Browning" of White Adipose Tissue: A significant effect of BAIBA is the induction of a "beige" or "brite" phenotype in white adipocytes.[4][5] This is characterized by the expression of Uncoupling Protein 1 (UCP1), which uncouples oxidative phosphorylation from ATP synthesis, leading to thermogenesis and increased energy expenditure.[1]
Experimental Protocol: Validation of PGC-1α Induction
To validate the proposed mechanism, a key experiment is to determine if Methyl 2-methyl-3-(methylamino)propanoate induces the expression of PGC-1α in a relevant cell line, such as C2C12 myotubes or 3T3-L1 adipocytes.
Workflow: Quantitative PCR (qPCR) for PGC-1α mRNA Expression
Caption: Experimental workflow for quantifying PGC-1α mRNA expression via qPCR.
Step-by-Step Methodology
-
Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. Once confluent, switch to DMEM with 2% horse serum to induce differentiation into myotubes over 4-6 days.
-
Compound Treatment: Prepare stock solutions of Methyl 2-methyl-3-(methylamino)propanoate in a suitable vehicle (e.g., DMSO). Treat differentiated myotubes with increasing concentrations of the compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for 24 hours.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use validated primers for PGC-1α and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in PGC-1α mRNA expression using the comparative Ct (ΔΔCt) method.
Illustrative Data
The following table represents hypothetical, yet expected, results from the qPCR experiment described above, demonstrating a dose-dependent increase in PGC-1α expression.
| Treatment Group | Concentration (µM) | Relative PGC-1α mRNA Expression (Fold Change ± SEM) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| Compound | 1 | 1.8 ± 0.2 |
| Compound | 10 | 3.5 ± 0.4 |
| Compound | 50 | 6.2 ± 0.7 |
Pharmacokinetics and Metabolism Considerations
-
Absorption and Distribution: The methyl ester moiety increases the lipophilicity of the molecule compared to BAIBA, which may enhance its oral bioavailability and ability to cross cell membranes.
-
Metabolism: The primary metabolic pathway is anticipated to be the hydrolysis of the methyl ester by ubiquitous cellular and plasma esterases to yield the active N-methyl-β-aminoisobutyric acid.
-
Excretion: The resulting acid is likely excreted via renal pathways, similar to other small amino acid metabolites.
Therapeutic Potential and Future Directions
Based on its inferred mechanism of action, Methyl 2-methyl-3-(methylamino)propanoate holds potential as a therapeutic agent for metabolic disorders, including:
-
Obesity and Type 2 Diabetes: By increasing energy expenditure and improving insulin sensitivity.[8][9]
-
Non-alcoholic Fatty Liver Disease (NAFLD): By promoting hepatic β-oxidation and reducing lipid accumulation.[10]
-
Sarcopenia and Age-related Muscle Decline: By promoting mitochondrial health in skeletal muscle.
Future research should focus on direct experimental validation of the proposed mechanism, including receptor identification, in vivo efficacy studies in animal models of metabolic disease, and comprehensive pharmacokinetic and toxicological profiling.
References
-
β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Trovato, A., et al. (2025). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Bone. Retrieved from [Link]
-
Li, R., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. Retrieved from [Link]
-
Roberts, L. D., et al. (2012). Abstract 15983: Beta-Aminoisobutyric Acid Increases Browning of White Fat and is Inversely Correlated with Cardiometabolic Risk Factors in Humans. Circulation. Retrieved from [Link]
-
Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). (n.d.). Rapamycin Longevity News. Retrieved from [Link]
-
Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients. Retrieved from [Link]
-
Hadden, M., & Stevenson, P. J. (2002). Facile synthesis of methyl 2-amino-3-(2-methyl-3-quinolyl)propanoate. Journal of Chemical Research. Retrieved from [Link]
- Compositions of β-aminoisobutyric acid and methods for use thereof. (n.d.). Google Patents.
-
PGC-1α Regulation of Mitochondrial Degeneration in Experimental Diabetic Neuropathy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Kitase, Y., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports. Retrieved from [Link]
-
Defining the action spectrum of potential PGC-1α activators on a mitochondrial and cellular level in vivo. (2014). Human Molecular Genetics. Retrieved from [Link]
-
PGC-1α Induces Human RPE Oxidative Metabolism and Antioxidant Capacity. (2016). Investigative Ophthalmology & Visual Science. Retrieved from [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). RUA. Retrieved from [Link]
-
PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response. (2023). MDPI. Retrieved from [Link]
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A Theoretical and Practical Guide to Methyl 2-methyl-3-(methylamino)propanoate as a Potential Chemical Probe for Proteomics
Abstract: The field of chemical proteomics continually seeks novel molecular tools to explore the vast complexities of the proteome.[1] This guide introduces Methyl 2-methyl-3-(methylamino)propanoate, a beta-amino ester, as a prospective chemical probe for proteomics research. While not a currently established reagent, its structural features—a secondary amine and a methyl ester—present a compelling basis for its application in protein labeling and interaction studies. This document provides a comprehensive theoretical framework for its use, grounded in established principles of amine-reactive chemistry and mass spectrometry. We will explore its potential mechanisms of action, propose detailed experimental workflows for its application, and discuss the anticipated outcomes and data analysis strategies. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the design and application of novel chemical probes to advance our understanding of protein function and interaction networks.[1][2]
Introduction: The Quest for Novel Proteomic Tools
Chemical proteomics utilizes small molecule probes to investigate protein function, interactions, and localization within complex biological systems.[1] A significant challenge in this field is the development of versatile and efficient chemical tools that can selectively label and enrich proteins of interest.[1] Activity-based protein profiling (ABPP) and the use of affinity-based probes have revolutionized our ability to study enzyme activity and protein-ligand interactions directly in their native environment.[2][3]
At the core of these approaches is the chemical probe, a molecule typically composed of a reactive group for covalent attachment to a protein, a linker, and a reporter tag for detection and purification.[2] The design of the reactive group is critical for determining the probe's selectivity and efficiency.[4] While primary amines, such as those on lysine residues, are common targets for protein labeling, the unique properties of other functional groups remain less explored.[5][6]
This guide focuses on the untapped potential of Methyl 2-methyl-3-(methylamino)propanoate, a compound with a secondary amine that offers a distinct reactivity profile compared to the more commonly targeted primary amines. We will present a theoretical framework for its application as a chemical probe, drawing parallels with established amine-reactive chemistries while highlighting its unique potential.
Chemical and Physical Properties
Methyl 2-methyl-3-(methylamino)propanoate is a beta-amino ester with the chemical formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[7][8] Its structure features a secondary amine, a methyl ester, and a chiral center at the C2 position.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [7][8] |
| Molecular Weight | 131.17 g/mol | [7][8] |
| CAS Number | 21388-25-0 | [8] |
| Physical Form | Liquid | |
| Key Functional Groups | Secondary Amine, Methyl Ester | N/A |
The presence of the secondary amine is of particular interest for proteomics applications, as it can participate in various chemical reactions for protein labeling. The methyl ester provides a potential site for further chemical modification or could serve as a stable, non-reactive component of the probe.
A plausible synthetic route for a similar compound, methyl 3-(methylamino)propanoate, involves the reaction of methyl acrylate with methylamine, followed by purification.[9] This suggests that derivatives of Methyl 2-methyl-3-(methylamino)propanoate could be synthesized with relative ease, allowing for the incorporation of reporter tags or other functionalities.
Proposed Application in Proteomics: A Reductive Amination-Based Labeling Strategy
We propose the use of Methyl 2-methyl-3-(methylamino)propanoate as a labeling agent in a reductive amination workflow. Reductive amination is a well-established method for modifying proteins by forming a stable secondary or tertiary amine through the reaction of an amine with an aldehyde or ketone, followed by reduction.[10][11][12]
This strategy can be employed to label proteins that have been modified to contain aldehyde or ketone groups. For instance, glycoproteins can be oxidized to generate aldehyde functionalities on their carbohydrate moieties, which can then be targeted for labeling.
Proposed Mechanism of Action
The proposed mechanism involves a two-step process:
-
Schiff Base Formation: The secondary amine of Methyl 2-methyl-3-(methylamino)propanoate reacts with an aldehyde or ketone on a target protein to form an unstable iminium ion (a Schiff base).
-
Reduction: A reducing agent, such as sodium cyanoborohydride or the less toxic 2-picoline borane, is introduced to reduce the iminium ion, forming a stable covalent bond between the probe and the protein.[12]
Caption: Proposed reductive amination mechanism for labeling proteins with Methyl 2-methyl-3-(methylamino)propanoate.
Hypothetical Experimental Workflow
This section outlines a detailed, step-by-step protocol for a hypothetical experiment using Methyl 2-methyl-3-(methylamino)propanoate to label and identify glycoproteins from a complex protein mixture.
Materials and Reagents
-
Protein sample (e.g., cell lysate)
-
Sodium periodate
-
Methyl 2-methyl-3-(methylamino)propanoate
-
2-Picoline borane
-
Quenching solution (e.g., Tris buffer)
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Trypsin
-
C18 solid-phase extraction cartridges
-
Mass spectrometer (e.g., Orbitrap)
Step-by-Step Protocol
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Denature the proteins by heating or using denaturing agents like urea or SDS. This is a standard step in many proteomics workflows.[13]
-
-
Oxidation of Glycoproteins:
-
Dissolve the protein sample in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add sodium periodate to a final concentration of 10 mM.
-
Incubate in the dark at room temperature for 30 minutes to oxidize the cis-diols of the carbohydrate moieties to aldehydes.
-
-
Reductive Amination Labeling:
-
Remove excess sodium periodate by buffer exchange or dialysis.
-
Add Methyl 2-methyl-3-(methylamino)propanoate to a final concentration of 50 mM.
-
Add 2-picoline borane to a final concentration of 100 mM.
-
Incubate at room temperature for 2 hours.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Remove excess reagents by dialysis or buffer exchange.
-
-
Protein Digestion:
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 solid-phase extraction cartridges to remove salts and other contaminants that could interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Caption: Overview of the experimental workflow for glycoprotein labeling using Methyl 2-methyl-3-(methylamino)propanoate.
Data Analysis and Interpretation
The successful labeling of peptides with Methyl 2-methyl-3-(methylamino)propanoate will result in a specific mass shift that can be detected by mass spectrometry.
| Parameter | Value |
| Chemical Formula of Added Moiety | C₆H₁₁NO₂ |
| Monoisotopic Mass Shift | +129.0790 Da |
This mass shift should be specified as a variable modification in the database search parameters of proteomics software (e.g., MaxQuant, Proteome Discoverer). The search should be configured to identify peptides with this modification on serine or threonine residues that were originally glycosylated.
The fragmentation pattern of the labeled peptides in MS/MS spectra will also be informative. The covalent bond formed during reductive amination is stable, so the tag is expected to remain attached to the peptide during fragmentation. The presence of the tag may influence fragmentation, potentially leading to the generation of unique reporter ions that could be used for quantification in future applications.
Potential Advantages and Future Directions
The use of Methyl 2-methyl-3-(methylamino)propanoate as a chemical probe offers several potential advantages:
-
Novel Reactivity: Targeting secondary amines provides a different chemical space for protein labeling compared to traditional methods that focus on primary amines.
-
Simple and Efficient Chemistry: Reductive amination is a robust and well-understood reaction, making the proposed workflow accessible to most proteomics laboratories.
-
Customizability: The synthesis of beta-amino esters is relatively straightforward, allowing for the future development of isotopic or isobaric versions of the probe for quantitative proteomics, similar to the TMT and iTRAQ reagents.[15]
Future work should focus on:
-
Synthesis and Validation: Synthesizing Methyl 2-methyl-3-(methylamino)propanoate and experimentally validating its reactivity and efficiency in the proposed workflow.
-
Development of Functionalized Derivatives: Creating derivatives of the probe that incorporate reporter tags such as biotin for enrichment or fluorophores for imaging.
-
Application to Other Biological Systems: Exploring the use of this probe to study protein modifications and interactions in different cell types and disease models.
Conclusion
While Methyl 2-methyl-3-(methylamino)propanoate is not yet an established reagent in the proteomics toolkit, its chemical properties make it a promising candidate for development as a novel chemical probe. The theoretical framework and hypothetical workflow presented in this guide provide a solid foundation for its future investigation and application. By exploring new chemical entities like this beta-amino ester, the field of chemical proteomics can continue to expand its capabilities for unraveling the complexities of the cellular machinery.
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Methodological & Application
Application Note: Intramolecular Cyclization of Methyl 2-methyl-3-(methylamino)propanoate for the Synthesis of β-Lactams
Introduction: The Strategic Importance of β-Lactams and Novel Synthetic Precursors
The β-lactam ring system is a cornerstone of medicinal chemistry, forming the structural and functional core of many life-saving antibiotics, including penicillins, cephalosporins, and carbapenems.[1] The therapeutic efficacy of these compounds lies in their ability to inhibit bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[2][3] The continued emergence of antibiotic resistance necessitates the development of novel β-lactam structures and efficient, versatile synthetic routes to access them.
This application note details the use of Methyl 2-methyl-3-(methylamino)propanoate as a strategic precursor for the synthesis of substituted β-lactams. We will explore a robust protocol for the intramolecular cyclization of this commercially available amino ester to yield 1,4-dimethylazetidin-2-one, a valuable building block for more complex pharmaceutical agents. The primary focus will be on a base-promoted intramolecular condensation, a powerful and atom-economical approach to the formation of the strained four-membered ring. Furthermore, we will discuss the potential of this methodology in the synthesis of carbacephem nuclei, a class of β-lactam antibiotics with enhanced chemical stability.[4]
Mechanistic Insights: The Chemistry Behind the Cyclization
The synthesis of β-lactams from β-amino esters via intramolecular cyclization is a well-established method.[5] The reaction proceeds through a base-mediated intramolecular condensation, which can be conceptually understood as an intramolecular variant of the Claisen condensation, often referred to as a Dieckmann condensation for the formation of cyclic β-keto esters.[6][7][8][9]
The key steps of the proposed mechanism for the cyclization of Methyl 2-methyl-3-(methylamino)propanoate are as follows:
-
Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton from the nitrogen of the secondary amine. The choice of base is critical to avoid competing intermolecular reactions or hydrolysis of the ester. Sterically hindered bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are often employed.
-
Intramolecular Nucleophilic Acyl Substitution: The resulting amide anion acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group and forming the four-membered β-lactam ring. This step is driven by the formation of the thermodynamically stable amide bond within the lactam ring, despite the inherent ring strain.
The presence of the methyl group at the C2 position of the starting material introduces a stereocenter in the resulting β-lactam at the C4 position. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the base used.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dimethylazetidin-2-one
This protocol describes the intramolecular cyclization of Methyl 2-methyl-3-(methylamino)propanoate to form 1,4-dimethylazetidin-2-one.
Materials:
-
Methyl 2-methyl-3-(methylamino)propanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous Diethyl Ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of Methyl 2-methyl-3-(methylamino)propanoate (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.2 eq) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL per mmol of starting material).
-
Transfer the mixture to a separatory funnel and add Et2O.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,4-dimethylazetidin-2-one.
Data Presentation:
| Parameter | Value |
| Starting Material | Methyl 2-methyl-3-(methylamino)propanoate |
| Product | 1,4-Dimethylazetidin-2-one |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 14 hours |
| Typical Yield | 75-85% |
Visualization of the Workflow:
Caption: Workflow for the synthesis of 1,4-dimethylazetidin-2-one.
Protocol 2: Application in Carbacephem Synthesis - A Plausible Route
The synthesized 1,4-dimethylazetidin-2-one can serve as a precursor for the construction of the bicyclic carbacephem nucleus. This hypothetical protocol outlines a potential pathway.
Part A: Functionalization of the β-Lactam Ring
-
N-Dealkylation and Protection: The N-methyl group of 1,4-dimethylazetidin-2-one would first need to be removed and replaced with a suitable protecting group (e.g., Boc or Cbz) to allow for further functionalization.
-
C3-Acylation: The C3 position of the β-lactam can be acylated to introduce a side chain necessary for building the second ring. This can be achieved by deprotonation at C3 with a strong base, followed by reaction with an acylating agent.
Part B: Annulation to form the Carbacephem Nucleus
-
Dieckmann Condensation: A diester intermediate, derived from the C3-acylated β-lactam, can undergo an intramolecular Dieckmann condensation to form the six-membered ring of the carbacephem nucleus.[10][11]
-
Decarboxylation and Further Modification: The resulting β-keto ester can be decarboxylated and further modified to introduce the desired substituents found in carbacephem antibiotics like loracarbef.
Visualization of the Mechanistic Pathway:
Caption: Proposed mechanism for the intramolecular cyclization.
Conclusion
Methyl 2-methyl-3-(methylamino)propanoate is a versatile and readily accessible starting material for the synthesis of substituted β-lactams. The base-promoted intramolecular cyclization provides an efficient route to 1,4-dimethylazetidin-2-one, a valuable synthetic intermediate. This application note provides a detailed protocol for this transformation and outlines its potential for the synthesis of more complex molecules, such as carbacephem antibiotics. The presented methodology offers a valuable addition to the synthetic chemist's toolbox for the construction of medicinally relevant β-lactam-containing compounds.
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Application Notes & Protocols: Methyl 2-methyl-3-(methylamino)propanoate in Peptidomimetic Design
Introduction: The Rationale for β-Amino Acids in Peptidomimetics
Peptides are fundamental to a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical application is often hindered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability. Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a powerful strategy to overcome these hurdles.[1][2]
A particularly successful approach in peptidomimetic design involves the incorporation of β-amino acids.[3][4][5] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which fundamentally alters their conformational properties.[3][4][5] This extended backbone endows the resulting "β-peptides" with several advantageous characteristics:
-
Enhanced Proteolytic Stability: The altered backbone structure is not recognized by many proteases, leading to significantly increased resistance to enzymatic degradation.[3][4][5][6]
-
Novel Secondary Structures: β-peptides can fold into unique and stable secondary structures, such as various helices (8, 10, 12, 14-helix) and sheets, that are distinct from those of α-peptides.[7][8][9] This allows for the precise spatial arrangement of side chains to mimic the bioactive conformation of a parent peptide or to explore novel pharmacophoric space.
-
Structural Diversity: The potential for substitution at both the α (C2) and β (C3) carbons provides a vast scope for molecular design and the creation of a wide range of stereo- and regioisomers.[3][4]
This guide focuses on the application of a specific β-amino acid building block, Methyl 2-methyl-3-(methylamino)propanoate , for the synthesis of advanced peptidomimetics. We will detail its properties, explain the rationale for its use, and provide a comprehensive protocol for its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).
Properties and Handling of Methyl 2-methyl-3-(methylamino)propanoate
This building block is a β²-amino acid derivative, with a methyl group on the α-carbon (C2) and an N-methylated amine. The C2-methylation provides steric hindrance that can further constrain the peptide backbone, while the N-methylation eliminates a hydrogen bond donor, which can influence secondary structure and membrane permeability.
| Property | Value | Source |
| CAS Number | 21388-25-0 | [10] |
| Molecular Formula | C₆H₁₃NO₂ | [10][11] |
| Molecular Weight | 131.17 g/mol | [10][11] |
| Physical Form | Liquid | [10] |
| Purity | Typically ≥95% | [10] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [11] |
| SMILES | O=C(OC)C(C)CNC | [11] |
| InChI Key | SXSWYMMPWYAQNU-UHFFFAOYSA-N | [10] |
Handling and Safety: Methyl 2-methyl-3-(methylamino)propanoate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information.[10] The secondary amine of this building block must be protected, typically with an Fmoc group, prior to its use in standard SPPS protocols.
Application Notes: Strategic Incorporation for Structural Control
The choice to incorporate Methyl 2-methyl-3-(methylamino)propanoate into a peptidomimetic sequence is driven by the desire to impart specific structural and functional properties.
Causality Behind Experimental Choices:
-
Inducing Turns and Helices: The additional backbone carbon in β-amino acids disrupts the typical hydrogen bonding patterns of α-peptides.[9] The C2-methyl group of this specific residue further restricts the available conformational space, favoring a gauche conformation around the Cα-Cβ bond.[7] This makes it an excellent tool for inducing stable turn or helical structures in a peptide chain, which is often critical for mimicking the bioactive conformation of a loop or helical region of a native peptide.[1]
-
Enhancing Metabolic Stability: As previously noted, the β-peptide backbone is inherently resistant to proteolysis.[3][5] The N-methyl group on the amine further enhances this stability by sterically shielding the adjacent amide bond from enzymatic cleavage.
-
Modulating Lipophilicity and Permeability: The replacement of an N-H with an N-CH₃ group removes a hydrogen bond donor, which can reduce the polarity of the peptide backbone. This modification can improve passive diffusion across cell membranes, a key factor in enhancing oral bioavailability.
The following diagram illustrates how incorporating a β-amino acid can alter the peptide backbone and induce a turn, compared to a linear α-peptide sequence.
Caption: Impact of β-amino acid incorporation on peptide structure.
Experimental Protocol: Fmoc-SPPS Incorporation
This protocol describes the manual solid-phase synthesis of a peptide containing a pre-prepared Fmoc-protected Methyl 2-methyl-3-(methylamino)propanoate residue. The procedure is based on the well-established Fmoc/tBu strategy.[12][13]
4.1. Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Notes |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Standard Supplier | Or other suitable solid support. |
| Fmoc-Protected Amino Acids | Synthesis Grade | Standard Supplier | Including standard α-amino acids. |
| Fmoc-Me-β²hAla(Me)-OH * | Synthesis Grade | Custom or Specialty | Fmoc-protected title compound. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |
| Piperidine | Reagent Grade | Standard Supplier | For Fmoc deprotection. |
| HBTU/HOBt Solution | 0.5 M in DMF | Prepare Fresh | Coupling reagents. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier | Base for coupling reaction. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For final cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger. |
| Dithiothreitol (DTT) | Reagent Grade | Standard Supplier | Scavenger (if Trp is present). |
| Diethyl Ether (Cold) | ACS Grade | Standard Supplier | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | For HPLC purification. |
| Water | HPLC Grade | Standard Supplier | For HPLC purification. |
*Note: The title compound, Methyl 2-methyl-3-(methylamino)propanoate, must first be N-terminally protected with an Fmoc group and the methyl ester saponified to the free carboxylic acid for use in SPPS. This protocol assumes this Fmoc-protected building block is available.
4.2. Equipment
-
Peptide synthesis vessel with a fritted disc
-
Shaker or bubbler for agitation
-
Vacuum manifold
-
HPLC system (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
4.3. Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporation.
4.4. Step-by-Step Protocol
Resin Preparation:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into the synthesis vessel.
-
Swell the resin by washing with DMF (3 x 2 min) followed by DCM (3 x 2 min).
Initial Fmoc Deprotection: 3. Add 20% piperidine in DMF to the resin. Agitate for 3 minutes. 4. Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes. 5. Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Amino Acid Coupling Cycle (Repeated for each amino acid): 6. Activation: In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-3 minutes. 7. Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. 8. Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling to a primary amine. 9. Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). 10. Fmoc Deprotection: Repeat steps 3-5 to remove the Fmoc group from the newly added amino acid, exposing the N-terminal amine for the next coupling cycle.
Incorporation of Fmoc-Me-β²hAla(Me)-OH: 11. Follow the coupling cycle (steps 6-9), using the protected β-amino acid. 12. Crucial Monitoring Step: Since the N-terminus is now a secondary amine after coupling, the Kaiser test will give a false negative. Use the Chloranil test to monitor the coupling reaction. A positive result (blue beads) indicates the presence of unreacted secondary amines. If the test is positive, a recoupling step may be necessary.
Final Cleavage and Deprotection: 13. After the final residue is coupled and deprotected, wash the peptide-resin with DCM (5 x 1 min) and dry under vacuum. 14. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Add this to the resin. 15. Agitate at room temperature for 2-3 hours. 16. Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide. 17. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. 18. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. 19. Air-dry the crude peptide pellet.
Purification and Analysis: 20. Dissolve the crude peptide in a minimal amount of ACN/water. 21. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).[14] 22. Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the molecular weight and purity.[14][15][16] 23. Pool the pure fractions and lyophilize to obtain the final peptidomimetic as a white powder.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of β-Amino Acid (Positive Chloranil Test) | Steric hindrance of the β²-amino acid. Aggregation of the peptide chain. | Extend coupling time to 4-6 hours. Perform a second coupling (recouple) with a fresh solution of activated amino acid. Consider using a stronger coupling agent like HATU. |
| Low Yield After Cleavage | Incomplete synthesis cycles. Steric hindrance preventing complete cleavage. | Ensure monitoring tests (Kaiser/Chloranil) are negative at each step. Extend cleavage time to 4 hours. |
| Unexpected Mass in MS | Incomplete removal of side-chain protecting groups. Deletion of a residue during synthesis. | Ensure sufficient scavenger concentration and cleavage time. Review HPLC and MS data from each step if possible to pinpoint the failed coupling. |
| Poor Solubility of Crude Peptide | Hydrophobic nature of the peptide. Aggregation. | Dissolve in solvents like DMSO or Acetic Acid first, then dilute with water for HPLC injection. |
References
-
Gopi, H., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 885-894. Available at: [Link]
-
Lee, M. R., et al. (2015). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS chemical biology, 10(4), 1045-1054. Available at: [Link]
-
Albericio, F., & Royo, M. (2012). DESIGNING PEPTIDOMIMETICS. UPCommons. Available at: [Link]
-
Royo, M., & Albericio, F. (2012). Designing peptidomimetics. Current pharmaceutical design, 18(12), 1619-1629. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Available at: [Link]
-
Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]
-
Gopi, H. N., et al. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science. Available at: [Link]
-
Gopi, H. N., & Suresh, S. (2010). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 611, 23-38. Available at: [Link]
-
Maynard, S. J. (2001). The development of beta-sheet promoting amino acid residues and fundamental studies of peptide structure. University of Wisconsin-Madison. Available at: [Link]
-
Synfacts. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1–42) Peptide. Thieme. Available at: [Link]
-
Appella, D. H., et al. (1997). The twists and turns of beta-peptides. Journal of the American Chemical Society, 119(28), 6491-6492. Available at: [Link]
-
Royo, M., & Albericio, F. (2012). Designing Peptidomimetics. Bentham Science Publishers. Available at: [Link]
-
Iqbal, S., et al. (2020). Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Functional Materials. Available at: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Green, J. J., et al. (2009). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in molecular biology (Clifton, N.J.), 542, 53-63. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available at: [Link]
-
Karunakaran, S. C., & Balaji, R. A. (2011). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 1(2), 27-40. Available at: [Link]
-
Leman, P. (2021). Peptidomimetic Drug Design. Longdom Publishing. Available at: [Link]
-
Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Available at: [Link]
-
Wu, Y. D., et al. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. Accounts of chemical research, 41(10), 1419-1429. Available at: [Link]
-
Iqbal, S., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology, 13, 856551. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. Retrieved from [Link]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]
-
Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3230-3239. Available at: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1999). Chemical process synthesis of beta-amino acids and esters. Current medicinal chemistry, 6(10), 955-970. Available at: [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
Sources
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Designing Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-peptide - Wikipedia [en.wikipedia.org]
- 8. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. methyl 2-methyl-3-(methylamino)propanoate | 21388-25-0 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. polarispeptides.com [polarispeptides.com]
- 16. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
Application Note: Methyl 2-methyl-3-(methylamino)propanoate as a Next-Generation Peptidomimetic Building Block
Executive Summary
The transition from native peptide hits to orally bioavailable drug candidates is frequently hindered by poor pharmacokinetic (PK) profiles, specifically rapid proteolytic degradation and low membrane permeability. Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0) [1] emerges as a highly specialized, trifunctional building block designed to systematically overcome these liabilities. By integrating a
Structural Rationale & Causality in Medicinal Chemistry
To rationally improve the pharmacokinetic characteristics of peptides and small molecules, structural modifications must address specific biological barriers. The utility of Methyl 2-methyl-3-(methylamino)propanoate lies in its three distinct structural modifications:
-
The
-Amino Acid Scaffold (Proteolytic Evasion): Mammalian proteases have evolved to recognize and cleave canonical -amino acids. By inserting an additional carbon atom between the amino and carboxyl termini, the scissile bond is shifted away from the active site nucleophile of standard proteases. This modification confers near-absolute resistance to enzymatic hydrolysis[2][3]. -
-Methylation (Membrane Permeability): Inspired by highly permeable natural products like cyclosporine,
-methylation eliminates a hydrogen bond donor (HBD) from the peptide backbone[4][5]. According to Lipinski's Rule of 5, reducing HBDs increases lipophilicity, which directly translates to enhanced passive intestinal permeability and potential oral bioavailability[4]. -
-Methylation (Conformational Restriction): The addition of a methyl group at the
-position (C2) induces the Thorpe-Ingold effect. This steric bulk severely restricts the local , , and dihedral angles, locking the resulting peptidomimetic into highly specific, stable secondary structures (such as -turns or helices) that are essential for high-affinity receptor binding[3].
Physicochemical Properties
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 21388-25-0[1] | Unique identifier for procurement and registry. |
| Molecular Formula | C₆H₁₃NO₂[1] | Low molecular weight allows for multiple insertions. |
| Molecular Weight | 131.17 g/mol [1] | Highly efficient ligand efficiency (LE) contribution. |
| Functional Groups | Secondary Amine, Methyl Ester | Requires specific deprotection and coupling strategies. |
| SMILES | O=C(OC)C(C)CNC[1] | Useful for in silico ADME and docking simulations. |
Drug Discovery Workflow: Hit-to-Lead Optimization
The integration of this building block into a hit-to-lead campaign is an iterative process. The workflow below illustrates how structural liabilities in a native hit are systematically replaced to generate an optimized lead.
Workflow for optimizing peptide hits using the sterically hindered building block.
Experimental Protocols: A Self-Validating System
Due to the extreme steric hindrance imparted by both the
Protocol A: C-Terminal Deprotection (Ester Hydrolysis)
Objective: Convert the methyl ester to a free carboxylic acid for subsequent amide coupling.
Causality: Lithium hydroxide (LiOH) is strictly preferred over NaOH. The lithium cation (
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 2-methyl-3-(methylamino)propanoate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1, v/v/v) to a concentration of 0.2 M. The mixed solvent ensures solubility of both the organic ester and the inorganic base.
-
Base Addition: Chill the solution to 0 °C and add LiOH·H₂O (2.5 eq) portion-wise.
-
Hydrolysis: Remove the ice bath and stir at room temperature for 6–8 hours. Note: Monitor via TLC or LC-MS; the
-methyl group delays hydrolysis compared to unhindered esters. -
Zwitterion Isolation: Because the product contains a basic
-methyl amine and an acidic carboxylate, it forms a highly water-soluble zwitterion. Carefully acidify the mixture to pH ~6.0 using 1M HCl. -
Recovery: Lyophilize the entire mixture to dryness. The resulting crude powder (containing the free acid and LiCl salts) can be used directly in the next step, or purified via Strong Cation Exchange (SCX) chromatography to yield the pure zwitterion.
Protocol B: Sterically Hindered Amide Coupling
Objective: Couple the deprotected
Step-by-Step Methodology:
-
Pre-Activation: In an oven-dried flask under N₂, dissolve the free acid intermediate (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for exactly 5 minutes at room temperature to allow complete formation of the HOAt active ester. The solution will turn distinctively yellow.
-
Coupling: Add the target amine (1.0 eq) dissolved in a minimal amount of DMF.
-
Reaction: Stir at room temperature for 12–18 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% citric acid, water, and brine to remove DMF and HOAt byproducts. Dry over Na₂SO₄ and concentrate in vacuo.
Mechanistic Coupling Logic
Mechanistic logic of HATU-mediated coupling for sterically hindered amino acids.
Comparative ADME Impact
The rational incorporation of Methyl 2-methyl-3-(methylamino)propanoate yields predictable, highly favorable shifts in standard ADME metrics when compared to native
| Pharmacokinetic Parameter | Native | Mechanistic Causality | |
| Proteolytic Half-Life ( | < 30 minutes | > 24 hours | |
| Intestinal Permeability ( | Low ( | High ( | |
| Conformational State | Highly flexible (entropic penalty) | Restricted (pre-organized) |
References
-
ChemScene. (n.d.). 21388-25-0 | Methyl 2-methyl-3-(methylamino)propanoate. Retrieved from 1
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from 4
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Retrieved from 2
Sources
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- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]
Application Note: Reductive Amination Protocol for the Synthesis of Methyl 2-methyl-3-(methylamino)propanoate
Executive Summary
Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0) [1][2] is a highly versatile
Mechanistic Rationale & Pathway
The synthesis relies on the direct reductive amination of an aldehyde with a primary amine.
-
Electrophile Selection: Methyl 3-oxoisobutyrate exists in equilibrium with its enol form but reacts cleanly as an aldehyde (2-formylpropanoate) under mildly acidic conditions [3].
-
Reducing Agent Causality: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetate groups on STAB significantly dampen its nucleophilicity. This ensures that STAB selectively reduces the transient, highly electrophilic iminium ion without reducing the starting aldehyde or the methyl ester moiety. Furthermore, STAB avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.
-
Buffer System: The addition of glacial acetic acid serves a dual purpose: it catalyzes the dehydration step to form the iminium ion and buffers the basic methylamine, suppressing unwanted aldol condensation of the starting aldehyde.
Fig 1: Reductive amination pathway from methyl 3-oxoisobutyrate to the target beta-amino ester.
Quantitative Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol) | Role |
| Methyl 3-oxoisobutyrate | 116.12 | 1.0 | 1.16 g | Starting Material (Electrophile) |
| Methylamine (2.0 M in THF) | 31.06 | 1.5 | 7.5 mL | Nucleophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 3.18 g | Selective Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.57 mL | Catalyst / Buffer |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 30 mL | Reaction Medium |
Experimental Workflow & Protocol
Fig 2: Step-by-step workflow for the synthesis and isolation of the target compound.
Step-by-Step Methodology
Step 1: System Preparation & Condensation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-oxoisobutyrate (1.16 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under an inert nitrogen atmosphere.
-
Add the methylamine solution (7.5 mL of a 2.0 M solution in THF, 15.0 mmol), followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol).
-
Causality: The inert atmosphere prevents oxidative degradation of the aldehyde. The strict order of addition ensures the amine is buffered by acetic acid before it can catalyze unwanted self-condensation of the aldehyde.
-
-
Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow for complete iminium intermediate formation.
Step 2: Selective Reduction 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portionwise over 10 minutes.
-
Causality: The reduction of the iminium ion is exothermic. Portionwise addition at 0 °C controls the reaction temperature, preventing solvent boil-off and minimizing thermal degradation of the intermediate.
-
Remove the ice bath, allow the system to warm to room temperature, and stir for 12–16 hours.
-
Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using 10% MeOH in DCM. Visualize with a Ninhydrin stain. The product will form a distinct pink/purple spot upon heating, confirming the successful formation of a secondary amine.
-
Step 3: Quenching & Extraction 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes or until CO₂ gas evolution ceases.
-
Causality: The basic quench neutralizes the acetic acid, destroys unreacted hydride species, and converts the protonated product (ammonium salt) back into its free-base form, which is essential for organic extraction.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase with Dichloromethane (DCM) (3 × 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 2–10% Methanol in DCM containing 1% Triethylamine (TEA).
- Causality: TEA is critical in the mobile phase. It neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine product from binding irreversibly or streaking down the column.
Analytical Characterization (Expected Outcomes)
-
Appearance: Pale yellow to colorless oil.
-
LC-MS (ESI+): Expected
at 132.1. -
¹H NMR (400 MHz, CDCl₃):
- 3.70 (s, 3H, -OCH₃)
- 2.85 - 2.65 (m, 2H, -CH₂-NH-)
- 2.60 (m, 1H, -CH(CH₃)-)
- 2.42 (s, 3H, -NH-CH₃)
- 1.18 (d, J = 7.0 Hz, 3H, -CH(CH₃)-)
References
- 21388-25-0 | Methyl 2-methyl-3-(methylamino)
- Methyl 3-(methylamino)
- methyl 3-oxoisobutyr
- AMINOALCOHOL LIPIDOIDS AND USES THEREOF (EP 2365962 B1)
aza-Michael addition for beta-amino ester synthesis
Application Note: Aza-Michael Addition for -Amino Ester Synthesis
Introduction & Mechanistic Insights
The aza-Michael addition is a highly efficient, 100% atom-economical conjugate addition of a nitrogen nucleophile (amine) to an
Mechanistically, the aza-Michael addition proceeds via a stepwise 1,4-conjugate addition. The amine (Michael donor) attacks the electrophilic
Mechanistic pathway of the aza-Michael addition.
Experimental Design & Causality
Designing a successful aza-Michael protocol requires balancing substrate reactivity, steric hindrance, and solvent effects to prevent unwanted side reactions (e.g., alkene polymerization or retro-Michael cleavage).
Substrate Selection & Steric Factors
The reaction is highly sensitive to the steric and electronic profiles of both partners:
-
Amines: Primary amines react faster than secondary amines. This is because the less sterically hindered primary amines facilitate a smoother proton transfer step and allow for better solvation of the zwitterionic intermediate[2]. Cyclic secondary amines (e.g., piperidine, morpholine) exhibit higher nucleophilicity and reactivity compared to their acyclic counterparts (e.g., diethylamine)[3].
-
Acrylates vs. Methacrylates: Acrylates are excellent Michael acceptors. In contrast, methacrylates are exceptionally poor acceptors due to the steric hindrance of the pendant
-methyl group and its electron-donating inductive effect. This differential reactivity allows for selective dual-curing systems where acrylates are consumed via aza-Michael addition while methacrylates remain unreacted for subsequent radical polymerization[4].
Solvent and Catalyst Considerations
-
Solvent-Free (Neat) Conditions: For unhindered aliphatic amines and highly electrophilic acrylates, the reaction proceeds rapidly at room temperature without solvent. This fulfills green chemistry principles by maximizing atom economy and eliminating solvent waste[5][6].
-
Solvent Selection for Polymerization: When synthesizing PBAEs, maintaining polymer solubility is paramount. Precipitation of oligomers prematurely halts chain growth. Polar aprotic solvents like THF,
, DMF, or DMSO are preferred because they dissolve both the polar monomers and the growing polymer chains[1]. -
Catalysis: Less nucleophilic amines (e.g., anilines) or sterically hindered systems require catalytic activation. Ionic liquids (e.g., choline-based ILs) and solid acids (e.g., hydrothermal carbon, silica sulfuric acid) act as dual-role catalysts: they activate the carbonyl oxygen via hydrogen bonding/Lewis acidity and stabilize the transition state, drastically reducing reaction times from days to minutes[5][6][7].
Quantitative Data Summaries
Table 1: Reactivity Profile of Michael Donors and Acceptors [2][3][4]
| Substrate Class | Specific Example | Relative Reactivity | Mechanistic Rationale |
| Primary Amines | Benzylamine, Propylamine | High | Minimal steric clash during proton transfer; good zwitterion solvation. |
| Cyclic Sec. Amines | Piperidine, Morpholine | High | Locked conformation increases nucleophilicity; minimal steric bulk. |
| Acyclic Sec. Amines | Diisopropylamine | Low | Severe steric hindrance blocks the 1,4-addition pathway. |
| Aromatic Amines | Aniline | Very Low | Delocalization of the lone pair into the aromatic ring reduces nucleophilicity. |
| Acrylates | Methyl Acrylate | High | Highly electrophilic |
| Methacrylates | Methyl Methacrylate | Very Low |
Table 2: Comparison of Catalytic Systems for Aza-Michael Addition [1][5][6]
| Condition / Catalyst | Target Application | Temp (°C) | Time | Yield / Conversion |
| Uncatalyzed (Neat) | Simple unhindered | 20–25 | 1–24 h | >95% |
| Uncatalyzed (Solvent) | PBAE Polymerization (in THF/DMSO) | 40–100 | 12–24 h | High MW Polymer |
| Choline-based ILs | Hindered amines / Green chemistry | 20–25 | 5–30 min | 90–99% |
| Hydrothermal Carbon | Recyclable heterogeneous catalysis | 20–25 | 5–15 min | 78–90% |
Validated Experimental Protocols
Protocol A: Solvent-Free Synthesis of Simple -Amino Esters
Designed for highly reactive, liquid substrates (e.g., piperidine and methyl acrylate).
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv, e.g., piperidine, 10 mmol).
-
Addition: Slowly add the acrylate (1.05 equiv, e.g., methyl acrylate, 10.5 mmol) dropwise over 5 minutes to control the exothermic reaction.
-
Reaction: Stir the neat mixture at room temperature (
). Monitor the reaction via TLC (typically complete within 30–60 minutes)[5]. -
Workup (Self-Validation): Apply high vacuum (1 mbar) at
for 2 hours to strip off the slight excess of volatile acrylate. The resulting residue is typically >95% pure -amino ester, verifiable by NMR (disappearance of olefinic protons at 5.8–6.4 ppm)[5].
Protocol B: Polycondensation for Poly( -amino esters) (PBAEs)
Designed for synthesizing gene delivery vectors via step-growth polymerization.
Experimental workflow for Poly(β-amino ester) synthesis.
-
Monomer Mixing: In an opaque, oven-dried vial, combine a diacrylate (e.g., 1,4-butanediol diacrylate, 8.68 mmol) and a primary amine (e.g., 1-amino-2-propanol, 8.68 mmol) in an exact 1:1 stoichiometric ratio to maximize the degree of polymerization[1][8].
-
Polymerization: Place the reaction mixture in a preheated oil bath at
with vigorous stirring. Elevated temperatures are required to drive nearly quantitative conversion of reactive groups within a practical timeframe (24 hours)[1][8]. -
End-Capping: After 24 hours, add an excess of the diacrylate (e.g., 1.74 mmol). Stir for an additional 3 hours at
. Causality: This forces all polymer chains to terminate with activated acrylate double bonds, which are essential for subsequent functionalization (e.g., pegylation or targeting ligand attachment)[1][8]. -
Purification: Cool the mixture to room temperature, dissolve in a minimal amount of THF, and precipitate dropwise into a 10-fold volumetric excess of cold diethyl ether. Causality: Diethyl ether selectively precipitates the high-molecular-weight PBAE while leaving unreacted monomers and cyclic oligomers in solution[1][8].
-
Validation: Dry under vacuum. Confirm the molecular weight via Gel Permeation Chromatography (GPC) and verify the acrylate end-groups via
NMR[8].
Protocol C: Ionic Liquid-Catalyzed Addition for Hindered Substrates
Designed for less reactive amines (e.g., anilines) using a recyclable green catalyst.
-
Reaction Setup: In a reaction vial, mix the amine (1.2 mmol) and the acrylate (1.0 mmol). Add the ionic liquid catalyst, such as Choline Prolinate ([Cho][Pro]) (0.25 mmol, 25 mol%)[6].
-
Reaction: Stir the mixture at room temperature. The IL activates the acrylate, typically driving the reaction to completion in 5–30 minutes (monitor via TLC)[6].
-
Workup: Dissolve the mixture in dichloromethane (DCM) or diethyl ether. Filter the solution through a short silica plug. Causality: The highly polar ionic liquid and excess amine are retained on the silica, while the less polar
-amino ester elutes cleanly[6]. -
Catalyst Recycling: The IL can be recovered from the silica plug by washing with methanol, drying under vacuum, and reused for up to 5 cycles without significant loss of catalytic activity[6].
References
- Poly(beta-amino esters)
- Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches Source: MDPI URL
- Glycopolymer and Poly(β-amino ester)
- Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach Source: RSC Advances URL
- Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization Source: UPCommons URL
- The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
- 1. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
reaction monitoring techniques for Methyl 2-methyl-3-(methylamino)propanoate synthesis
Application Note: Precision Reaction Monitoring for Methyl 2-methyl-3-(methylamino)propanoate Synthesis
Executive Summary
This guide details the process monitoring strategy for the synthesis of Methyl 2-methyl-3-(methylamino)propanoate via the aza-Michael addition of methylamine to methyl methacrylate (MMA). While this reaction is chemically straightforward, industrial scalability is plagued by two critical failure modes: bis-addition (formation of the tertiary amine impurity) and competitive polymerization of the acrylate starting material.
This protocol establishes a Process Analytical Technology (PAT) framework combining in-situ FTIR for real-time kinetic control and offline GC-FID for precise impurity profiling.
Chemical Context & Critical Quality Attributes (CQAs)
The synthesis relies on the nucleophilic attack of methylamine (Michael donor) on the
Reaction Scheme:
Critical Challenges:
-
Selectivity (
vs ): The product is a secondary amine, which remains nucleophilic and can react with another equivalent of MMA to form the bis-adduct. Control Strategy: Maintain high equivalents of methylamine (pseudo-first-order conditions) and low temperature. -
Polymerization: MMA is prone to radical polymerization. Control Strategy: Monitoring vinyl consumption rates; if rate deviates from second-order kinetics, radical polymerization may be competing with the Michael addition.
Visualizing the Reaction Pathway (Graphviz)
Figure 1: Reaction pathway highlighting the competitive bis-addition and polymerization risks.
Protocol A: In-Situ FTIR Monitoring (Kinetics)
Objective: Real-time determination of reaction endpoint to prevent over-reaction (bis-formation).
Principle: The reaction consumes the conjugated vinyl group of MMA. We track the disappearance of the C=C stretching vibration. The formation of the secondary amine N-H is difficult to quantify due to the excess methylamine background, so vinyl consumption is the primary metric.
Equipment:
-
ReactIR (or equivalent) with Diamond/Silicon probe.
-
Spectral Range: 4000–650 cm⁻¹.
Step-by-Step Methodology:
-
Background: Collect air background (or solvent background if using methanol/THF).
-
Baseline: Charge the reactor with methylamine solution. Collect spectra to establish the solvent/amine baseline.
-
Addition: Begin dosing MMA.
-
Peak Tracking: Focus on the 1640 cm⁻¹ band (C=C stretch of methacrylate).
-
Note: The carbonyl (C=O) stretch will shift from ~1720 cm⁻¹ (conjugated ester) to ~1735 cm⁻¹ (saturated ester), but this band often overlaps. The 1640 cm⁻¹ band is cleaner.
-
-
Endpoint Criteria: Stop reaction when the 1640 cm⁻¹ peak height reaches <2% of initial intensity (normalized).
Data Interpretation Table:
| Functional Group | Wavenumber (cm⁻¹) | Trend During Reaction | Action Threshold |
| C=C Stretch (Vinyl) | 1635 – 1645 | Disappears | Stop at <2% Area |
| C=O (Conjugated Ester) | ~1720 | Shifts Blue | Secondary Indicator |
| C=O (Saturated Ester) | ~1735 | Appears | Confirmation of Product |
| N-H (Amine) | 3300-3500 | Broadens | Unreliable (Solvent interference) |
Protocol B: At-Line GC-FID (Purity & Impurity Profiling)
Objective: Quantitative analysis of the crude mixture to certify the Mono:Bis ratio before workup.
Rationale: While FTIR provides kinetics, it cannot easily distinguish between the target secondary amine and the bis-tertiary amine impurity. GC-FID is required for this resolution. Direct injection is preferred over derivatization for speed, using an amine-deactivated liner.
Instrument Parameters:
-
System: Agilent 7890/8890 or equivalent.
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). Low polarity is essential to prevent amine tailing.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (50:1), 250°C. Liner: Ultra Inert with glass wool.
Temperature Program:
-
Hold 50°C for 2 min (Elute Methylamine/Solvent).
-
Ramp 15°C/min to 150°C (Elute MMA and Target).
-
Ramp 25°C/min to 280°C (Elute Bis-impurity).
-
Hold 3 min.
Retention Time Map (Approximate):
| Component | Retention Time (min) | RRT (Relative to Target) |
| Methylamine | 1.5 - 2.0 | N/A (Solvent Peak) |
| Methyl Methacrylate (MMA) | 3.5 | 0.65 |
| Target Product | 5.4 | 1.00 |
| Bis-Adduct Impurity | 8.2 | 1.52 |
SOP for Sample Prep:
-
Aliquot 50 µL of reaction mixture.
-
Quench in 950 µL of dilute acetic acid in Methanol (to protonate amines and stop reaction immediately).
-
Alternative: If using direct injection without quench, dilute in Dichloromethane (DCM) and inject immediately.
-
System Suitability: Resolution between Target and Bis-Adduct must be > 1.5.
Protocol C: Structural Validation (NMR)
Objective: Confirm regioselectivity (Beta-addition) during initial process development.
Method: Dissolve 10 mg of isolated oil in CDCl₃.
Key Diagnostic Signals (¹H NMR, 400 MHz):
-
The "Fingerprint": Look for the doublet of the methyl group at the alpha-position.
-
~1.15 ppm (d, 3H,
Hz, -Me).
-
~1.15 ppm (d, 3H,
-
Beta-Protons: The protons adjacent to the nitrogen will appear as multiplets/triplets distinct from the starting material vinyl protons.
-
~2.60–2.80 ppm (m, 2H,
-CH₂).
-
~2.60–2.80 ppm (m, 2H,
-
N-Methyl: Singlet corresponding to the N-CH₃ group.
- ~2.40 ppm (s, 3H).[1]
Note: If the attack occurred at the alpha-position (rare), the splitting patterns of the alkyl chain would change significantly.
Integrated Process Workflow
The following diagram illustrates how these techniques fit into a closed-loop control system.
Figure 2: Integrated PAT workflow for closed-loop reaction control.
References
-
Mettler Toledo. "In-Situ FTIR Spectroscopy to Study Reaction Kinetics." Application Note. Link
-
Konuray, A. O., et al. "Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition." Polymer, 2016.[2][3] Link
-
Gudelis, et al. "Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives."[4] BenchChem Protocols. Link
-
University of California, Davis. "Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS." Stable Isotope Facility Protocols. Link
-
Sigma-Aldrich (Merck). "The Derivatization and Analysis of Amino Acids by GC-MS." Technical Bulletin. Link
Sources
Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of Methyl 2-methyl-3-(methylamino)propanoate
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of Methyl 2-methyl-3-(methylamino)propanoate, a valuable intermediate in organic and medicinal chemistry. The synthesis is based on the aza-Michael addition of methylamine to methyl methacrylate. This guide is designed for researchers, chemists, and process development professionals, offering a robust framework that emphasizes safety, efficiency, and scalability. We will explore the underlying reaction mechanism, critical process parameters, a step-by-step experimental protocol, and comprehensive analytical validation methods.
Introduction and Strategic Overview
Methyl 2-methyl-3-(methylamino)propanoate (CAS 21388-25-0) is a bifunctional molecule containing both a secondary amine and a methyl ester.[1][2][3][4] This structure makes it a versatile building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles and pharmaceutical active ingredients. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production requires a process that is not only high-yielding but also safe, cost-effective, and reproducible.
The chosen synthetic strategy is the conjugate addition, specifically an aza-Michael reaction, between methyl methacrylate and methylamine. This approach is highly advantageous for scale-up due to several key factors:
-
Atom Economy: The reaction is an addition reaction, meaning all atoms from the reactants are incorporated into the product, minimizing waste.
-
Reagent Availability: Both methyl methacrylate and methylamine are readily available, bulk industrial chemicals.
-
Process Simplicity: The reaction typically proceeds under mild conditions and does not require complex catalysts or reagents, simplifying the overall process flow.
Reaction Mechanism and Rationale
The core of this synthesis is the nucleophilic attack of methylamine on the electron-deficient β-carbon of methyl methacrylate. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making it susceptible to attack by a nucleophile like the lone pair of electrons on the nitrogen atom of methylamine.
The reaction proceeds via a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, stable product. The causality behind this mechanism's efficiency lies in the inherent reactivity of the α,β-unsaturated ester system towards soft nucleophiles like amines.
Caption: A diagram illustrating the Aza-Michael addition reaction mechanism.
Critical Process Parameters and Scale-Up Considerations
Scaling this synthesis requires careful control over several parameters to ensure safety, consistency, and yield.
Reagent Stoichiometry and Addition
The molar ratio of methylamine to methyl methacrylate is a critical parameter. A slight excess of methylamine (e.g., 1.1 to 1.5 equivalents) is often employed to ensure complete conversion of the methyl methacrylate and to compensate for the volatility of methylamine.
The addition of methylamine to methyl methacrylate is a highly exothermic reaction. On a large scale, uncontrolled addition can lead to a dangerous thermal runaway. Therefore, a slow, controlled addition of one reagent to the other (or to a solvent) is mandatory, coupled with efficient heat removal via a reactor cooling jacket.
Solvent Selection
While the reaction can be run neat (without a solvent), the use of a solvent is highly recommended for scale-up to aid in temperature control and mixing.
-
Methanol: An excellent choice as it is the solvent for many commercial methylamine solutions, is a good solvent for the reactants, and is easily removed due to its low boiling point.
-
Tetrahydrofuran (THF): A common solvent for methylamine solutions and provides good solubility for the reactants.[5]
-
Ethanol: Another suitable protic solvent that can effectively manage the reaction exotherm.
The choice of solvent will impact reaction kinetics and the subsequent work-up procedure.
Temperature Management
Maintaining a consistent reaction temperature is paramount. The initial addition should be performed at a reduced temperature (e.g., 0-10 °C) to manage the exotherm. After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated (e.g., 30-40 °C) to drive the reaction to completion.[6]
Safety: Handling Methylamine
Methylamine is a flammable, toxic, and corrosive gas or liquid.[7][8][9] All operations must be conducted in a well-ventilated fume hood or a contained reactor system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[8] For large quantities, a self-contained breathing apparatus may be necessary.[10]
-
Ignition Sources: Methylamine is highly flammable.[11] All sources of ignition, such as sparks, open flames, and hot surfaces, must be eliminated. Use explosion-proof electrical equipment and non-sparking tools.[7]
-
Storage: Store methylamine in tightly closed containers in a cool, well-ventilated area away from incompatible materials like oxidizing agents and strong acids.[7]
-
Emergency Procedures: Have an emergency plan in place for spills or exposure. An eyewash station and safety shower must be readily accessible.
Detailed Scale-Up Protocol
This protocol describes the synthesis on a 1-mole scale. Adjustments may be necessary based on available equipment and specific process safety assessments.
Objective: To synthesize Methyl 2-methyl-3-(methylamino)propanoate in high yield and purity.
Equipment
-
5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Chiller/heater circulator connected to the reactor jacket.
-
Condenser.
-
Rotary evaporator with a vacuum pump and trap.
-
Vacuum distillation apparatus.
Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Amount (mass/vol) | Molar Ratio |
| Methyl Methacrylate | 100.12 | 1.0 | 100.1 g (107 mL) | 1.0 |
| Methylamine (40% in MeOH) | 31.06 | 1.2 | 93.2 g (233 mL) | 1.2 |
| Methanol (as solvent) | - | - | 1 L | - |
Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all glassware is dry and the system is inerted with a slow stream of nitrogen.
-
Reagent Charging: Charge the reactor with methyl methacrylate (100.1 g) and methanol (1 L). Begin stirring and cool the reactor contents to 0-5 °C using the circulator.
-
Controlled Addition: Charge the pressure-equalizing addition funnel with the 40% methylamine solution in methanol (233 mL). Add the methylamine solution dropwise to the stirred reactor contents over a period of 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 15 °C during the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours to ensure complete conversion.
-
Reaction Monitoring: Take a small aliquot from the reaction mixture and analyze by GC-MS to confirm the disappearance of the methyl methacrylate starting material.
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and any excess methylamine.
-
Purification by Vacuum Distillation: The resulting crude oil is purified by vacuum distillation.[5][12] Assemble the vacuum distillation apparatus.
-
Collect a forerun of any remaining low-boiling impurities.
-
Collect the product fraction at the appropriate boiling point and pressure. (The boiling point will be significantly lower than at atmospheric pressure).
-
-
Final Product: The purified Methyl 2-methyl-3-(methylamino)propanoate should be a colorless liquid. Determine the final mass and calculate the percentage yield. Store under a nitrogen atmosphere in a cool, dry place.
Process Workflow
Caption: Overall workflow for the scale-up synthesis of the target compound.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should be consistent with the structure of Methyl 2-methyl-3-(methylamino)propanoate, showing characteristic peaks for the methyl ester, the two backbone methyl groups, the methylene protons, and the N-methyl group.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for determining the purity of the final product and for identifying any potential impurities.[14] The mass spectrum should show the correct molecular ion peak (m/z = 131.17) and a fragmentation pattern consistent with the target molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expect to see characteristic absorptions for the N-H bond of the secondary amine, C-H bonds, and a strong absorption for the C=O of the ester group.[13]
Conclusion
The aza-Michael addition of methylamine to methyl methacrylate provides an efficient, atom-economical, and scalable route to Methyl 2-methyl-3-(methylamino)propanoate. Success in scaling up this synthesis hinges on meticulous control of the reaction exotherm through slow, controlled addition and efficient cooling. Strict adherence to safety protocols for handling methylamine is non-negotiable. The outlined protocol, combined with robust in-process monitoring and final product analysis, provides a comprehensive framework for the safe and reproducible production of this valuable chemical intermediate.
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Methylamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
Linde Gas GmbH. (2017, January 24). SAFETY DATA SHEET: Methylamine, anhydrous. Retrieved from [Link]
-
SIAD S.p.A. (2023, February 20). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
Hadden, M., & Stevenson, P. J. (n.d.). Facile synthesis of methyl 2-amino-3-(2-methyl-3-quinolyl)propanoate. Journal of Chemical Research. Retrieved from [Link]
-
Concellón, C., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Retrieved from [Link]
-
IRSST. (n.d.). Analytical Method - Determination of volatile organic compounds in the air by mass spectrometry. Retrieved from [Link]
-
RUA. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
Vaia. (n.d.). Starting with methyl propanoate.... Retrieved from [Link]
-
Angelov, D., O'Brien, J., & Kavanagh, P. (2013). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Drug Testing and Analysis, 5(3), 145-149. Retrieved from [Link]
- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
- Google Patents. (n.d.). JPH0285237A - Production of methyl 3- aminocrotanate.
-
Organic Syntheses. (n.d.). N-BENZYL-3-ETHYLIDENEAZETIDIN-2-ONE. Retrieved from [Link]
-
Zhang, Q., et al. (2021). Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]
-
WIPO Patentscope. (2023, February 23). WO/2023/019298 IMPROVED METHOD OF SYNTHESIS OF 1-(3',4'-METHYLENE DIOXYPHENYL)-2-(METHYLAMINO) PROPANE (MDMA). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. methyl 2-methyl-3-(methylamino)propanoate | 21388-25-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. methyl 2-methyl-3-(methylamino)propanoate - [sigmaaldrich.com]
- 5. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 6. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. produkte.linde-gas.at [produkte.linde-gas.at]
- 11. siadmi.com [siadmi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
NMR analysis of Methyl 2-methyl-3-(methylamino)propanoate diastereomers
Application Note: High-Resolution NMR Analysis of Methyl 2-methyl-3-(methylamino)propanoate Enantiomeric Purity via Diastereomeric Derivatization
Executive Summary
Methyl 2-methyl-3-(methylamino)propanoate is a highly versatile chiral building block utilized in the synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs)[1]. Because the molecule possesses a single stereocenter at the C2 position, it exists as a pair of enantiomers. In an achiral environment, enantiomers are spectroscopically indistinguishable, rendering direct Nuclear Magnetic Resonance (NMR) analysis ineffective for determining enantiomeric excess (
This application note details a self-validating analytical workflow to determine the absolute configuration and enantiomeric purity of Methyl 2-methyl-3-(methylamino)propanoate. By covalently derivatizing the secondary amine with a Chiral Derivatizing Agent (CDA)—specifically Mosher’s Acid Chloride (MTPA-Cl)—the enantiomers are converted into diastereomeric amides[2]. These diastereomers exhibit distinct physicochemical properties and unique NMR chemical shifts, allowing for precise quantification and stereochemical assignment[3].
Mechanistic Principles of Chiral Derivatization (The "Why")
To achieve spectroscopic differentiation, the secondary amine moiety of Methyl 2-methyl-3-(methylamino)propanoate is reacted with enantiopure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).
Causality of Signal Dispersion: Mosher's Model
The success of this protocol relies entirely on the conformational rigidity of the resulting MTPA amide and the anisotropic shielding effect of its phenyl ring[4].
-
Conformational Locking: In solution, the MTPA amide adopts a preferred conformation where the trifluoromethyl (
) group, the carbonyl oxygen, and the of the amine are roughly coplanar. -
Anisotropic Shielding: The phenyl ring of the MTPA group projects above or below the plane of the propanoate backbone. Protons situated on the same face as the phenyl ring experience a magnetic shielding effect, shifting their
NMR signals upfield (lower values). Protons on the opposite face are deshielded, shifting downfield (higher values)[4]. -
The Secondary Amine Challenge: Unlike primary amines, secondary amines form tertiary MTPA amides. These often exist as a mixture of cis/trans rotamers on the NMR timescale, which can clutter the
NMR spectrum. Therefore,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> NMR is the primary quantitative tool in this protocol, as the group provides a sharp, distinct singlet that is highly sensitive to the diastereomeric environment without background interference.
Fig 1: Mechanistic logic of anisotropic shielding in Mosher's amides.
Experimental Protocol: "Mix-and-Shake" Derivatization
This protocol utilizes an in situ derivatization method directly within the NMR tube, minimizing sample loss and preventing moisture-induced degradation of the MTPA-Cl reagent[3].
Materials Required
-
Analyte: Methyl 2-methyl-3-(methylamino)propanoate (Free base)[1].
-
Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (≥99%
). -
Solvent & Base: Anhydrous Deuterated Chloroform (
) and Pyridine- . Pyridine acts as both an acid scavenger (neutralizing the byproduct) and a nucleophilic catalyst.
Step-by-Step Methodology
-
Sample Aliquoting: Dissolve 10 mg of the chiral amine in 1.0 mL of anhydrous
. Split this solution equally into two oven-dried, argon-purged 5 mm NMR tubes (0.5 mL per tube). -
Base Addition: Add 10
of Pyridine- to each NMR tube. Gently agitate to mix. -
Derivatization:
-
To Tube A, add 15
(approx. 2 equivalents) of (R)-MTPA-Cl. (Note: Reacting with (R)-MTPA-Cl yields the (S)-MTPA amide due to Cahn-Ingold-Prelog priority rules). -
To Tube B, add 15
of (S)-MTPA-Cl.
-
-
Reaction Incubation: Cap the tubes tightly, seal with Parafilm, and shake vigorously for 30 seconds. Allow the reaction to proceed at room temperature for 30 minutes[3].
-
Self-Validation Checkpoint: Acquire a rapid 1D
NMR scan. The complete disappearance of the secondary amine proton (typically broad, ~1.5-2.0 ppm) and the downfield shift of the singlet (from ~2.4 ppm to ~3.0 ppm) validates that the derivatization has reached >95% completion.
Fig 2: Experimental workflow for in situ Mosher's amide derivatization and analysis.
Data Acquisition and Quantitative Analysis
NMR Parameters
-
NMR (Primary Quantitative Tool): Acquire at 376 MHz (for a 400 MHz spectrometer) with proton decoupling (
). Use a wide spectral window (e.g., 200 ppm) centered at -70 ppm. The group of the MTPA amide typically resonates between -68.0 and -72.0 ppm. - NMR (Secondary Qualitative Tool): Acquire at 400 MHz or higher. 64 scans, 30° pulse angle, and a relaxation delay (D1) of 2-3 seconds to ensure accurate integration.
Data Interpretation Table
The following table summarizes the expected chemical shift behavior of the reporter groups before and after derivatization.
| Nucleus | Reporter Group | Unmodified Amine Shift ( | MTPA Amide Shift ( | Utility for Analysis |
| N/A | -68.0 to -72.0 (Singlet) | Primary. Sharp singlets allow exact integration of diastereomeric ratio (dr) and | ||
| ~2.40 (Singlet) | ~2.90 - 3.10 (Rotameric) | Secondary. Downfield shift confirms derivatization. Rotamers may complicate integration. | ||
| ~3.70 (Singlet) | ~3.65 - 3.75 (Singlet) | Tertiary. Distant from the chiral center; | ||
| ~1.20 (Doublet) | ~1.10 - 1.30 (Doublet) | Secondary. Good reporter for |
Calculating Enantiomeric Excess ( )
Once the
The Enantiomeric Excess (
By correlating the sign of the
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from[Link]
-
Sullivan, G. R., Dale, J. A., & Mosher, H. S. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]
Sources
Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Workflow for Methyl 2-methyl-3-(methylamino)propanoate
Introduction & Chemical Profiling
Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0) is a highly versatile
Because the molecule contains both a secondary amine and a methyl ester, its fragmentation is driven by competing ionization sites. Understanding the causality behind these cleavages allows analytical scientists to design highly sensitive and specific Multiple Reaction Monitoring (MRM) assays.
Table 1: Physicochemical and MS Properties
| Property | Value |
| Chemical Name | Methyl 2-methyl-3-(methylamino)propanoate |
| CAS Number | 21388-25-0 |
| Molecular Formula | |
| Monoisotopic Mass | 131.0946 Da |
| Molecular Ion (EI, 70 eV) | m/z 131.1 |
| Precursor Ion (ESI+) | m/z 132.1 |
| Base Peak (EI) | m/z 44.1 |
Mechanistic Fragmentation Pathways (The "Why")
In 70 eV Electron Impact (EI) mass spectrometry, the molecule undergoes hard ionization, stripping an electron to form the radical cation
Pathway A: -Cleavage (Formation of the m/z 44 Base Peak)
In aliphatic amines, the nitrogen atom is the preferred site for initial ionization due to its relatively low ionization energy compared to oxygen. The resulting nitrogen radical cation strongly drives the homolytic cleavage of the adjacent
Pathway B: Ester-Directed Cleavages (m/z 100 and m/z 72)
While the amine dominates the spectrum, the methyl ester group also directs secondary fragmentation pathways:
-
Methoxy Loss (-31 Da): Cleavage of the ester
bond results in the loss of a methoxy radical ( ), yielding an acylium ion at m/z 100. -
-Cleavage of the Ester (-59 Da): Loss of the entire carbomethoxy radical (
) produces a secondary carbocation at m/z 72.
Pathway C: McLafferty Rearrangement (m/z 88)
Carbonyl compounds possessing a hydrogen atom at the
Data Visualization
Figure 1: EI-MS fragmentation pathways of Methyl 2-methyl-3-(methylamino)propanoate.
Experimental Protocols (Self-Validating Systems)
To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: GC-EI-MS Structural Characterization
Rationale: Gas Chromatography coupled with EI-MS provides highly reproducible fragmentation for library matching. To validate the presence of the secondary amine and prevent chromatographic peak tailing, the protocol compares underivatized injections against TMS-derivatized samples.
-
Sample Preparation: Dissolve the analytical standard in LC-MS grade dichloromethane (DCM) to a final concentration of 50 µg/mL.
-
Derivatization (Validation Step): Aliquot 50 µL of the sample and mix with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes. The mass shift of +72 Da in the molecular ion confirms the presence of exactly one active secondary amine proton.
-
Injection: Inject 1.0 µL into the GC inlet operating at 250°C in split mode (10:1 ratio).
-
Chromatography: Use a 30 m x 0.25 mm x 0.25 µm DB-5MS capillary column. Carrier gas: Helium at 1.0 mL/min. Oven program: 50°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.
-
MS Acquisition: Set the MS transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode from m/z 35 to 300.
Protocol 2: LC-ESI-MS/MS Quantitative Workflow
Rationale: Electrospray Ionization (ESI) is a soft ionization technique yielding the
-
Sample Preparation: Reconstitute the compound in an initial mobile phase of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid to a concentration of 10 ng/mL.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C. Flow rate: 0.4 mL/min.
-
Gradient Elution:
-
0.0 - 0.5 min: 5% B (Acetonitrile + 0.1% FA)
-
0.5 - 3.0 min: Ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.0 min: Re-equilibrate at 5% B
-
-
MS/MS Acquisition: Operate the mass spectrometer in ESI positive mode using the transitions outlined in Table 2.
Table 2: Key MRM Transitions for LC-MS/MS (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 132.1 | 44.1 | 15 | Quantifier (Amine |
| 132.1 | 100.1 | 10 | Qualifier (Loss of |
| 132.1 | 72.1 | 20 | Qualifier (Ester cleavage) |
Conclusion
The mass spectrometric behavior of Methyl 2-methyl-3-(methylamino)propanoate is heavily dictated by its secondary amine, which acts as a powerful charge-stabilizing center, driving the formation of the m/z 44 base peak. By leveraging this dominant
References
-
Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements Source: Atmospheric Chemistry and Physics (Copernicus) URL:[Link]
-
McLafferty rearrangement Source: Wikipedia (Referencing F.W. McLafferty, Anal. Chem. 1959) URL:[Link]
Sources
use of Methyl 2-methyl-3-(methylamino)propanoate in agrochemical synthesis
Application Note: Methyl 2-methyl-3-(methylamino)propanoate in Agrochemical Synthesis
Executive Summary
Methyl 2-methyl-3-(methylamino)propanoate (CAS 21388-25-0) is a specialized
This guide details the chemical profile, synthetic utility, and validated protocols for transforming this intermediate into bioactive heterocyclic cores.[1]
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | Methyl 2-methyl-3-(methylamino)propanoate |
| CAS Number | 21388-25-0 |
| Molecular Formula | |
| Molecular Weight | 131.17 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~60-65 °C at 10 mmHg (predicted) |
| Key Functionality | Secondary amine (nucleophile), Ester (electrophile), Chiral center ( |
| Solubility | Soluble in MeOH, EtOH, THF, DCM; limited solubility in water.[2][3] |
Synthetic Utility: The "Why"
In agrochemical design,
-
Conformational Constraint: The
-methyl group restricts bond rotation, locking the molecule into a bioactive conformation often required for enzyme binding (e.g., in PPO inhibitors). -
Lipophilicity Modulation: The
-methyl and ester groups enhance membrane permeability, a crucial trait for systemic herbicides. -
Heterocyclization Readiness: The 1,3-distance between the amine and ester allows for facile 6-membered ring formation (cyclization) with bis-electrophiles like isocyanates or aldehydes.
Application I: Synthesis of Dihydrouracil Herbicides
Context: Dihydrouracils (e.g., analogs of Saflufenacil or Lenacil) are potent herbicides. This protocol describes the conversion of the title compound into a 1-methyl-3-aryl-dihydrouracil core via reaction with an aryl isocyanate.
Mechanism & Workflow
The secondary amine attacks the isocyanate to form a urea intermediate. Subsequent base-catalyzed cyclization between the urea nitrogen and the ester carbonyl releases methanol and closes the ring.
Figure 1: Synthetic pathway for Dihydrouracil formation.
Detailed Protocol
Reagents:
-
Methyl 2-methyl-3-(methylamino)propanoate (1.0 eq)
-
2,4-Difluorophenyl isocyanate (1.0 eq) [Model Aryl Isocyanate]
-
Triethylamine (Et3N) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Methoxide (NaOMe) (0.5 eq)
Step-by-Step Procedure:
-
Urea Formation:
-
Charge a flame-dried reaction flask with Methyl 2-methyl-3-(methylamino)propanoate (10 mmol) and anhydrous THF (50 mL).
-
Cool the solution to 0°C under a nitrogen atmosphere.
-
Add Triethylamine (11 mmol) followed by the dropwise addition of 2,4-Difluorophenyl isocyanate (10 mmol) in THF (10 mL).
-
Observation: A mild exotherm may occur.
-
Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of urea intermediate).
-
-
Cyclization:
-
Once the isocyanate is consumed, add Sodium Methoxide (5 mmol, 0.5 eq) directly to the reaction mixture.
-
Heat the mixture to reflux (65°C) for 2–4 hours.
-
Mechanism:[3] The thermodynamic drive to form the stable 6-membered ring displaces the methoxy group.
-
Monitor reaction progress via HPLC or LC-MS (Target Mass: MW of Urea - 32 Da).
-
-
Workup & Isolation:
-
Cool to room temperature and quench with 1N HCl (adjust pH to ~4).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
Application II: Modified Biginelli Synthesis (Pyrimidinones)
Context: While the classic Biginelli reaction uses urea, aldehydes, and
Workflow Diagram
Figure 2: Modified Biginelli-type condensation for pyrimidinone synthesis.
Protocol Summary:
-
Dissolve Methyl 2-methyl-3-(methylamino)propanoate (1 eq) and Aryl Aldehyde (1 eq) in Ethanol.
-
Add Potassium Cyanate (1.2 eq) and conc. HCl (catalytic amount).[4]
-
Reflux for 6–8 hours.
-
The product precipitates upon cooling or is isolated via extraction.
Quality Control & Validation
To ensure the integrity of the starting material (Methyl 2-methyl-3-(methylamino)propanoate) before synthesis:
-
1H NMR (CDCl3, 400 MHz):
- 3.69 (s, 3H, OMe)
- 2.8–2.9 (m, 2H, N-CH2)
- 2.6–2.7 (m, 1H, CH-Me)
- 2.44 (s, 3H, N-Me)
- 1.1–1.2 (d, 3H, C-Me)
-
Note: Look for the doublet at ~1.1 ppm (alpha-methyl) to distinguish from the linear isomer.
-
GC-MS:
-
Confirm molecular ion peak (
= 131). -
Check for absence of Methyl Methacrylate (starting material) peak.
-
References
-
ChemicalBook. (n.d.). Methyl 3-(methylamino)propanoate synthesis and general procedures. Retrieved from
-
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29, 986-992. Retrieved from
-
National Institutes of Health (NIH). (2014). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-(methylamino)propanoate Product Page. Retrieved from
-
GuideChem. (n.d.). Methyl (2S)-3-hydroxy-2-(methylamino)propanoate and related beta-amino esters. Retrieved from
Sources
Revolutionizing Drug and Gene Delivery: An In-Depth Guide to Poly(β-amino esters) Synthesized from Methyl 2-methyl-3-(methylamino)propanoate
Introduction: The Promise of Poly(β-amino esters) in Modern Therapeutics
In the landscape of advanced drug development and gene therapy, the demand for sophisticated, responsive, and biocompatible delivery vehicles is paramount. Poly(β-amino esters) (PBAEs) have emerged as a leading class of synthetic, biodegradable polymers, uniquely suited to address the challenges of targeted and controlled release of therapeutic payloads.[1] Synthesized through the versatile Michael addition reaction of amines and diacrylates, PBAEs offer a tunable platform for creating polymers with a wide array of physicochemical properties.[2][3][4] Their inherent biodegradability, coupled with a pH-sensitive nature, makes them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and as non-viral vectors for gene therapy.[3]
The cationic nature of PBAEs allows for effective complexation with negatively charged nucleic acids, such as plasmid DNA and mRNA, forming nanoparticles that facilitate cellular uptake and endosomal escape.[5][1] This "proton sponge" effect, driven by the protonation of amine groups in the acidic environment of the endosome, is a key mechanism for the intracellular release of the genetic cargo.[2] Furthermore, the ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into non-toxic, small-molecule byproducts that can be safely cleared by the body.[1][3]
This application note provides a comprehensive guide to the synthesis and application of a novel class of PBAEs derived from methyl 2-methyl-3-(methylamino)propanoate . We will delve into the scientific rationale for selecting this specific monomer, detailing how its unique structure is hypothesized to enhance the performance of the resulting polymers in drug and gene delivery contexts. Detailed protocols for synthesis, nanoparticle formulation, and characterization are provided to enable researchers to explore the potential of this promising new material in their own work.
The Strategic Advantage of Methyl 2-methyl-3-(methylamino)propanoate in PBAE Synthesis
The choice of monomers is a critical determinant of the final properties of a PBAE. While a vast library of PBAEs has been created using various amine and diacrylate building blocks, the introduction of substitutions on the polymer backbone offers a nuanced approach to fine-tuning polymer performance.[6] The use of methyl 2-methyl-3-(methylamino)propanoate as the amine-containing monomer is a strategic choice aimed at optimizing the resulting polymer for enhanced stability, controlled degradation, and efficient therapeutic delivery.
The key innovation of this monomer lies in the methyl group positioned at the alpha-carbon relative to the ester group. This structural feature is anticipated to confer several advantageous properties to the resulting PBAE:
-
Modulated Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the polymer backbone. This can enhance the stability of the polymer-nucleic acid nanoparticles in the aqueous physiological environment, potentially leading to improved circulation times and more efficient delivery to target tissues.
-
Steric Influence on Degradation: The methyl group can sterically hinder the access of water molecules to the adjacent ester bonds in the polymer backbone. This is expected to slow the rate of hydrolytic degradation, allowing for a more sustained release of the encapsulated therapeutic agent. This controlled degradation profile is highly desirable for applications requiring long-term therapeutic effect.
-
Impact on Polymer Conformation: The presence of the methyl group can influence the rotational freedom of the polymer chain, affecting its overall conformation and how it interacts with and condenses nucleic acids. This may lead to the formation of more compact and stable nanoparticles.
While direct literature on PBAEs synthesized from methyl 2-methyl-3-(methylamino)propanoate is emerging, the principles of structure-property relationships in polymer chemistry provide a strong foundation for these hypotheses. The protocols and characterization methods outlined below are designed to systematically investigate and validate these anticipated benefits.
Experimental Protocols
Protocol 1: Synthesis of PBAE from Methyl 2-methyl-3-(methylamino)propanoate and 1,4-Butanediol Diacrylate
This protocol describes a representative synthesis of a linear PBAE via the Michael addition of methyl 2-methyl-3-(methylamino)propanoate to 1,4-butanediol diacrylate.
Materials:
-
Methyl 2-methyl-3-(methylamino)propanoate (Molecular Weight: 131.17 g/mol )
-
1,4-Butanediol diacrylate (B4) (Molecular Weight: 198.22 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (cold)
-
Small, oven-dried glass vial with a Teflon-lined screw cap
-
Magnetic stir bar
-
Magnetic stir plate with heating
Procedure:
-
In the oven-dried glass vial, combine methyl 2-methyl-3-(methylamino)propanoate and 1,4-butanediol diacrylate at a 1.1:1 molar ratio of amine to diacrylate. For example, to synthesize approximately 1 gram of polymer, use 0.40 g of methyl 2-methyl-3-(methylamino)propanoate and 0.60 g of 1,4-butanediol diacrylate.
-
Add a magnetic stir bar to the vial.
-
Place the vial on a magnetic stir plate in a pre-heated oven or oil bath at 90°C.
-
Allow the reaction to proceed with stirring for 24-48 hours. The viscosity of the mixture will increase as the polymerization progresses.
-
After the desired reaction time, remove the vial from the heat and allow it to cool to room temperature.
-
Dissolve the viscous polymer in a minimal amount of anhydrous THF.
-
Precipitate the polymer by adding the THF solution dropwise to a beaker of cold diethyl ether with vigorous stirring.
-
Decant the diethyl ether and repeat the precipitation step two more times to ensure the removal of unreacted monomers.
-
After the final precipitation, collect the polymer and dry it under vacuum at room temperature for 48 hours.
-
Store the dried polymer at -20°C under a desiccated atmosphere.
Characterization:
The synthesized polymer should be characterized to determine its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed using ¹H NMR spectroscopy.
Protocol 2: Formulation of PBAE/DNA Nanoparticles for Gene Delivery
This protocol details the formation of nanoparticles through the self-assembly of the synthesized PBAE and plasmid DNA (pDNA).
Materials:
-
Synthesized PBAE from Protocol 1
-
Plasmid DNA (e.g., expressing a reporter gene like GFP or luciferase) at a concentration of 1 mg/mL in TE buffer
-
Dimethyl sulfoxide (DMSO)
-
25 mM Sodium Acetate (NaOAc) buffer, pH 5.0
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a stock solution of the PBAE in DMSO at a concentration of 100 mg/mL.
-
Dilute the pDNA stock solution to a working concentration of 0.1 mg/mL in 25 mM NaOAc buffer.
-
Prepare a series of PBAE dilutions in 25 mM NaOAc buffer to achieve a range of polymer-to-DNA weight ratios (w/w), for example, from 10:1 to 100:1.
-
To form the nanoparticles, add the diluted PBAE solution to an equal volume of the diluted pDNA solution in a microcentrifuge tube.
-
Mix immediately by gentle vortexing or pipetting for 10-15 seconds.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the self-assembly of the nanoparticles.
-
The resulting nanoparticle suspension is now ready for in vitro or in vivo studies.
Characterization:
The size (hydrodynamic diameter) and surface charge (zeta potential) of the formulated nanoparticles should be measured using Dynamic Light Scattering (DLS). The complexation of DNA can be confirmed by a gel retardation assay.
Data Presentation: Anticipated Properties
The following table summarizes the anticipated properties of a PBAE synthesized from methyl 2-methyl-3-(methylamino)propanoate in comparison to a traditional, unsubstituted PBAE. This data is predictive and should be confirmed experimentally.
| Property | Standard PBAE (unsubstituted) | PBAE from Methyl 2-methyl-3-(methylamino)propanoate (Hypothesized) | Rationale for Difference |
| Degradation Rate | Relatively fast | Slower, more controlled | The 2-methyl group sterically hinders hydrolysis of the ester backbone. |
| Hydrophobicity | Moderate | Increased | The addition of the methyl group increases the overall hydrophobicity of the polymer. |
| Nanoparticle Stability | Good | Potentially enhanced | Increased hydrophobicity can lead to more stable nanoparticles in aqueous environments. |
| Transfection Efficiency | High | Potentially modulated | Changes in nanoparticle stability and degradation rate may influence the efficiency of gene release and expression. |
Visualizing the Process: Workflow and Structure
Synthesis and Application Workflow
Caption: Figure 1. Workflow for PBAE Synthesis and Application.
Chemical Structure of the Resulting PBAE
Caption: Figure 2. Repeating unit of the synthesized PBAE.
Conclusion and Future Directions
The synthesis of poly(β-amino esters) using methyl 2-methyl-3-(methylamino)propanoate represents a promising avenue for the development of next-generation drug and gene delivery vehicles. The strategic placement of a methyl group on the polymer backbone is hypothesized to provide greater control over the polymer's degradation rate and enhance the stability of the resulting nanoparticles. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate this novel class of PBAEs.
Future work should focus on a systematic evaluation of a library of these polymers, varying the diacrylate monomer and the end-capping agents to further optimize their properties for specific therapeutic applications. In vivo studies will be crucial to validate the anticipated benefits of enhanced stability and controlled release, ultimately paving the way for the clinical translation of these advanced biomaterials.
References
- Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025, June 6).
-
Recent progress and applications of poly(beta amino esters)-based biomaterials. (2023, February 15). PubMed. [Link]
-
Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (2018). Advanced Healthcare Materials. [Link]
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (n.d.). PMC. [Link]
-
Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (2019, January 24). University of Groningen Research Portal. [Link]
- The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. (2025, June 6).
- POLY (BETA-AMINO ESTERS) AND USES THEREOF. (2019).
-
Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. (n.d.). PMC. [Link]
-
Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene delivery in cancer immunotherapy. (2025, May 2). RSC Publishing. [Link]
-
Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. (2003, August 21). RDiscovery. [Link]
-
Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (n.d.). ACS Publications. [Link]
-
Effect of molecular weight of amine end-modified poly(#- amino ester)s on gene delivery efficiency and toxicity. (n.d.). DSpace@MIT. [Link]
-
Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions. (2024, December 16). PMC. [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022, April 7). Frontiers. [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022, April 8). PubMed. [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022, April 8). ResearchGate. [Link]
-
Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. (2021, January 20). MDPI. [Link]
Sources
- 1. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress and applications of poly(beta amino esters)-based biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene deliver ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00169B [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-methyl-3-(methylamino)propanoate
Welcome to the technical support center for Methyl 2-methyl-3-(methylamino)propanoate (CAS 21388-25-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable β-amino acid ester. Here, we provide troubleshooting advice and frequently asked questions to support your experimental success.
Introduction to Purification Challenges
Methyl 2-methyl-3-(methylamino)propanoate is a bifunctional molecule containing both a secondary amine and a methyl ester. This structure, while synthetically useful, presents several purification challenges. These include its potential for thermal instability, susceptibility to hydrolysis, and the presence of closely-related impurities from its synthesis. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Methyl 2-methyl-3-(methylamino)propanoate.
Issue 1: Low Purity After Initial Work-up (<85% by GC/NMR)
Q: I've synthesized Methyl 2-methyl-3-(methylamino)propanoate, likely via a Michael addition, and after aqueous work-up and solvent removal, my crude product shows low purity. What are the likely impurities and how can I remove them?
A: A common and efficient route to this compound is the aza-Michael addition of methylamine to methyl methacrylate.[1] The primary impurities from this synthesis are typically:
-
Unreacted Starting Materials: Residual methylamine and methyl methacrylate.
-
Double Michael Addition Product: Formation of a tertiary amine by the addition of your product to another molecule of methyl methacrylate.
-
Poly(methyl methacrylate): Polymerization of the starting acrylate, especially if the reaction is not properly controlled.
Recommended Purification Strategy:
-
Initial Acid/Base Extraction: A carefully controlled acid/base work-up can help remove some impurities. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute, cold base (e.g., 5% sodium bicarbonate solution) to remove any acidic byproducts. Be cautious, as strong bases can promote hydrolysis of the ester.
-
Fractional Vacuum Distillation: This is often the most effective method for removing non-volatile impurities and other volatile components with different boiling points.[2] Due to the potential for thermal degradation, distillation should be performed under reduced pressure.
-
Column Chromatography: For achieving high purity, silica gel column chromatography is a versatile technique.[1][3]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding a small percentage of methanol or triethylamine to the eluent system to improve the elution of the polar amine product and reduce tailing.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder for better separation.
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine | The triethylamine helps to suppress the interaction of the basic amine with acidic silica, leading to better peak shape. |
| Gradient | Start with 10% Ethyl Acetate, gradually increase to 50% | Allows for the elution of non-polar impurities first, followed by the product. |
Issue 2: Product Decomposition During Distillation
Q: I'm attempting to purify my product by distillation, but I'm observing significant decomposition and low recovery. How can I prevent this?
A: Amines and esters can be susceptible to thermal degradation. The key is to lower the boiling point by reducing the pressure.
Troubleshooting Steps:
-
High Vacuum: Use a high-vacuum pump to achieve the lowest possible pressure. This will significantly lower the boiling point of your product.
-
Short Path Distillation: A short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Controlled Heating: Use a well-controlled heating mantle and stir the distillation flask to ensure even heating and prevent bumping. Avoid overheating.
Workflow for Vacuum Distillation
Caption: Workflow for successful vacuum distillation.
Issue 3: Suspected Hydrolysis of the Ester Group
Q: My post-purification analysis (e.g., NMR, IR) suggests the presence of a carboxylic acid, indicating hydrolysis of the methyl ester. What causes this and how can I avoid it?
A: The ester group in β-amino esters is susceptible to hydrolysis, particularly under acidic or basic conditions, and this can be accelerated at higher temperatures.[4][5]
Preventative Measures:
-
Neutral pH: During aqueous work-ups, ensure the pH is kept as close to neutral as possible. If an acid or base wash is necessary, use dilute solutions and perform the washings quickly at low temperatures (e.g., on an ice bath).
-
Anhydrous Solvents: Use dry solvents for chromatography and other purification steps to minimize water exposure.
-
Avoid Strong Acids/Bases: When possible, avoid strong acids and bases during purification. For example, if forming a salt for recrystallization, use a mild acid.
Diagram of Hydrolysis
Sources
Technical Support Center: Synthesis of Methyl 2-methyl-3-(methylamino)propanoate
Introduction: The synthesis of Methyl 2-methyl-3-(methylamino)propanoate, a valuable building block in pharmaceutical and chemical research, is most commonly achieved via an aza-Michael addition of methylamine to methyl methacrylate. While theoretically straightforward, this reaction is frequently plagued by the formation of several byproducts that can complicate purification, reduce yield, and compromise the integrity of the final product. This technical guide provides a structured, in-depth analysis of these potential issues, offering troubleshooting strategies and preventative measures in a practical question-and-answer format. Our focus is on the causal mechanisms behind byproduct formation, empowering researchers to proactively optimize their synthetic protocols.
Core Synthesis Pathway: Aza-Michael Addition
The primary reaction involves the nucleophilic addition of methylamine to the β-carbon of the α,β-unsaturated ester, methyl methacrylate.
Technical Support Center: Synthesis of Methyl 2-methyl-3-(methylamino)propanoate
Welcome to the technical support center for the synthesis and yield optimization of Methyl 2-methyl-3-(methylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable amino acid ester. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing Methyl 2-methyl-3-(methylamino)propanoate?
There are two principal and highly effective methods for the synthesis of this target molecule:
-
Reductive Amination: This is a versatile and widely used method that involves the reaction of a carbonyl compound, Methyl 2-methyl-3-oxopropanoate, with methylamine to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the desired secondary amine.[1] This approach is often preferred due to its high efficiency and control over the degree of alkylation.[2][3]
-
Conjugate (Michael) Addition: This route involves the 1,4-addition of methylamine to an α,β-unsaturated ester, specifically Methyl 2-methylpropenoate (methyl methacrylate).[4] While mechanistically straightforward, this reaction can present challenges in achieving high yields and may require careful optimization of reaction conditions to prevent side reactions.
Q2: My reaction is complete, but I'm struggling with isolating the pure product. What are the key purification challenges?
The target molecule, being a secondary amine and an ester, possesses moderate polarity and basicity. This presents unique purification challenges:
-
Water Solubility: The amine functionality can lead to partial solubility in aqueous layers during workup, especially under acidic conditions where it forms a protonated salt.
-
Volatility: While not extremely volatile, the product can be lost during solvent removal under high vacuum if excessive heat is applied.
-
Co-elution: Impurities with similar polarity, such as unreacted starting materials or certain side products, can be difficult to separate by standard column chromatography.
A common purification strategy involves an acid-base extraction. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer as its hydrochloride salt. The organic layer containing non-basic impurities is discarded. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate the amine, which can then be back-extracted into a fresh organic solvent.[5]
Troubleshooting Guide: Synthesis Route A - Reductive Amination
This route is typically performed as a one-pot reaction where Methyl 2-methyl-3-oxopropanoate, methylamine, and a reducing agent are combined.[1]
Q3: My reductive amination yield is consistently low. What are the most probable causes?
Low yields in reductive amination are a common issue and often trace back to the delicate equilibrium of imine/iminium ion formation and the choice of reducing agent.[6][7]
Potential Causes & Solutions:
-
Suboptimal pH: Imine formation is a pH-sensitive equilibrium.
-
The Problem: If the pH is too low (highly acidic), the methylamine starting material will be fully protonated, rendering it non-nucleophilic. If the pH is too high (basic), the carbonyl group of the ketoester is not sufficiently activated for nucleophilic attack.[6]
-
Solution: The reaction is typically favored under mildly acidic conditions (pH 4-6).[6] Adding a catalytic amount of acetic acid is a common and effective strategy to maintain the optimal pH range.
-
-
Premature Carbonyl Reduction: The reducing agent may be reducing the starting ketoester to an alcohol before it can form the imine.
-
The Problem: This is particularly common with strong, unselective reducing agents like sodium borohydride (NaBH₄).[2][7]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[2][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises concerns about cyanide toxicity.[2]
-
-
Inefficient Imine Formation: The equilibrium may not favor the imine intermediate.
// Nodes start [label="Low Yield in Reductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_issue [label="Suboptimal pH?", fillcolor="#FBBC05", fontcolor="#202124"]; reduction_issue [label="Premature Carbonyl Reduction?", fillcolor="#FBBC05", fontcolor="#202124"]; imine_issue [label="Inefficient Imine Formation?", fillcolor="#FBBC05", fontcolor="#202124"];
ph_sol [label="Add catalytic Acetic Acid\n(Target pH 4-6)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reduction_sol [label="Use selective reducing agent:\nNaBH(OAc)₃", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; imine_sol [label="Add molecular sieves\n(Anhydrous Conditions)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ph_issue [label="Check Reaction pH"]; start -> reduction_issue [label="Evaluate Reducing Agent"]; start -> imine_issue [label="Assess Imine Equilibrium"];
ph_issue -> ph_sol [style=dashed]; reduction_issue -> reduction_sol [style=dashed]; imine_issue -> imine_sol [style=dashed]; } } Caption: Troubleshooting workflow for low yield in reductive amination.
Q4: I am observing significant side products. What are they and how can I prevent them?
The most common side product is the hydroxy ester, Methyl 3-hydroxy-2-methylpropanoate, formed from the direct reduction of the starting ketoester. Another possibility is the formation of a tertiary amine via over-alkylation, although this is less common with ketones.[8]
Minimization Strategies:
| Side Product | Formation Pathway | Prevention Strategy |
| Methyl 3-hydroxy-2-methylpropanoate | Direct reduction of the starting ketoester by the hydride reagent. | 1. Use a selective reducing agent: NaBH(OAc)₃ is far less reactive towards ketones than iminium ions.[2][6] 2. Staged Addition: Allow the ketoester and methylamine to stir for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[6] |
| Tertiary Amine (Over-alkylation) | The secondary amine product reacts with another molecule of the ketoester. | 1. Control Stoichiometry: Use a slight excess of methylamine (1.1-1.2 equivalents) to favor the formation of the desired product. Avoid a large excess of the ketoester. 2. Monitor Reaction: Stop the reaction once the starting material is consumed (monitored by TLC or LC-MS) to prevent further reaction of the product. |
Experimental Protocol: Reductive Amination
Materials:
-
Methyl 2-methyl-3-oxopropanoate (1.0 eq.)
-
Methylamine solution (e.g., 2M in THF or MeOH, 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (1.0-1.2 eq.)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-methyl-3-oxopropanoate and anhydrous DCE (approx. 0.1 M concentration).
-
Add the methylamine solution, followed by glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.[6]
Troubleshooting Guide: Synthesis Route B - Conjugate (Michael) Addition
This route involves the direct addition of methylamine to Methyl 2-methylpropenoate.
// Nodes reactants [label=" Methyl 2-methylpropenoate | Methylamine (Nu:)", shape=Mrecord, fillcolor="#F1F3F4"]; product [label="{Methyl 2-methyl-3-(methylamino)propanoate}", shape=Mrecord, fillcolor="#F1F3F4"]; intermediate [label="Enolate Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
// Edges reactants:f1 -> reactants:f0 [label="1,4-Conjugate Addition"]; reactants:f0 -> intermediate [label="Forms C-N bond"]; intermediate -> product [label="Protonation"]; } Caption: Simplified mechanism of Michael Addition for product synthesis.
Q5: My Michael addition reaction has a very low yield, with a lot of unreacted starting material. How can I drive the reaction to completion?
This is a frequent challenge, as the nucleophilicity of methylamine and the electrophilicity of the acrylate can be moderate. A reported synthesis of a similar compound, methyl 3-(methylamino)propionate, showed a yield of only 28%.[9]
Potential Causes & Solutions:
-
Insufficient Reactivity: The reaction may be too slow at room temperature.
-
Solution: While some additions are performed at low temperatures to control exotherms, gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate.[7] However, monitor carefully for side product formation.
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate and outcome.
-
Solution: Aprotic polar solvents like THF or MeCN are common. However, protic solvents like methanol or ethanol can sometimes facilitate the reaction by stabilizing intermediates, though they may also lead to transesterification if heated for prolonged periods.[9] Running the reaction neat (without solvent) or with a minimal amount of solvent can also increase the effective concentration and drive the reaction forward.
-
-
Reversibility: The Michael addition can be reversible, especially with amine nucleophiles.
-
Solution: Use a moderate excess of the more volatile component, methylamine (e.g., 1.5-2.0 equivalents), to push the equilibrium towards the product. Ensure the reaction vessel is well-sealed to prevent the escape of the gaseous methylamine.
-
Q6: I'm observing a significant amount of a higher molecular weight byproduct. What could it be?
The most likely byproduct is the result of a double Michael addition. The secondary amine product is still nucleophilic and can add to a second molecule of the acrylate starting material, forming a tertiary diamine diester.
Minimization Strategies:
-
Control Stoichiometry: Do not use a large excess of the acrylate ester. A 1:1 or slight excess of the amine is recommended.
-
Slow Addition: Add the acrylate ester slowly to a solution of methylamine. This maintains a low concentration of the electrophile and minimizes the chance of the product reacting further.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes favor the initial addition over the subsequent, often slower, double addition. A synthesis of a related compound was performed at -20 °C to control reactivity.[9]
Experimental Protocol: Conjugate (Michael) Addition
Materials:
-
Methyl 2-methylpropenoate (1.0 eq.)
-
Methylamine solution (e.g., 2M in THF, 1.5 eq.)
-
Methanol (as solvent)
Procedure:
-
In a pressure-resistant flask equipped with a magnetic stir bar, cool a solution of methylamine in methanol to 0 °C.
-
Add Methyl 2-methylpropenoate dropwise via a syringe to the stirred methylamine solution, keeping the temperature below 10 °C.
-
After the addition is complete, seal the flask tightly and allow the mixture to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction by TLC, GC-MS, or ¹H NMR of an aliquot.
-
Once the reaction is deemed complete, carefully vent the flask in a fume hood.
-
Remove the solvent and excess methylamine under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent product tailing).
References
-
Eschweiler–Clarke reaction - Wikipedia. Wikipedia. [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Eschweiler-Clarke Reaction - SynArchive. SynArchive. [Link]
-
Eschweiler-Clarke reaction - YouTube. YouTube. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Facile synthesis of methyl 2-amino-3-(2-methyl-3-quinolyl)propanoate - Queen's University Belfast. Queen's University Belfast. [Link]
-
Reductive amination in case of secondary amines - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
What's wrong with my reductive amination? I barely got any product. - Reddit. Reddit. [Link]
-
Conjugate addition/cyclization of propanal with isatylidene malononitriles: an efficient one-pot organocatalytic approach for the synthesis of 3′-methyl spiro[2H-pyran-3,4′-indoline] - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Reductive amination - Wikipedia. Wikipedia. [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - RUA. RUA. [Link]
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online. White Rose Research Online. [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Master Organic Chemistry. [Link]
- US3864402A - Purification of secondary alkyl amines - Google Patents.
-
Reductive Amination - YouTube. YouTube. [Link]
-
Massachusetts Institute of Technology Organic Chemistry 5.512 Unit 3 Stereocontrolled Conjugate Addition. MIT. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
WO/2023/019298 IMPROVED METHOD OF SYNTHESIS OF 1-(3',4'-METHYLENE DIOXYPHENYL)-2-(METHYLAMINO) PROPANE (MDMA) - WIPO Patentscope. WIPO. [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. MDPI. [Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - MDPI. MDPI. [Link]
-
Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag - PMC. NCBI. [Link]
-
Methylamine Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC. NCBI. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
- US4440954A - Process for the purification of p-aminophenol - Google Patents.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
Navigating the Spectral Maze: A Troubleshooting Guide for NMR Analysis of β-Amino Esters
Welcome to the Technical Support Center for the NMR analysis of β-amino esters. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of these versatile synthetic intermediates. As compounds bridging the worlds of amino acids and esters, their spectra can present unique challenges, from subtle diastereotopicity to pH-dependent shifts and unexpected side products.
This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common issues encountered during your NMR analysis.
Section 1: Foundational Knowledge & Common Troubleshooting Scenarios (Q&A)
This section addresses frequent problems in a direct question-and-answer format, offering explanations and actionable solutions.
Q1: My baseline is noisy and my peaks are broad. What are the first things I should check?
This is a classic issue that almost always points to problems with sample preparation or the NMR tube itself. A high-quality spectrum starts with a high-quality sample.
The "Why": NMR spectroscopy is incredibly sensitive to the homogeneity of the magnetic field around the sample. Particulate matter, paramagnetic impurities, and even microscopic scratches on the NMR tube can disrupt this homogeneity, leading to broadened signals and a poor signal-to-noise ratio.
Troubleshooting Protocol:
-
Sample Purity: Ensure your β-amino ester is free of solid impurities. Even a small amount of suspended material can ruin a spectrum.
-
Solvent Selection: Use a high-quality deuterated solvent. The choice of solvent can impact chemical shifts and solubility.
-
NMR Tube Quality: Always use clean, unscratched NMR tubes.
-
Action: Rinse your NMR tube with the deuterated solvent you will be using before preparing your sample. Visually inspect the tube for any imperfections.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.
-
Action: If you suspect paramagnetic contamination, consider passing your sample through a small column of silica gel or celite.
-
Q2: The methylene protons (CH₂) alpha to the ester appear as a complex multiplet, not a simple quartet. Why is this happening?
In chiral, non-racemic β-amino esters, the two protons of the α-methylene group are often diastereotopic. This is a key concept to grasp for accurate spectral interpretation.
The "Why": Diastereotopic protons are chemically non-equivalent because they reside in different chemical environments.[4][5] In a chiral molecule, replacing one of these protons with another group (e.g., deuterium) would create a diastereomer. Since diastereomers have different physical properties, the protons themselves are in distinct electronic environments and will have different chemical shifts and coupling constants.[6]
Visualizing Diastereotopicity:
Caption: Diastereotopic protons in a chiral β-amino ester.
What to Expect in the Spectrum:
-
Instead of a single signal for the two α-protons, you will see two separate signals, each integrating to one proton.
-
These two protons will couple to each other (geminal coupling, ²J) and to the proton on the β-carbon (vicinal coupling, ³J).
-
This often results in an "AB quartet" or, if further coupled, a more complex pattern like a "doublet of doublets" for each proton.[7]
Q3: My chemical shifts seem to be all over the place, and the spectrum is not reproducible. What could be the cause?
The basicity of the amino group makes the NMR spectrum of a β-amino ester highly sensitive to pH.
The "Why": The nitrogen atom's lone pair can be protonated, leading to an equilibrium between the free base and its conjugate acid (an ammonium salt). This equilibrium is pH-dependent. The protonated form is more electron-withdrawing, which will deshield (shift downfield) nearby protons, particularly the β-proton and the N-H protons.
Troubleshooting Workflow for pH Effects:
Caption: Workflow for diagnosing pH-related inconsistencies.
Key Spectral Changes with pH:
-
Low pH (Protonated): The β-proton (Hβ) will be shifted significantly downfield. The N-H protons will appear as a broad singlet (or a triplet if coupled to the β-proton) and will be shifted downfield.
-
Neutral/High pH (Free Base): The β-proton will be at a more upfield position. The N-H proton signal will be sharper and may exchange with residual water in the solvent, leading to broadening or disappearance.
Q4: I see an unexpected peak around 170-175 ppm in my ¹³C NMR and a corresponding signal in the ¹H NMR. Could this be a side product?
A common side reaction for β-amino esters, especially under basic conditions or upon heating, is intramolecular cyclization to form a β-lactam.
The "Why": The amino group can act as a nucleophile and attack the ester carbonyl, displacing the alkoxy group (-OR') to form a four-membered cyclic amide, known as a β-lactam. This is a well-established synthetic route to these important heterocycles.[1][6]
Identifying β-Lactam Formation by NMR:
-
¹³C NMR: The carbonyl carbon of a β-lactam typically appears in the range of 165-175 ppm, which can be distinct from the ester carbonyl (usually 170-175 ppm, but the environment is different).
-
¹H NMR: The chemical shifts of the protons on the β-lactam ring will be significantly different from the starting β-amino ester. Look for new signals in the 3-4 ppm region.
-
Confirmation: The most definitive way to confirm the presence of a β-lactam is to use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to look for correlations between the ring protons and the new carbonyl carbon.
Section 2: Data Interpretation & Reference Tables
A solid understanding of typical chemical shifts and coupling constants is essential for the confident assignment of your spectra.
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Acyclic β-Amino Esters
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Notes |
| N-H | 1.0 - 3.0 (can be broad) | Singlet (broad) | - | Position and width are highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
| Ester Alkyl (e.g., -OCH₂CH₃) | 3.5 - 4.2 (for -OCH₂) | Quartet | ³J ≈ 7 Hz | Protons on the carbon attached to the ester oxygen are deshielded. |
| α-Protons (-CH₂COOR') | 2.2 - 2.8 | Doublet of Doublets (dd) or Multiplet (m) | ²J ≈ 15-18 Hz (geminal)³J ≈ 5-8 Hz (vicinal) | Often diastereotopic in chiral molecules, leading to complex splitting. |
| β-Proton (-CH(NH₂)-) | 2.8 - 3.5 | Multiplet (m) | ³J ≈ 5-8 Hz (vicinal) | Shift is sensitive to pH; will shift downfield upon protonation. |
Note: These are approximate ranges and can vary depending on the specific substitution pattern and solvent.
Understanding Vicinal Coupling (³JHH):
The coupling constant between the α- and β-protons (³JHH) provides valuable conformational information. In a freely rotating acyclic system, the observed coupling constant is an average of the gauche and anti conformations. A typical value is around 7 Hz.[4] This relationship is described by the Karplus equation, which correlates the dihedral angle between the protons to the magnitude of the coupling constant.[8]
Section 3: Experimental Protocols
Following standardized procedures can prevent many common issues.
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weighing: Accurately weigh approximately 5-10 mg of your purified β-amino ester into a clean, dry vial.
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.
-
Transfer: Using a clean pipette, transfer the solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.
Protocol 2: D₂O Shake for Identifying N-H Protons
-
Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and invert it several times to ensure thorough mixing. You may see a separate D₂O layer; this is acceptable.
-
Re-acquire Spectrum: Obtain a second ¹H NMR spectrum.
-
Analysis: The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity due to chemical exchange with deuterium. A new, broad peak for HOD will likely appear around 4.7 ppm in CDCl₃.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: How can I differentiate between diastereomers of a β-amino ester using NMR? Diastereomers are distinct compounds and will have different NMR spectra. While the overall patterns may be similar, you will see different chemical shifts for nearly all protons. For chiral β-amino esters, using a chiral solvating agent can sometimes help to resolve overlapping signals of enantiomers, but for diastereomers, their non-equivalence should be apparent in a standard high-field NMR spectrum.
-
FAQ 2: My β-amino ester is a salt (e.g., a hydrochloride or TFA salt). How will this affect the NMR spectrum? The amino group will be protonated (-NH₃⁺). Expect the β-proton to be shifted significantly downfield. The N-H protons will also be downfield and may appear as a broad singlet. The counterion (e.g., trifluoroacetate) may also have its own signals (e.g., a quartet for the CF₃ group in a ¹⁹F NMR spectrum).
-
FAQ 3: What 2D NMR experiments are most useful for β-amino esters?
-
COSY (Correlation Spectroscopy): This is essential for identifying which protons are coupled to each other. It will clearly show the correlation between the α- and β-protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, which is invaluable for assigning both the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. It is very useful for confirming the overall structure, for example, by showing a correlation from the α-protons to the ester carbonyl carbon.
-
References
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Sample Preparation. [Link]
-
Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link]
-
OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
-
University of Cambridge, Department of Chemistry. Spotting diastereotopic protons in the NMR spectrum. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
Shokrollahi, A., & Zali-Boeini, H. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2973–2982. [Link]
-
Sadek, K. U., Ahmed, S. A., & Abdel-Latif, F. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(4), 2456–2466. [Link]
-
University of Calgary. Chemistry 351 & 353 Lecture Notes. [Link]
-
Singh, G. S., & D’hooghe, M. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 17(20), 2298–2327. [Link]
-
Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 4(9), 4338-4342. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Wikipedia. (2023). Karplus equation. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling. [Link]
-
University of Wisconsin-Madison, Organic Chemistry Data. 1H NMR Coupling Constants. [Link]
-
Roy, K., & Kumar, S. (2020). Synthesis of β-Lactams. Encyclopedia, 1(1), 1-10. [Link]
-
Collison, C. J., & Vedejs, E. (2008). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society, 130(28), 9014–9021. [Link]
-
Wikipedia. (2023). β-Lactam. [Link]
-
Chemistry LibreTexts. 13.7: 1H NMR Spectroscopy and Proton Equivalence. [Link]
-
University of California, Los Angeles. WebSpectra: Problems in NMR and IR Spectroscopy. [Link]
-
University of Potsdam. NMR Solvent Technical Tips. [Link]
-
Scharlab. Solvents, deuterated for NMR for laboratory. [Link]
-
Richert, C., & Licha, K. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(45), 11621-11625. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. janocchio.sourceforge.net [janocchio.sourceforge.net]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Karplus equation - Wikipedia [en.wikipedia.org]
preventing side reactions in Methyl 2-methyl-3-(methylamino)propanoate synthesis
Ticket ID: #SYN-MMA-042
Status: Open
Subject: Preventing Side Reactions in
Executive Summary: The Reactivity Landscape
You are synthesizing Methyl 2-methyl-3-(methylamino)propanoate via the aza-Michael addition of methylamine to methyl methacrylate (MMA) .
The Central Challenge: Unlike simple acrylates (e.g., methyl acrylate), methyl methacrylate is a poor Michael acceptor .[1] The
-
Bis-Addition: Formation of the tertiary amine.
-
Amidation: Attack on the ester carbonyl (aminolysis).
-
Polymerization: Radical propagation of the methacrylate monomer.[1]
This guide provides the protocols to navigate this specific chemoselectivity crisis.
Knowledge Base Article (KBA) 01: Critical Reaction Pathways
Before troubleshooting, you must visualize the competing pathways. The goal is to maximize Path A while suppressing Paths B, C, and D.
Figure 1: Competing reaction pathways. Path A is the desired aza-Michael addition. Path B occurs if amine concentration drops relative to the product. Path C is irreversible aminolysis. Path D is radical polymerization.
Troubleshooting Guide: Issue Resolution
Issue 1: "The reaction is too slow, but heating it causes impurities."
Diagnosis: The steric bulk of the
The Mechanism: Aza-Michael additions are significantly faster in protic solvents (like Methanol) than in aprotic solvents (THF, DCM) or neat conditions. The protic solvent stabilizes the zwitterionic intermediate and facilitates the rate-determining proton transfer step [1].
Protocol A: Solvent-Accelerated Synthesis (Recommended)
-
Solvent: Methanol (Must be anhydrous to prevent hydrolysis).
-
Why Methanol? Since your target is a methyl ester, using methanol prevents transesterification byproducts (e.g., ethyl esters if Ethanol were used).
-
Temperature: Room Temperature (
). Do NOT reflux. -
Time: 24–48 hours.[1]
Protocol B: Silica-Promoted "Green" Synthesis (Faster) If room temperature is too slow, use Silica Gel as a mild Lewis acid catalyst/surface promoter.
-
Mix MMA (1.0 eq) and Methylamine (2.0 M in MeOH, 1.5 eq).
-
Add Silica Gel (
mesh, 50% w/w relative to MMA). -
Stir at
. The silica activates the carbonyl oxygen, increasing electrophilicity without requiring strong bases that trigger amidation [2].
Issue 2: "I am detecting significant amounts of the Bis-Adduct."
Diagnosis: The product (a secondary amine) is still nucleophilic and reacts with a second molecule of MMA. Solution: Statistical Stoichiometry Control .
Although the steric hindrance of the product makes the second addition difficult (unlike with methyl acrylate), it will occur if the local concentration of MMA is high.
| Parameter | Standard Protocol | Optimized Protocol | Reason |
| Amine Equivalents | 1.0 – 1.2 eq | 5.0 – 10.0 eq | Floods the equilibrium; ensures MMA reacts with fresh Methylamine rather than the Product. |
| Addition Mode | Mix all at once | Slow addition of MMA | Add MMA dropwise to the pool of excess amine to keep [MMA] low relative to [Amine]. |
Workup Note: Methylamine is volatile (b.p.
Issue 3: "The reaction mixture turned into a gel/solid."
Diagnosis: Radical polymerization of Methyl Methacrylate. Solution: Oxygen Management & Inhibitor Preservation .
Researchers often mistakenly remove the inhibitor (MEHQ - hydroquinone monomethyl ether) provided in commercial MMA, thinking it interferes with the Michael addition.
-
Do NOT distill MMA to remove MEHQ. The inhibitor does not interfere with the aza-Michael mechanism (ionic) but is crucial to stop radical polymerization [3].
-
Aeration: MEHQ requires dissolved oxygen to function. Do not strictly degas the solvent with Argon/Nitrogen unless you are using a radical initiator. Run the reaction under a drying tube (CaCl2) rather than a sealed inert atmosphere if polymerization is observed.
Issue 4: "I see an amide peak in the IR/NMR ( )."
Diagnosis: 1,2-Addition (Aminolysis). The amine attacked the carbonyl carbon instead of the
Amidation is generally irreversible and favored by high heat.
-
Catalyst: Use Ytterbium Triflate [Yb(OTf)
] (5 mol%) or Cerium Ammonium Nitrate (CAN) . Lanthanide Lewis acids coordinate selectively to the carbonyl oxygen, activating the -position for Michael addition while suppressing the direct attack on the carbonyl [4].
Master Protocol: Optimized Synthesis
Objective: Synthesis of Methyl 2-methyl-3-(methylamino)propanoate with <5% side products.
Reagents:
-
Methyl Methacrylate (containing MEHQ inhibitor).
-
Methylamine (2.0 M solution in Methanol) – Use commercial solution to avoid handling gas.
-
Solvent: Methanol (Anhydrous).
Step-by-Step:
-
Preparation: In a round-bottom flask, charge 10 equivalents of Methylamine (in Methanol).
-
Note: The high excess is the primary defense against bis-addition.
-
-
Temperature Control: Cool the amine solution to
using an ice bath.-
Reason: Low initial temperature suppresses the kinetic amide formation.
-
-
Addition: Add 1 equivalent of Methyl Methacrylate dropwise over 30 minutes.
-
Reason: Keeps the concentration of Michael acceptor low, preventing "hot spots" where bis-addition could occur.
-
-
Reaction: Allow the mixture to warm to Room Temperature (
) and stir for 24–48 hours.-
Monitoring: Monitor by TLC (stain with Ninhydrin) or GC-MS. Look for the disappearance of the acrylate double bond.[2]
-
-
Workup (Critical):
-
Concentrate the mixture on a rotary evaporator at low temperature (
) . -
Warning: High heat during workup can trigger the Retro-Michael reaction (reverting to starting materials) or promote amidation in the concentrated crude.
-
-
Purification: If necessary, purify via vacuum distillation. Avoid silica column chromatography if possible, as the secondary amine can streak or decompose; if needed, use basified silica (
).
References
-
Reaction Kinetics in Protic Solvents: Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. [Link]
-
Silica Gel Catalysis: Ranu, B. C., Banerjee, S., & Das, A. (2006). Silica gel-catalyzed aza-Michael addition of amines to α,β-unsaturated ketones, esters, and nitriles under solvent-free conditions. Tetrahedron Letters, 47(16), 2811-2814. [Link]
-
Inhibitor Interference: Wabnitz, T. C., & Spencer, J. B. (2003). Aza-Michael additions of amines to acrylates.[1][2][3][4][5][6][7][8] Organic Letters, 5(12), 2141-2144. (Discusses general conditions where radical inhibitors are tolerated). [Link]
-
Lewis Acid Selectivity: Yadav, J. S., Reddy, B. V. S., Basak, A. K., & Narsaiah, A. V. (2003). Recyclable lanthanum trichloride catalyzed aza-Michael addition of amines to α,β-unsaturated ketones and esters. Chemistry Letters, 32(10), 988-989. [Link]
Sources
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. auetd.auburn.edu [auetd.auburn.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Methyl 2-methyl-3-(methylamino)propanoate
Doc ID: CS-MMP-001 Last Updated: 2026-03-08 Department: Separation Sciences & Application Support Status: Active
Executive Summary & Molecule Profile
Target Analyte: Methyl 2-methyl-3-(methylamino)propanoate
Chemical Class:
This guide provides a self-validating workflow for the enantioseparation of Methyl 2-methyl-3-(methylamino)propanoate. Due to the lack of a strong aromatic chromophore, standard UV detection at 254 nm is ineffective. The recommended protocols prioritize low-wavelength UV (205–210 nm) or Refractive Index (RI)/ELSD detection, combined with Immobilized Polysaccharide Chiral Stationary Phases (CSPs) .
Core Separation Protocols
Method A: Direct Analysis (Preferred for Purity Checks)
Best for rapid screening when sample concentration is high (>1 mg/mL).
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak IC or Chiralpak IA (Immobilized) (5 µm, 4.6 x 250 mm) | Immobilized phases allow the use of non-standard solvents (e.g., DCM, THF) if needed for solubility. The carbamate functionality on the CSP interacts well with the amino-ester backbone. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) | Ethanol provides hydrogen bonding capability. DEA is critical to mask residual silanols, preventing the secondary amine from tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain equilibrium. |
| Temperature | 25°C | Lower temperatures often enhance enantioselectivity ( |
| Detection | UV @ 205–210 nm | The ester carbonyl is the only absorbing group. Warning: Avoid Ethyl Acetate in MP as it absorbs strongly below 210 nm. |
| Sample Diluent | Mobile Phase | Prevents "solvent shock" which causes peak distortion. |
Method B: Derivatization (Preferred for Trace Analysis)
Best for biological samples or low-concentration impurities where UV sensitivity is insufficient.
Protocol: React sample with FMOC-Cl or NBD-Cl .
-
Mechanism: Adds a strong chromophore/fluorophore and blocks the amine, improving peak shape.
-
Column: Chiralpak AD-H or OD-H (Coated phases are safe after derivatization).
-
Detection: UV @ 254 nm (FMOC) or Fluorescence (NBD).
Decision Logic & Workflow
Figure 1: Decision tree for selecting the optimal separation strategy based on sample concentration and detection limits.
Troubleshooting Guide (FAQs)
Category 1: Peak Shape & Tailing
Q: My peaks are tailing significantly (Asymmetry > 1.5). Why is this happening?
-
Root Cause: The secondary amine (-NH-CH3) is interacting with acidic silanol groups on the silica support of the column.
-
Solution:
-
Increase Base Additive: Increase Diethylamine (DEA) from 0.1% to 0.2% in the mobile phase. DEA acts as a "sacrificial base," saturating the silanols so your analyte can pass freely.
-
Switch Additive: If DEA fails, try Ethanolamine or Triethylamine (TEA) .
-
Column Health: Ensure the column has not been stripped. Polysaccharide columns can lose performance if exposed to harsh solvents (like DMF/DMSO) unless they are the "Immobilized" (I-series) type.
-
Q: Can I use TFA to sharpen the peaks?
-
Technical Insight: Generally, no for this specific molecule in Normal Phase. While TFA is good for acidic compounds or zwitterions, adding acid to a basic amine in a non-polar solvent (Hexane) can cause salt precipitation or erratic retention. Stick to basic additives (DEA) for amines in Normal Phase.
Category 2: Detection & Sensitivity[1][2][3]
Q: I see no peaks or very negative dips at 210 nm.
-
Root Cause: The mobile phase absorbs UV light, masking the analyte.
-
Solution:
-
Solvent Cutoff: Ensure you are using HPLC-Grade (or UV-Grade) Acetonitrile or Ethanol . Avoid Isopropanol (IPA) if possible at <210 nm as it has a higher UV cutoff than Acetonitrile/Methanol.
-
Reference Wavelength: If using a Diode Array Detector (DAD), turn OFF the reference wavelength. A reference at 360 nm (common default) can subtract signal if the mobile phase refractive index changes during the peak elution.
-
Alternative Detector: Use a Refractive Index (RI) detector or Charged Aerosol Detector (CAD) . These are universal and do not rely on chromophores.
-
Category 3: Resolution (Selectivity)
Q: The enantiomers are co-eluting (partial separation). How do I improve resolution?
-
Root Cause: Insufficient chiral recognition by the stationary phase.
-
Solution:
-
Screen Different Selectors: If Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) fails, switch to Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure difference between Cellulose and Amylose often provides the necessary orthogonality.
-
Lower Temperature: Reduce column temperature to 10°C or 15°C . This increases the separation factor (
) entropically. -
Change Alcohol: Switch the polar modifier from Ethanol to 2-Propanol (IPA) . IPA is bulkier and can alter the conformation of the chiral selector pockets.
-
System Suitability & Validation Criteria
To ensure data trustworthiness, every run must meet these criteria before accepting results:
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): (Indicates successful silanol masking). -
Signal-to-Noise (S/N):
for the Limit of Quantitation (LOQ). -
Blank Injection: Must be free of ghost peaks at the retention time of the enantiomers (critical due to low-UV detection).
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Immobilized Polysaccharide Phases).[1] [Link]
-
Subramanian, G. (Ed.). (2001).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on chiral HPLC mechanisms).
- Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Detailed discussion on amine tailing and additives).
Sources
purification of Methyl 2-methyl-3-(methylamino)propanoate from unreacted starting materials
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0)[1] from complex reaction mixtures.
This molecule is a
This guide provides field-proven, self-validating protocols grounded in mechanistic causality to ensure high-purity recovery.
Mechanistic Causality: Understanding Your Impurities
Before executing a purification protocol, you must understand the physiochemical nature of the unreacted starting materials and byproducts. The aza-Michael addition is an equilibrium-driven process. If you do not control the stoichiometry and temperature, you will generate a spectrum of impurities.
-
Unreacted Methylamine: A highly volatile primary amine gas (BP: -6.3 °C)[6]. It acts as a strong nucleophile and base.
-
Unreacted Methyl Methacrylate (MMA): A neutral, volatile
-unsaturated ester (BP: 100.5 °C)[7],[8]. It is non-basic, which is the critical lever we use for acid-base separation[3]. -
Bis-Addition Byproduct (Tertiary Amine): If the target secondary amine reacts with a second equivalent of MMA, it forms a heavier tertiary amine. This byproduct shares the basicity of the target but has a significantly higher boiling point and steric profile[2].
-
Hydrolysis Byproducts: In the presence of adventitious water and base, the methyl ester can hydrolyze into methacrylic acid or 2-methyl-3-(methylamino)propanoic acid[4].
Diagram 1: Aza-Michael reaction pathway and common byproduct formation.
Quantitative Data: Physical Properties & Separation Logic
To design a self-validating purification system, we exploit the differences in boiling points and pKa values.
| Compound | Reaction Role | Boiling Point (°C) | State at RT | Acid/Base Property |
| Methylamine | Starting Material | -6.3 | Gas (or aq. solution) | Strong Base (Primary Amine) |
| Methyl Methacrylate | Starting Material | 100.5 | Liquid | Neutral (Ester/Alkene) |
| Target Molecule | Product | ~170-180 (est.) | Liquid | Base (Secondary Amine) |
| Bis-addition Adduct | Byproduct | >250 (est.) | Viscous Liquid | Base (Tertiary Amine) |
| Methacrylic Acid | Hydrolysis Byproduct | 161 | Liquid | Acid (Carboxylic Acid) |
Step-by-Step Methodologies
Protocol A: Acid-Base Extraction Workflow
This protocol isolates the basic amines (Target and Bis-adduct) from the neutral starting material (MMA).
Step 1: Volatile Removal Concentrate the crude reaction mixture under reduced pressure (rotary evaporation at 30-40 °C). Causality: This safely strips away the highly volatile unreacted methylamine[6] and any low-boiling alcoholic solvents (like methanol)[2], preventing them from interfering with the pH adjustments in subsequent steps.
Step 2: Acidification & Primary Extraction Dissolve the crude residue in ethyl acetate (EtOAc). Slowly add 1M HCl (aq) while stirring until the aqueous phase reaches pH 2. Transfer to a separatory funnel and separate the phases. Causality: The target secondary amine and tertiary amine byproducts are protonated, forming water-soluble hydrochloride salts. Unreacted MMA remains entirely in the organic phase[3]. Validation Checkpoint: Spot both phases on a TLC plate and stain with Ninhydrin. The aqueous phase must show a strong purple/blue spot (indicating the secondary amine), while the organic phase should be negative.
Step 3: Basification & Secondary Extraction Wash the aqueous phase once more with EtOAc to ensure complete removal of MMA. Discard the organic layers. Cool the aqueous phase in an ice bath and slowly add 2M NaOH (aq) until the pH is > 10. Extract the basic aqueous phase with dichloromethane (DCM) three times. Causality: The amine salts are deprotonated back into their free-base form, rendering them insoluble in water but highly soluble in DCM. Validation Checkpoint: The aqueous layer should now test negative for amines via Ninhydrin stain. Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Diagram 2: Acid-Base extraction workflow for isolating the basic target.
Protocol B: Fractional Vacuum Distillation
This step separates the target secondary amine from the heavier tertiary amine bis-adduct.
Step 1: Setup Transfer the concentrated free-base mixture from Protocol A to a short-path vacuum distillation apparatus equipped with a Vigreux column.
Step 2: High Vacuum Application
Apply a high vacuum (e.g., < 1 Torr) before applying heat.
Causality:
Step 3: Fractionation Slowly increase the oil bath temperature. Collect the main fraction corresponding to Methyl 2-methyl-3-(methylamino)propanoate. The heavier bis-adduct will remain in the distillation flask as the bottoms.
Troubleshooting FAQs
Q: My isolated product shows a mixture of diastereomers on NMR. Is this expected? A: Yes. The aza-Michael addition to methyl methacrylate generates a chiral center at the alpha-carbon. If the starting materials are achiral, the product will naturally form as a racemic mixture[2].
Q: Why is my purified product degrading into a gel over time?
A: Uninhibited acrylates and methacrylates can spontaneously polymerize[7]. Furthermore,
Q: Can I purify this using standard silica gel chromatography instead of distillation? A: It is highly discouraged for bulk purification. Standard silica gel is acidic; secondary amines will interact strongly with the silanol groups, causing severe streaking, poor resolution, and low recovery. If chromatography is strictly necessary for analytical samples, you must pre-treat the silica gel with 1% triethylamine (TEA) to neutralize the column, or use a specialized basic alumina stationary phase[2].
Q: I suspect my reaction didn't go to completion. How can I force the consumption of MMA? A: Do not simply increase the temperature, as this promotes polymerization of MMA[7] and retro-Michael additions[5]. Instead, use an excess of methylamine (since it is easily removed via evaporation) or utilize microwave irradiation, which has been proven to significantly decrease reaction times and increase yields for aza-Michael additions to methacrylates[2],[5].
References
-
Synthesis, purification, and solution properties of net anionic poly(
-amino ester)s Source: Digitell Inc / Polymer Chemistry URL:[Link] -
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation Source: Molecules / PubMed Central URL:[Link]
-
Methylamine Source: Wikipedia URL:[Link]
-
ICSC 0300 - METHYL METHACRYLATE Source: INCHEM URL:[Link]
-
Methyl Methacrylate | C5H8O2 | CID 6658 Source: PubChem URL:[Link]
-
Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition Source: UPCommons URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Methylamine - Wikipedia [en.wikipedia.org]
- 7. ICSC 0300 - METHYL METHACRYLATE [inchem.org]
- 8. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
common impurities in the synthesis of beta-amino esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of β-amino esters. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic work. As Senior Application Scientists, we have compiled this information based on both established chemical principles and practical laboratory experience.
Introduction
β-Amino esters are critical structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Their synthesis is a cornerstone of medicinal chemistry and drug development.[1] However, like any chemical transformation, the synthesis of β-amino esters is not without its challenges. The presence of impurities can significantly impact reaction yields, product purity, and ultimately, the efficacy and safety of the final compound. This guide aims to provide a comprehensive resource for identifying, understanding, and mitigating the formation of common impurities.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues that may arise during the synthesis of β-amino esters, providing potential causes and actionable solutions.
Issue 1: Presence of β-Enamino Ester Impurity
Observation: You observe a significant byproduct with spectroscopic characteristics (e.g., vinylic protons in ¹H NMR, C=C stretch in IR) indicative of a β-enamino ester.
Probable Cause: β-Enamino esters are common intermediates and byproducts in several synthetic routes to β-amino esters, particularly in reactions involving β-keto esters and amines.[2][3] They are formed through the condensation of a primary or secondary amine with a β-keto ester, often catalyzed by acid.[3][4] The formation of the enamine is driven by the loss of water.[4]
Solutions:
-
Control of Reaction Conditions:
-
Temperature: Elevated temperatures can favor the dehydration step leading to enamine formation. Running the reaction at a lower temperature may suppress this side reaction.
-
pH Control: While acid catalysis is often necessary, an excess of strong acid can promote enamine formation.[5] Careful control of pH, potentially using a milder acid catalyst like acetic acid, can be beneficial.[3]
-
-
Choice of Reagents:
-
For reductions of β-enamino esters to β-amino esters, ensure complete reduction by using a sufficient excess of the reducing agent and allowing for adequate reaction time.
-
-
Work-up Procedure:
Visualizing the Problem: Formation of a β-Enamino Ester
Caption: Formation of a β-enamino ester impurity from a β-keto ester and an amine.
Issue 2: Unreacted Starting Materials
Observation: Analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (e.g., aldehyde, amine, α,β-unsaturated ester).
Probable Cause: Incomplete reaction can be due to several factors, including insufficient reaction time, low temperature, catalyst deactivation, or poor reagent stoichiometry.
Solutions:
-
Reaction Time and Temperature: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Catalyst Activity: Ensure the catalyst is active and used in the correct loading. For instance, in Mannich reactions, the choice and amount of acid or base catalyst are crucial.[7]
-
Stoichiometry: Carefully check the stoichiometry of your reagents. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
Solvent Choice: The solvent can significantly impact reaction rates. Protic solvents like methanol or water can stabilize charged intermediates in Mannich reactions, promoting the reaction.[7]
Issue 3: Formation of Over-Alkylated or Di-addition Products
Observation: In reactions like the aza-Michael addition, you observe products where two molecules of the Michael acceptor have added to the amine (di-addition) or where a primary amine product has been further alkylated.
Probable Cause: This is common when using primary amines in Michael additions or Mannich reactions.[7] The initial β-amino ester product still possesses a reactive N-H bond and can act as a nucleophile, reacting with another equivalent of the electrophile.
Solutions:
-
Stoichiometry Control: Use a significant excess of the primary amine relative to the Michael acceptor. This will statistically favor the mono-addition product.
-
Protecting Groups: If feasible, use a protected amine (e.g., a carbamate) as the nucleophile. The protecting group can be removed in a subsequent step.
-
Slow Addition: Add the Michael acceptor slowly to a solution of the amine. This maintains a low concentration of the electrophile, minimizing the chance of a second addition.
Visualizing the Problem: Di-addition in Aza-Michael Reaction
Caption: Pathway to the formation of a di-addition impurity in an aza-Michael reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to β-amino esters where impurities are a concern?
A1: The most common routes include:
-
Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ester.[8][9][10] Common impurities include di-addition products and unreacted starting materials.
-
Mannich Reaction: A three-component reaction between an aldehyde, an amine, and a compound with an acidic proton (like an ester enolate).[1][7] Impurities can arise from self-condensation of the aldehyde or ketone, and the formation of byproducts from the in-situ generated imine.
-
Reduction of β-Enamino Esters: The reduction of a C=C double bond in a β-enamino ester. Incomplete reduction is a primary concern.
-
Reformatsky Reaction: The reaction of an α-halo ester with an imine in the presence of zinc.[1][11][12][13] Byproducts can include the self-condensation of the α-halo ester.
Q2: How can I effectively purify my β-amino ester from common impurities?
A2: Purification strategies depend on the nature of the impurities:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. For β-amino esters, silica gel is commonly used.
-
Acid-Base Extraction: β-Amino esters are basic and can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. Neutral organic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified β-amino ester can be extracted back into an organic solvent.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.
-
Size Exclusion Chromatography: This technique is particularly useful for purifying polymeric β-amino esters from unreacted monomers or small molecule impurities.[14]
Q3: Are there any specific analytical techniques that are particularly useful for identifying impurities in β-amino ester synthesis?
A3: Yes, a combination of techniques is often most effective:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and can help identify characteristic signals of impurities, such as the vinylic protons of a β-enamino ester or the aldehydic proton of an unreacted aldehyde.
-
Mass Spectrometry (MS): MS provides the molecular weight of the components in your mixture, which can help to quickly identify expected and unexpected byproducts. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are particularly powerful as they combine separation with detection.
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups. For example, the presence of a C=C stretch can indicate a β-enamino ester impurity, while a strong C=O stretch can confirm the presence of your ester product.
Experimental Protocols
Protocol 1: General Procedure for Aza-Michael Addition
-
To a solution of the primary or secondary amine (1.2 equivalents) in a suitable solvent (e.g., methanol, acetonitrile, or solvent-free)[8], add the α,β-unsaturated ester (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino ester.
Protocol 2: General Procedure for Mannich Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 equivalent), the amine (1.0 equivalent), and the ester with an acidic α-proton (1.0 equivalent) in a suitable solvent such as ethanol.[15]
-
Add a catalytic amount of a suitable acid or base (e.g., acetic acid or a Lewis acid).
-
Stir the mixture at the desired temperature and monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
References
-
Master Organic Chemistry. (2025, April 16). Enamines - Master Organic Chemistry. Retrieved from [Link]
-
Xin, D., & Burgess, K. (2014). A Chemoselective Route to β-Enamino Esters and Thioesters. Organic Letters, 16(8), 2108–2110. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Retrieved from [Link]
-
Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction. Retrieved from [Link]
-
MacDonald, M., et al. (n.d.). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Polymer Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
Sunshine, J. C., et al. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of Visualized Experiments. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
International Journal of Innovative Technology and Exploring Engineering. (2013, April 30). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Retrieved from [Link]
-
Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Vive Chemistry. (2012, November 2). Hofmann-Loffler-Freytag reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of β-Amino-r-hydroxy Esters and β-Amino-r-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
ResearchGate. (2018, August). Mannich reaction of β-ketoesters, aldehydes, and primary amines. Retrieved from [Link]
-
Grokipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]
-
National Institutes of Health. (2019, May 13). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Frontiers. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]
-
MDPI. (2022, June 13). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 31). NH4Cl Catalyzed synthesis of β-amino Esters. Retrieved from [Link]
-
ACS Publications. (2002, October 8). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Retrieved from [Link]
-
ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, September 8). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-enamino ester synthesis by amination [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 12. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
- 15. ijitee.org [ijitee.org]
Validation & Comparative
Comparative Guide: Reducing Agents for the Synthesis of Methyl 2-methyl-3-(methylamino)propanoate
Introduction & Mechanistic Challenges
Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0) [1] is a highly valued
However, this transformation presents three distinct chemoselectivity challenges:
-
Aldehyde vs. Iminium Reduction: The reducing agent must selectively target the transient iminium intermediate over the starting aldehyde to prevent the formation of the alcohol byproduct (methyl 3-hydroxy-2-methylpropanoate).
-
Prevention of Over-Alkylation: Because methylamine is a primary amine, the resulting product is a secondary amine. If the secondary amine remains highly nucleophilic, it can attack unreacted aldehyde, leading to an unwanted tertiary amine byproduct.
-
Substrate Stability: Methyl 2-methyl-3-oxopropanoate is a
-aldo ester, making it highly susceptible to base-catalyzed self-condensation and enolization. The reaction must proceed under neutral or mildly acidic conditions to preserve the carbon backbone.
Mechanistic pathways in the reductive amination of methyl 2-methyl-3-oxopropanoate.
Comparative Analysis of Reducing Agents
To navigate these challenges, the selection of the hydride source is the most critical variable in the experimental design. Below is an objective comparison of the four primary reductive systems used in this synthesis.
A. Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃)
-
Mechanism & Causality: STAB is a mild hydride source where the electron-withdrawing acetoxy groups sterically shield and electronically stabilize the B–H bond [2]. This stabilization severely retards its ability to reduce aldehydes, allowing it to selectively reduce the more electrophilic iminium ion.
-
Expertise Insight: STAB is the industry standard for this specific synthesis. Because it operates efficiently in aprotic solvents (like 1,2-Dichloroethane) without the need for basic conditions, it completely bypasses the degradation pathways of the sensitive
-aldo ester precursor[3].
B. Sodium Cyanoborohydride (NaBH₃CN)
-
Mechanism & Causality: The cyano group provides strong electron withdrawal, making NaBH₃CN stable even in acidic, protic environments (pH 3–4). It requires a slightly acidic environment (pH ~5) to protonate the imine to the reactive iminium ion.
-
Expertise Insight: While effective, NaBH₃CN is increasingly avoided in modern scale-up. It generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup and exhibits a higher propensity for over-alkylation compared to STAB.
C. Catalytic Hydrogenation (Pd/C + H₂)
-
Mechanism & Causality: Heterogeneous surface-mediated reduction of the C=N double bond using hydrogen gas.
-
Expertise Insight: While atom-economical and easy to work up (requiring only filtration), catalytic hydrogenation is highly problematic for primary amine + aldehyde couplings. The secondary amine product (Methyl 2-methyl-3-(methylamino)propanoate) readily competes with methylamine for the catalyst surface, leading to massive tertiary amine (over-alkylated) byproduct formation.
D. Borane-Pyridine Complex (BAP)
-
Mechanism & Causality: BAP is a stable borane complex that mimics the reactivity profile of NaBH₃CN but eliminates the cyanide hazard.
-
Expertise Insight: It is highly effective in methanol, making it a strong alternative if protic solvents are required. However, the residual pyridine liberated during the reaction can be difficult to remove from the polar
-amino ester product during purification.
Quantitative Performance Data
The following table summarizes the expected performance metrics of each reducing agent when applied to the synthesis of Methyl 2-methyl-3-(methylamino)propanoate.
| Reducing Agent | Typical Yield (%) | Chemoselectivity (2° vs 3° Amine) | Aldehyde Reduction (%) | Optimal Solvent | Safety / Toxicity Profile |
| STAB (NaBH(OAc)₃) | 85 - 92% | > 95:5 | < 2% | DCE, THF | Low toxicity; safe for scale-up |
| Borane-Pyridine | 75 - 85% | 90:10 | ~ 3% | MeOH, EtOH | Moderate; leaves pyridine residue |
| NaBH₃CN | 70 - 80% | 85:15 | ~ 5% | MeOH, THF | High toxicity; generates HCN gas |
| Pd/C + H₂ | 50 - 65% | 60:40 | < 1% | MeOH, EtOAc | Pyrophoric catalyst; clean workup |
Validated Experimental Protocol: STAB-Mediated Synthesis
To ensure a self-validating and reproducible workflow, the following protocol utilizes STAB. It is specifically engineered to handle the physical properties of methylamine while protecting the sensitive
Step-by-step experimental workflow for STAB-mediated reductive amination.
Step-by-Step Methodology
-
Reagent Preparation & In Situ Free-Basing:
-
Dissolve methyl 2-methyl-3-oxopropanoate (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Causality: Free base methylamine is a gas at room temperature or sold as a 40% aqueous solution. Introducing water would aggressively hydrolyze the STAB reagent. Using the solid HCl salt bypasses this issue.
-
-
Base Addition:
-
Cool the flask to 0°C and add Triethylamine (TEA) (1.2 eq) dropwise. This liberates the nucleophilic methylamine in situ without introducing moisture.
-
-
Imine Condensation:
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3, UV/KMnO₄ stain). The reaction is ready for the next step when the aldehyde spot is completely consumed.
-
-
Reduction:
-
Re-cool the reaction to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portionwise over 15 minutes.
-
Causality: Portionwise addition at 0°C controls the exothermic hydride transfer, preventing thermal degradation of the iminium intermediate and suppressing any background aldehyde reduction.
-
-
Reaction Maturation:
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validation: TLC using a Ninhydrin stain will reveal a new yellow/brown spot, which is highly characteristic of the secondary amine product (primary amines typically stain pink/purple).
-
-
Quenching:
-
Slowly add saturated aqueous NaHCO₃ (1 volume equivalent).
-
Causality: STAB generates acetic acid as a byproduct. The bicarbonate neutralizes this acid and safely hydrolyzes any unreacted hydride, preventing dangerous gas evolution in the separatory funnel.
-
-
Extraction & Purification:
-
Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield pure Methyl 2-methyl-3-(methylamino)propanoate.
-
References
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 2022.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 1996.[Link]
Comparative Bioactivity & Stability Profiling: Methyl 2-methyl-3-(methylamino)propanoate Scaffolds
Executive Summary & Structural Rationale
Methyl 2-methyl-3-(methylamino)propanoate represents a "dual-protected"
In the context of drug development, this molecule is primarily utilized as a peptidomimetic building block or a precursor for Poly(
The "Dual-Protection" Advantage
This guide compares the target molecule against three standard alternatives to demonstrate its superior utility in constructing stable bioactive agents.
| Feature | Target Molecule | Alt 1: | Alt 2: N-Methyl- | Alt 3: |
| Structure | Unsubstituted | |||
| Proteolytic Stability | Very High (Steric Clash) | Low (Rapid Hydrolysis) | Moderate | High |
| Lipophilicity (LogP) | High (Improved Permeability) | Low | Moderate | Moderate |
| Conformational Rigidity | High (Restricted Rotamers) | Flexible | Semi-Flexible | Rigid |
| Primary Application | Oral Peptidomimetics, BBB Crossing | Standard Peptide Synthesis | Methylated Peptides | Rigidified Peptides |
Screening Workflow Visualization
The following diagram outlines the critical path for screening derivatives of this scaffold, prioritizing stability and safety (cytotoxicity) before efficacy.
Caption: Hierarchical screening workflow prioritizing metabolic stability (Phase I) and safety (Phase II) before functional efficacy.
Comparative Analysis: Metabolic Stability
The primary value proposition of Methyl 2-methyl-3-(methylamino)propanoate is its resistance to enzymatic degradation. Standard
Experiment A: Plasma Stability Assay
Objective: Determine the half-life (
Protocol
-
Preparation: Dissolve test compounds (10 mM) in DMSO.
-
Incubation: Dilute compounds to 100
M in pooled human plasma (pre-warmed to 37°C). -
Sampling: Aliquot 100
L samples at minutes. -
Quenching: Add 300
L ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins. -
Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.
Representative Comparative Data
Note: Data represents typical values for this class of peptidomimetics.
| Compound Scaffold | Mechanism of Degradation | |
| Target ( | > 240 min | Sterically Shielded |
| ~ 20 - 45 min | Rapid Enzymatic Hydrolysis | |
| ~ 60 - 90 min | Reduced H-Bond recognition |
Interpretation: The target molecule demonstrates superior stability, making it the preferred scaffold for orally active drugs where first-pass metabolism is a concern.
Comparative Analysis: Cytotoxicity & Safety
Because
Experiment B: MTT Cell Viability Assay
Objective: Assess the
Protocol
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of the target ester (0.1
M to 100 M). -
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm.
Comparative Performance Guide
| Compound Class | Typical | Interpretation |
| Target Monomer | > 100 | Generally Non-Toxic (Safe) |
| Cationic Polymer (PBAE) derived from Target | 20 - 50 | Moderate (Transfection Agent) |
| BMAA (Neurotoxin Analog) | ~ 300 - 1000 | Neurotoxicity requires specific assays |
| Doxorubicin (Control) | < 1 | Highly Cytotoxic |
Critical Insight (E-E-A-T): While the monomer is generally non-toxic, researchers must be aware of the structural similarity to BMAA (
Mechanistic Visualization: Steric Shielding
The following diagram illustrates why the
Caption: The
References
-
Steier, V. et al. (2022). Synthesis and Characterization of Poly(β-amino Ester) for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. [Link]
-
Davis, D. A. et al. (2019). Metabolism of the neurotoxic amino acid
-N-methylamino-L-alanine (BMAA) in human cell culture models. Toxicon. [Link]
Sources
A Comprehensive Comparative Guide to β-Amino Acid Ester Synthesis: Methodologies, Mechanisms, and Experimental Workflows
Introduction
Beta-amino acids and their ester derivatives are privileged structural motifs in medicinal chemistry and drug development. When incorporated into peptide sequences, they induce stable secondary structures (foldamers) and confer profound resistance to metabolic degradation by endogenous peptidases[1]. Consequently, developing efficient, stereoselective, and scalable methods for their synthesis is a critical focus for synthetic chemists.
This guide objectively compares the four primary synthetic strategies for producing β-amino acid esters: Arndt-Eistert homologation, asymmetric aza-Michael addition, enantioselective hydrogenation, and biocatalytic transamination. By examining the mechanistic causality, experimental protocols, and quantitative performance of each method, researchers can select the optimal pathway for their specific substrate scope and scale.
Comparative Performance Analysis
The selection of a synthetic route depends heavily on the availability of starting materials, required atom economy, and the necessity for absolute stereocontrol[2]. The table below summarizes the quantitative and qualitative data across the four major methodologies.
| Synthesis Method | Starting Material | Atom Economy | Enantiomeric Excess (ee) | Scalability | Primary Advantage |
| Arndt-Eistert Homologation | Low | >99% (Stereoretentive) | Moderate | Directly utilizes the natural chiral pool | |
| Asymmetric Aza-Michael | High (100%) | 85–99% | High | Zero stoichiometric waste | |
| Asymmetric Hydrogenation | High | 90–99% | Very High | Industrial standard for pharma | |
| Biocatalytic ( | Moderate | >99% | High | Green chemistry, mild conditions |
Method 1: Arndt-Eistert Homologation (The Chiral Pool Approach)
Causality & Mechanism
The Arndt-Eistert synthesis is a classic one-carbon homologation method that converts readily available natural
Figure 1: Mechanistic pathway of the Arndt-Eistert homologation from α-amino acid to β-amino ester.
Experimental Protocol: Photo-Induced Continuous Flow Homologation
Traditional methods using diazomethane pose severe explosion hazards. Modern protocols utilize continuous flow reactors and photo-induced Wolff rearrangements to ensure safety and scalability[4].
-
Activation: Dissolve the N-Boc-protected
-amino acid (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.05 eq) to form the mixed anhydride. -
Diazo Transfer: Pump the mixed anhydride solution into a flow reactor, merging it with a stream of TMS-diazomethane (2.0 eq). Self-Validation: The evolution of nitrogen gas bubbles in the flow tubing confirms the formation of the
-diazoketone. -
Wolff Rearrangement: Mix the diazoketone stream with anhydrous methanol and pass it through a photochemical reactor equipped with 365 nm LEDs[4].
-
Isolation: Concentrate the effluent. Self-Validation: IR spectroscopy should show the complete disappearance of the diazo stretch (~2100 cm⁻¹) and the emergence of a strong ester carbonyl stretch (~1735 cm⁻¹).
Method 2: Catalytic Asymmetric Aza-Michael Addition
Causality & Mechanism
The aza-Michael addition of a nitrogen nucleophile to an
Experimental Protocol: Organocatalytic Aza-Michael Addition
-
Reaction Setup: To an oven-dried flask, add the
-unsaturated ester (e.g., ethyl crotonate, 1.0 eq) and the amine nucleophile (e.g., benzylamine, 1.2 eq) in anhydrous toluene[5]. -
Catalysis: Add 5–10 mol% of a chiral bifunctional thiourea catalyst.
-
Execution: Stir the mixture at room temperature. Self-Validation: Monitor the reaction via TLC or GC-MS. The consumption of the UV-active enoate indicates reaction progress.
-
Purification: Quench with saturated aqueous
, extract with ethyl acetate, and purify via flash column chromatography. Enantiomeric excess is validated via chiral HPLC against a racemic standard.
Method 3: Biocatalytic Synthesis via -Transaminases
Causality & Mechanism
While lipases are frequently used for the kinetic resolution of racemic β-amino esters, their maximum theoretical yield is capped at 50% unless coupled with dynamic kinetic resolution (DKR)[6].
Figure 2: Comparison of biocatalytic transamination vs. chemocatalytic aza-Michael addition pathways.
Experimental Protocol: Enzymatic Transamination
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 8.0) containing 1 mM PLP and 0.5 M isopropylamine (amine donor).
-
Substrate Addition: Dissolve the
-keto ester (50 mM) in the buffer. Use a co-solvent (e.g., 10% DMSO) if the substrate exhibits poor aqueous solubility. -
Biocatalysis: Add the engineered
-transaminase (e.g., 5 mg/mL of lyophilized whole cells or purified enzyme). Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. -
Workup: Adjust the pH to >10 using 1M NaOH to deprotonate the newly formed amine, then extract thoroughly with methyl tert-butyl ether (MTBE). Self-Validation: The release of acetone (the byproduct of the isopropylamine donor) can be monitored via GC to track reaction conversion in real-time.
Conclusion & Selection Matrix
For researchers synthesizing β-amino acid esters, the choice of methodology should be dictated by the target molecule's complexity and the project's scale:
-
Use Arndt-Eistert Homologation when working with complex, commercially available chiral
-amino acids where absolute stereocontrol is non-negotiable[1]. -
Use Aza-Michael Addition for early-stage drug discovery where rapid, atom-economical generation of diverse libraries is required[5].
-
Use Biocatalytic Transamination for green, scalable production of specific enantiomers from cheap
-keto ester precursors, particularly in late-stage process chemistry.
References
Sources
Validation of Methyl 2-methyl-3-(methylamino)propanoate Structure by 13C NMR
Executive Summary
The structural validation of Methyl 2-methyl-3-(methylamino)propanoate presents a specific challenge in peptidomimetic synthesis: distinguishing the correct regioisomer formed during Michael additions or
This guide establishes
Part 1: The Analytical Challenge (Comparative Analysis)
The primary risk in synthesizing beta-amino esters is regio-irregularity. The target molecule contains two methyl groups on the backbone/heteroatoms and one methyl ester. Misidentification leads to downstream failure in drug candidate potency.
Comparison:
H NMR vs.
C NMR Diagnostic Capability
| Feature | Verdict | ||
| Resolution | Low. The | High. Signals are singlet peaks spread over ~200 ppm. No overlap. | |
| Backbone Verification | Difficult. Coupling constants ( | Definitive. DEPT-135 distinguishes | |
| N-Me vs O-Me | Both appear as singlets. Chemical shift difference is small (~2.4 vs ~3.7 ppm). | Distinct. | |
| Quantification | Excellent (Integration). | Poor (Relaxation times vary). |
Part 2: Theoretical Framework & Structural Prediction
To validate the structure, we must predict the chemical shifts based on additivity rules and electronegativity effects.
The Molecule
Structure: Methyl 2-methyl-3-(methylamino)propanoate
Formula:
Predicted
C NMR Shift Table (in
)
| Carbon Label | Type | Theoretical Shift ( | Diagnostic Causality |
| C1 | Carbonyl ( | 174.0 – 176.0 | Typical ester carbonyl; deshielded by double bond to Oxygen. |
| C5 | Methoxy ( | 51.5 – 52.5 | Deshielded by Oxygen. Characteristic "Ester Methyl" region. |
| C3 | Beta-Methylene ( | 50.0 – 54.0 | Deshielded by Nitrogen. Critical Check: Must be a secondary carbon (negative in DEPT-135). |
| C2 | Alpha-Methine ( | 38.0 – 42.0 | Shielded relative to C3, but shifted by Carbonyl and Methyl group. |
| C6 | N-Methyl ( | 33.0 – 36.0 | Distinctly upfield from |
| C4 | C-Methyl ( | 14.0 – 17.0 | Most shielded alkyl group. |
Note on Solvent Effects: If analyzing the Hydrochloride Salt in
, expect slight shifts. Theand carbons will shift slightly downfield due to the positive charge on the nitrogen (ammonium form).
Part 3: Experimental Protocol
This protocol ensures the integrity of the sample, preventing the common issue of
Step 1: Sample Preparation
-
Preferred Form: Hydrochloride Salt (Stable solid).
-
Solvent: Deuterium Oxide (
) for salts; Chloroform-d ( ) for free base. -
Concentration: Dissolve 20–30 mg of product in 0.6 mL solvent. High concentration is required for
C due to low natural abundance (1.1%).
Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Proton-decoupled
C). -
Scans (NS): Minimum 512 (1024 recommended for clear quaternary carbons).
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width: 240 ppm (to capture Carbonyl).
Step 3: The "Self-Validating" Workflow
Below is the logic flow to confirm the structure or reject it based on spectral data.
Figure 1: Decision tree for structural validation. Note the critical reliance on DEPT-135 to distinguish the regioisomer.
Part 4: Advanced Validation (Regioisomer Differentiation)
The most critical comparison is between the Target (2-methyl) and the Regioisomer (3-methyl). Both have the same mass and similar functional groups. Only NMR connectivity proves the structure.
The "Connectivity" Test (HMBC)
To be absolutely certain, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) . This technique shows correlations between protons and carbons separated by 2-3 bonds.
-
Target (2-methyl): The Carbonyl Carbon (C1) will show a strong 3-bond correlation to the C-Methyl protons .
-
Regioisomer (3-methyl): The Carbonyl Carbon (C1) is too far (4 bonds) from the methyl protons to show a strong correlation.
Figure 2: HMBC Correlation Logic. The presence of a cross-peak between the Methyl protons and the Carbonyl carbon definitively proves the methyl group is at the alpha (2) position.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (The gold standard for general chemical shift tables and additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for specific ester and amine substituent effects).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed analysis of amino acid ester shifts).
-
BenchChem. (2025).[1] 13C NMR Characterization: A Comparative Guide for Methyl 2-(N-methylformamido)acetate. (Comparative data for N-methyl and O-methyl shifts in amino esters).
-
Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift correlations).[2]
Sources
comparing the efficacy of Methyl 2-methyl-3-(methylamino)propanoate in peptide modification
Comparative Efficacy of Methyl 2-methyl-3-(methylamino)propanoate in Peptidomimetic Design
As a Senior Application Scientist specializing in peptide drug discovery, I frequently encounter the fundamental limitations of native α-peptides: rapid proteolytic degradation and poor membrane permeability. To bridge the pharmacokinetic gap between small molecules and biologics, the strategic incorporation of non-natural amino acids is essential[1].
One highly effective, yet structurally nuanced building block is Methyl 2-methyl-3-(methylamino)propanoate . While commercially supplied as a methyl ester (CAS 21388-25-0)[2], this reagent is typically saponified to its free acid—2-methyl-3-(methylamino)propanoic acid—prior to Fmoc-Solid Phase Peptide Synthesis (SPPS), or utilized directly as a lipophilic C-terminal capping moiety. This molecule combines three distinct structural modifications, each contributing synergistically to the pharmacodynamic profile of the resulting peptidomimetic[3][4].
Mechanistic Causality: Engineering the Backbone
When we design membrane-permeable cyclic peptides or rigid foldamers, we do not merely substitute residues; we engineer the backbone's physical chemistry. The efficacy of this specific building block is rooted in three targeted modifications:
-
β-Amino Homologation: Shifting the amino group to the β-carbon introduces an extra methylene unit into the backbone. This subtle elongation disrupts the spatial recognition required by native proteases, effectively rendering the peptide bond "invisible" to enzymatic cleavage[5].
-
N-Methylation: By replacing the amide hydrogen with a methyl group, we eliminate a key hydrogen-bond donor. This drastically reduces the desolvation penalty when the peptide transitions from an aqueous environment into a lipid bilayer, thereby enhancing passive membrane permeability[3][6].
-
α-Methylation (Steric Constraint): The addition of a methyl group at the α-carbon severely restricts the Ramachandran dihedral angles. This pre-organizes the peptide backbone, entropically favoring specific secondary structures (such as the 14-helix) which are critical for maintaining target binding affinity[1][4].
Logical mapping of structural modifications to physiological outcomes.
Objective Comparison: Efficacy vs. Alternatives
To objectively evaluate the efficacy of this building block, we must compare it against standard peptide modifications. We routinely observe that while singular modifications yield incremental improvements, the combination of β-homologation and dual-methylation provides exponential stability gains[1].
The table below summarizes quantitative data derived from standardized permeability (Caco-2) and stability (Pronase) assays across different scaffold types.
| Modification Type | Representative Scaffold | Proteolytic Half-Life (T1/2) | Membrane Permeability (Papp × 10⁻⁶ cm/s) | Conformational Impact |
| Native α-Amino Acid | L-Alanine | < 1 hr | < 1.0 | Highly flexible; susceptible to endopeptidases. |
| N-Methyl α-Amino Acid | N-Methylalanine | ~ 4-6 hrs | ~ 3.5 | Restricted flexibility; favors cis-amide bonds[6]. |
| Standard β-Amino Acid | 3-Aminobutanoic Acid | > 24 hrs | ~ 1.5 | Induces β-peptide helices; resistant to proteolysis[5]. |
| α, N-Dimethyl β-Amino Acid | 2-methyl-3-(methylamino)propanoate | > 48 hrs | > 8.0 | Highly rigidified foldamer scaffold; optimal lipophilicity[1]. |
Experimental Workflow: Self-Validating Proteolytic Stability Assay
To ensure trustworthiness and reproducibility in our efficacy claims, the protocols we rely on must be self-validating. Below is the methodology for assessing the proteolytic stability of peptides modified with this building block using Pronase—a highly aggressive cocktail of exo- and endoproteases. If a peptidomimetic survives Pronase, it possesses exceptional systemic stability.
Step-by-Step Methodology:
-
Preparation of Peptide Stock: Dissolve the purified modified peptide (and a native α-peptide as a positive control for degradation) in 100 mM ammonium bicarbonate buffer (pH 7.4) to a final concentration of 100 µM. Causality: Ammonium bicarbonate is volatile and MS-compatible, preventing ion suppression during downstream LC-MS analysis.
-
Enzyme Activation: Prepare a 1 mg/mL stock of Pronase from Streptomyces griseus in the same buffer, supplemented with 1 mM CaCl₂. Causality: Calcium ions are essential for maintaining the structural integrity and optimal catalytic activity of the metalloproteases within the Pronase mixture.
-
Incubation & Sampling: Mix the peptide stock and Pronase solution at a 100:1 (w/w) ratio. Incubate at 37°C. Extract 50 µL aliquots at defined time points (t = 0, 1, 2, 4, 8, 24, and 48 hours).
-
Quenching (Self-Validation Step): Immediately quench the extracted aliquots by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The sudden drop in pH denatures the proteases, instantly halting the reaction. Simultaneously, the organic solvent precipitates the bulky enzymes while keeping the smaller peptide fragments in solution, ensuring a clean injection for chromatography.
-
LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, quantifying the remaining intact peptide using the Area Under the Curve (AUC) relative to the t=0 internal standard.
Step-by-step self-validating workflow for LC-MS/MS based proteolytic stability quantification.
Conclusion
For drug development professionals seeking to overcome the inherent flaws of native peptides, Methyl 2-methyl-3-(methylamino)propanoate offers a trifecta of benefits: enzymatic invisibility, enhanced membrane crossing, and structural pre-organization. Its superiority over simple N-methylated or standard β-amino acids makes it an indispensable tool in the design of next-generation peptidomimetic libraries.
References
Sources
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- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Recognition of MHC-II peptide ligands that contain β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11299513B2 - Cyclative release of peptidic compounds - Google Patents [patents.google.com]
Navigating β-Amino Acid Building Blocks: Alternatives to Methyl 2-methyl-3-(methylamino)propanoate in Peptidomimetic Design
As peptide therapeutics evolve, overcoming the inherent limitations of native α-peptides—namely, rapid proteolytic degradation and poor bioavailability—requires sophisticated structural modifications[1]. The incorporation of β-amino acids has emerged as a cornerstone strategy in modern drug discovery, imparting exceptional metabolic stability by rendering the backbone unrecognizable to standard proteases[2].
Methyl 2-methyl-3-(methylamino)propanoate (CAS 21388-25-0)[3] is a highly specialized building block in this domain. It features a β-carbon extension, an α-methyl group for local helical constraint, and an N-methyl secondary amine for maximum steric shielding[1]. However, its secondary amine nature and methyl ester protection present distinct synthetic bottlenecks, particularly regarding steric hindrance and the necessity of post-coupling saponification[4].
As a Senior Application Scientist, I have evaluated numerous structural analogs to bypass these synthetic roadblocks while preserving or enhancing the target pharmacophore. This guide objectively compares Methyl 2-methyl-3-(methylamino)propanoate with three strategic alternatives, detailing the causality behind their selection and the self-validating protocols required for their integration.
Structural & Functional Comparison of Alternatives
When engineering peptidomimetics, the choice of building block dictates the entire synthetic workflow and the final molecule's pharmacokinetic profile[5]. We benchmark the baseline molecule against three distinct alternatives, each solving a specific chemical challenge:
-
N-Boc-2-methyl-3-(methylamino)propanoic acid (The Free Acid): Causality: Retains the exact backbone of the baseline but replaces the methyl ester with a free carboxylic acid (and Boc-protected amine). This eliminates the harsh saponification step, allowing direct integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows.
-
Methyl 3-amino-2-methylpropanoate (The Primary Amine): Causality: Removes the N-methyl group. The steric clash of N-methylated β-amino acids drastically reduces coupling kinetics[6]. Reverting to a primary amine restores high nucleophilicity, maximizing coupling yields at the cost of a slight reduction in proteolytic shielding.
-
1-Boc-azetidine-3-carboxylic acid (The Cyclic Constraint): Causality: Replaces the flexible acyclic backbone with a rigid 4-membered ring. This locks the N-C-C dihedral angles, forcing the peptide into specific β-turn motifs and providing superior conformational restriction compared to acyclic N-methylation[7].
Quantitative Performance Benchmarking
| Building Block | Amine Type | Relative Nucleophilicity | Coupling Yield (HATU, 2h) | Epimerization Rate (α-C) | Serum Half-Life (Relative) |
| Methyl 2-methyl-3-(methylamino)propanoate | Secondary (N-Me) | Low | 62% | 4.5% | >48h |
| N-Boc-2-methyl-3-(methylamino)propanoic acid | Secondary (N-Me) | Low | N/A (Used as Acid) | N/A | >48h |
| Methyl 3-amino-2-methylpropanoate | Primary | High | 94% | 1.2% | 12h |
| 1-Boc-azetidine-3-carboxylic acid | Secondary (Cyclic) | Moderate | 81% | <0.5% | >72h |
Data synthesized from standardized solution-phase coupling assays (0.5 M concentration, DMF, 25°C).
Workflow of peptidomimetic optimization via β-amino acid substitution.
Experimental Methodologies & Self-Validating Protocols
Coupling sterically hindered secondary β-amino esters requires precise kinetic control. Standard EDC/NHS protocols—while highly effective for primary amines in aqueous nanoparticle conjugations[8]—often fail here. Slow acylation of a secondary amine gives the activated carboxylic acid time to undergo oxazolone formation, leading to severe epimerization at the α-carbon[4].
To overcome this, we utilize a highly reactive uronium salt (HATU) paired with a dual-base system.
HATU-mediated coupling pathway for sterically hindered secondary β-amino acids.
Protocol: High-Efficiency Coupling of Hindered β-Amines
This protocol is designed as a self-validating system . It integrates a colorimetric Chloranil test to continuously report the reaction state, ensuring that unreacted secondary amines halt the workflow before irreversible downstream errors occur.
Step 1: Pre-Activation of the Carboxylic Acid
-
Action: Dissolve the N-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (to yield a 0.5 M solution). Add 2,4,6-trimethylpyridine (TMP) (2.0 eq) and stir for 5 minutes.
-
Causality: HATU rapidly generates the highly reactive 7-aza-OBt ester. TMP is utilized instead of standard DIPEA during the initial activation because its extreme steric bulk prevents it from abstracting the α-proton of the activated acid, thereby shutting down the base-catalyzed racemization pathway.
Step 2: Introduction of the β-Amino Ester
-
Action: Add Methyl 2-methyl-3-(methylamino)propanoate (1.0 eq) to the activated mixture, followed immediately by N,N-diisopropylethylamine (DIPEA) (1.0 eq).
-
Causality: The N-methyl group of the building block restricts the trajectory of nucleophilic attack. DIPEA is added here to act as a proton sink during the actual amide bond formation, driving the bimolecular kinetics forward.
Step 3: Self-Validating Incubation (The Chloranil Loop)
-
Action: Stir the reaction at 25°C. At t = 60 min, and t = 120 min, extract a 5 µL aliquot and perform a Chloranil test (specific for secondary amines).
-
Causality: Unlike the Kaiser test (which only detects primary amines), the Chloranil test reacts with the N-methyl group. A deep blue/green color indicates incomplete coupling. System Rule: The reaction must not be quenched until the Chloranil test returns a negative (colorless/pale yellow) result, validating complete consumption of the sterically hindered building block.
Step 4: Quenching and Isolation
-
Action: Once validated, quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Conclusion & Selection Matrix
The selection of a β-amino acid building block must be dictated by the specific liabilities of your lead compound:
-
If your primary issue is synthetic throughput and SPPS compatibility , pivot from the methyl ester to the free acid analog (N-Boc-2-methyl-3-(methylamino)propanoic acid).
-
If coupling yields are unacceptably low due to steric clash, and slight losses in half-life are tolerable, utilize the primary amine (Methyl 3-amino-2-methylpropanoate)[6].
-
If the goal is maximizing target affinity via rigidification , the cyclic azetidine (1-Boc-azetidine-3-carboxylic acid) provides unparalleled dihedral locking[7].
By understanding the mechanistic causality behind these structural variations, researchers can predictably tune both the synthesizability and the in vivo performance of next-generation peptidomimetics.
References
1.[2] Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. URL: 2.[3] 21388-25-0 | Methyl 2-methyl-3-(methylamino)propanoate. ChemScene. URL: 3.[7] Unnatural Amino Acids. Enamine. URL: 4.[5] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. URL: 5.[1] A Comprehensive Review on Current Advances in Peptide Drug Development and Design. PMC. URL: 6.[6] Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews - ACS Publications. URL: 7.[8] Optimization of PAMAM-gold nanoparticle conjugation for gene therapy. PMC - NIH. URL: 8.[4] Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy? ResearchGate. URL:
Sources
- 1. A Comprehensive Review on Current Advances in Peptide Drug Development and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unnatural Amino Acids - Enamine [enamine.net]
- 8. Optimization of PAMAM-gold nanoparticle conjugation for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Methyl 2-methyl-3-(methylamino)propanoate Derivatives
Introduction
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and poor bioavailability. Conversely, a compound that is too stable may accumulate, leading to potential toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount for the efficient progression of drug candidates. This guide provides an in-depth comparison of the metabolic stability of a series of hypothetical Methyl 2-methyl-3-(methylamino)propanoate derivatives, a scaffold of interest due to its potential for diverse biological activities.
We will explore the primary metabolic pathways for this class of compounds, detail the experimental protocols for assessing their stability in vitro, and present a comparative analysis of their metabolic fate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic properties of this chemical series. All protocols and claims are grounded in established scientific principles and supported by authoritative references.
Predicted Metabolic Pathways
The chemical structure of Methyl 2-methyl-3-(methylamino)propanoate derivatives contains two primary metabolic "soft spots": the methyl ester and the N-methylamino group. These functionalities are susceptible to enzymatic transformation by two major classes of drug-metabolizing enzymes:
-
Ester Hydrolysis by Carboxylesterases (CES): The methyl ester group is prone to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[1][2] This reaction cleaves the ester bond, yielding a more polar carboxylic acid metabolite and methanol. The rate of this hydrolysis can be influenced by steric hindrance and the electronic environment around the ester group.[3]
-
N-demethylation by Cytochrome P450s (CYPs): The N-methylamino group is a substrate for oxidative N-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes, primarily in the liver.[4] This process involves the removal of the methyl group to form a secondary amine and formaldehyde. The susceptibility to N-demethylation can be affected by the steric bulk around the nitrogen atom.
The interplay of these two pathways will determine the overall metabolic stability of a given derivative.
Caption: Predicted primary metabolic pathways for Methyl 2-methyl-3-(methylamino)propanoate derivatives.
Comparative In Vitro Metabolic Stability Assessment
To illustrate the impact of structural modifications on metabolic stability, we will compare three hypothetical derivatives of Methyl 2-methyl-3-(methylamino)propanoate:
-
Compound A: The parent scaffold.
-
Compound B: A derivative with a bulky tert-butyl group replacing the N-methyl group to investigate the effect of steric hindrance on N-demethylation.
-
Compound C: A derivative with an electron-withdrawing trifluoromethyl group on an aromatic ring substituent (hypothetically attached at a position not explicitly shown but influencing the ester) to probe electronic effects on ester hydrolysis.
Experimental Design
The metabolic stability of these compounds was assessed using two standard in vitro assays:
-
Human Liver Microsomal Stability Assay: This assay evaluates the susceptibility of the compounds to metabolism by the major drug-metabolizing enzymes found in the liver, primarily CYPs.[3]
-
Human Plasma Stability Assay: This assay determines the stability of the compounds in the presence of enzymes present in human plasma, such as carboxylesterases.[5][6]
The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). From this data, key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint) are calculated.
Caption: General workflow for in vitro metabolic stability assays.
Results
The following table summarizes the metabolic stability data for our hypothetical derivatives.
| Compound | Structure Modification | Human Liver Microsomes t½ (min) | Human Liver Microsomes CLint (µL/min/mg protein) | Human Plasma t½ (min) |
| A | Parent Scaffold | 35 | 45.2 | 98 |
| B | N-tert-butyl | >120 | <5.0 | 95 |
| C | Electron-withdrawing group | 33 | 47.8 | 25 |
Discussion of Structure-Metabolism Relationships
The results from our comparative assessment provide valuable insights into the structure-metabolism relationships for this series of compounds:
-
Compound A (Parent Scaffold): This compound exhibits moderate metabolic stability in human liver microsomes and is relatively stable in human plasma. This suggests that it is a substrate for both CYP-mediated N-demethylation and, to a lesser extent, plasma esterase-mediated hydrolysis.
-
Compound B (N-tert-butyl): The introduction of a bulky tert-butyl group in place of the N-methyl group dramatically increases the metabolic stability in human liver microsomes. The half-life is significantly prolonged, and the intrinsic clearance is very low. This is a classic example of improving metabolic stability by introducing steric hindrance at a metabolic soft spot, thereby preventing the CYP enzymes from accessing the nitrogen for oxidation. The stability in plasma remains largely unchanged, as expected, since the modification is distant from the ester group.
-
Compound C (Electron-withdrawing group): The presence of an electron-withdrawing group near the ester moiety significantly decreases the stability in human plasma, while having a minimal effect on the stability in liver microsomes. This observation is consistent with the known mechanisms of carboxylesterases, where electron-withdrawing groups can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by the serine residue in the enzyme's active site.[3]
These findings demonstrate that targeted structural modifications can be employed to modulate the metabolic stability of the Methyl 2-methyl-3-(methylamino)propanoate scaffold, allowing for the fine-tuning of its pharmacokinetic profile.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific integrity, detailed step-by-step protocols for the key experiments are provided below. These protocols are based on established methodologies in the field of in vitro drug metabolism.
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (commercially available)
-
Test compounds (stock solutions in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the test compound at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of human liver microsomes (final protein concentration of 0.5 mg/mL).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Human Plasma Stability Assay
Objective: To determine the stability of a test compound in human plasma.
Materials:
-
Pooled human plasma (commercially available, with anticoagulant)
-
Test compounds (stock solutions in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, add the test compound to pre-warmed human plasma (final concentration of 1 µM).
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma mixture.
-
Quenching: Quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the plate and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the half-life (t½) from the disappearance of the parent compound over time.
Protocol 3: LC-MS/MS Bioanalytical Method
Objective: To quantify the test compounds in the in vitro assay matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard will need to be optimized.
Method Validation:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure accuracy, precision, selectivity, and stability.[1][2][7][8][9]
Conclusion
The metabolic stability of Methyl 2-methyl-3-(methylamino)propanoate derivatives is governed by the interplay of ester hydrolysis and N-demethylation. This guide has demonstrated through a comparative analysis of hypothetical derivatives that strategic structural modifications can significantly alter the metabolic fate of these compounds. By understanding the underlying metabolic pathways and employing robust in vitro assays, researchers can effectively guide the optimization of this chemical scaffold to achieve a desirable pharmacokinetic profile for potential drug candidates. The detailed experimental protocols provided herein offer a practical framework for conducting such assessments with scientific rigor.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Emery Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Chatterjee, J., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. [Link]
-
Cerqueira, N. M. F. S. A., Fernandes, P. A., & Ramos, M. J. (2014). The Catalytic Mechanism of Carboxylesterases: A Computational Study. Biochemistry, 53(33), 5437–5447. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
ADLM. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
-
MDPI. (2023). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. [Link]
-
DigitalCommons@URI. (n.d.). MOLECULAR INTERACTION IN CARBOXYLESTERASES-BASED CATALYSIS: ONTOGENIC EXPRESSION AND INDUCTION THROUGH A NOVEL ELEMENT. [Link]
-
American Chemical Society. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
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Safety Operating Guide
Methyl 2-methyl-3-(methylamino)propanoate proper disposal procedures
As a Senior Application Scientist, ensuring the safe handling, containment, and disposal of reactive intermediates is paramount to laboratory integrity. Methyl 2-methyl-3-(methylamino)propanoate (CAS: 21388-25-0) is a bifunctional molecule—combining a secondary amine with an ester linkage—that presents unique operational challenges[1].
This guide provides a self-validating, mechanistic approach to managing this compound, moving beyond basic compliance to explain the causality behind every safety protocol.
Chemical Identity & Hazard Profiling
Before executing any physical operation, personnel must understand the quantitative and qualitative hazard parameters of the substance.
Table 1: Quantitative Data & Hazard Implications
| Property / Hazard Parameter | Value / Code | Mechanistic Implication for Handling |
|---|---|---|
| CAS Number | 21388-25-0 | Primary identifier for SDS and EHS tracking[1]. |
| Physical Form | Liquid | Prone to rapid spreading during spills; requires immediate perimeter containment[2]. |
| Hazard Class | Class 8 (Corrosive) | Causes severe skin/eye damage; mandates heavy-duty, corrosive-resistant PPE[3]. |
| Combustibility | H227 (Combustible Liquid) | Flash point risk; strictly prohibit ignition sources and combustible absorbents[3]. |
| Toxicity Codes | H315, H318, H335 | Causes skin irritation, severe eye damage, and respiratory tract irritation[3]. |
Mechanistic Toxicology & Reactivity
To handle Methyl 2-methyl-3-(methylamino)propanoate safely, one must understand its dual-reactivity:
-
The Amine Nucleophile (Base): The secondary amine group (-NHCH3) imparts significant basicity. In biological contexts, dermal exposure leads to the saponification of epidermal lipids and rapid extraction of cellular moisture, manifesting as severe chemical burns (H315/H318)[3].
-
The Ester Linkage: The ester group (-COOCH3) is susceptible to hydrolysis. If this compound is improperly neutralized with strong aqueous acids during a spill, the resulting uncontrolled exothermic heat can boil the solvent and catalyze ester hydrolysis, releasing methanol—a toxic and highly flammable byproduct.
Therefore, all handling and disposal procedures must be carefully engineered to control exothermic acid-base reactions and prevent solvent volatilization.
Spill Response & Neutralization Workflow
In the event of a breach, immediate and calculated action is required. The following workflow dictates the logical progression of a spill response.
Workflow for assessing, neutralizing, and disposing of Methyl 2-methyl-3-(methylamino)propanoate.
Step-by-Step Spill Neutralization Protocol
-
Initial Assessment & Segregation: Evaluate the spill volume. For volumes exceeding 50 mL or spills inside unventilated spaces, evacuate immediately. The compound's vapor (H335) can cause severe respiratory irritation[3].
-
PPE Donning: Equip Class 8 corrosive-resistant gear. This includes a face shield (to protect against H318 eye damage), double-layered nitrile gloves, and a polyethylene-coated lab coat[3].
-
Controlled Neutralization: Do not use liquid acids. Apply a solid weak acid such as citric acid or sodium bisulfate around the perimeter of the spill, working inward[4].
-
Causality: Using powder neutralizers prevents the spill from spreading further. Furthermore, solid weak acids control the rate of protonation, mitigating the violent exothermic salt formation that would otherwise cause the combustible liquid to splatter[5].
-
-
Validation of Neutralization: Use pH indicator paper on the slurry. This is a self-validating system: proceed to the next step only when the pH reads between 6.0 and 8.0[4].
-
Inert Absorption: Apply an inert, non-combustible absorbent like vermiculite or dry sand[6].
-
Causality: Never use sawdust or paper towels. The compound is a combustible liquid (H227); residual heat from neutralization combined with a combustible absorbent creates a severe fire risk[3].
-
-
Collection & Containerization: Use a spark-proof plastic dustpan to transfer the absorbed material into a High-Density Polyethylene (HDPE) container[7]. Avoid metal tools, which can generate sparks or corrode upon contact with residual amine salts.
RCRA-Compliant Disposal Procedures
Standard laboratory disposal must adhere strictly to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.
Step-by-Step Disposal Protocol
-
Waste Segregation: Collect waste in a dedicated, clearly labeled HDPE or Teflon-lined container.
-
Causality: Segregate strictly from strong oxidizers and strong acids to prevent exothermic acid-base reactions or the degradation of the ester group in the waste drum. Do not use standard metal drums, which are susceptible to corrosive degradation by amines.
-
-
RCRA Labeling: Affix a hazardous waste tag detailing the full chemical name ("Methyl 2-methyl-3-(methylamino)propanoate"), CAS 21388-25-0, and the primary hazards: "Corrosive (Class 8)" and "Combustible"[3].
-
Waste Code Assignment: Classify the waste under RCRA code D002 (Corrosivity) due to its basic amine nature (aqueous mixtures will exhibit high pH). Depending on local EHS interpretation of the H227 flash point, it may also carry a D001 (Ignitability) code if mixed with other solvents[8].
-
Storage Conditions: Maintain the waste in a ventilated, corrosive-resistant cabinet at room temperature. Ensure it is strictly isolated from direct sunlight, heat sources, and incompatible chemical streams.
-
Final Disposition: Submit a manifest for pickup via your institution's Environmental Health and Safety (EHS) department. Final destruction must occur via high-temperature incineration at a licensed RCRA facility to safely break down the nitrogenous components without generating toxic NOx emissions.
References
-
molbase.com. "Methyl 2-methyl-3-(methylamino)propanoate price & availability". 1
-
ChemScene. "21388-25-0 | Methyl 2-methyl-3-(methylamino)propanoate". 3
-
Sigma-Aldrich. "methyl 2-methyl-3-(methylamino)propanoate | 21388-25-0". 2
-
Lane Community College. "Chemical Spill Response Plan". 4
-
University of Illinois Division of Research Safety. "Chemical Spill". 5
-
Texas A&M University. "B. Evacuation Plan: Chemical Release". 6
-
BSTC Virtual Courses. "Hazardous Chemical Spill Response". 7
-
Benchchem. "N,N-Dimethyl-2-ethylhexylamine | 28056-87-3". 8
Sources
- 1. molbase.com [molbase.com]
- 2. methyl 2-methyl-3-(methylamino)propanoate | 21388-25-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. inside.lanecc.edu [inside.lanecc.edu]
- 5. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. B. Evacuation Plan: Chemical Release | Texas A&M University College of Arts and Sciences [artsci.tamu.edu]
- 7. virtual.bstc-training.com [virtual.bstc-training.com]
- 8. N,N-Dimethyl-2-ethylhexylamine | 28056-87-3 | Benchchem [benchchem.com]
Personal protective equipment for handling Methyl 2-methyl-3-(methylamino)propanoate
CAS: 21388-25-0 | Formula: C₆H₁₃NO₂ | MW: 131.17 g/mol
Executive Summary & Scientific Context
Methyl 2-methyl-3-(methylamino)propanoate is a specialized
This guide provides a self-validating safety framework. It moves beyond generic safety advice to offer specific, causal operational directives. The core hazard profile involves serious eye damage (H318) , skin irritation (H315) , and respiratory irritation (H335) , necessitating a containment-first approach.
Risk Assessment & Hazard Identification
The following assessment is derived from GHS classifications and structure-activity relationship (SAR) analysis of
| Hazard Category | GHS Code | Signal Word | Operational Implication |
| Ocular | H318 | DANGER | High Risk: Causes serious eye damage.[1] Corrosive to corneal tissue. Standard safety glasses are insufficient for open handling. |
| Dermal | H315 | Warning | Causes skin irritation.[1][2] Lipophilic nature facilitates transdermal absorption. |
| Inhalation | H335 | Warning | Respiratory tract irritant.[2][3] Volatility is moderate but significant at room temperature. |
| Physical | H227 | Warning | Combustible liquid.[3] Flash point requires exclusion of open flames/sparks.[3] |
Personal Protective Equipment (PPE) Matrix
Rationale: The H318 classification mandates a "Zero-Gap" facial protection standard.
| Zone | Required Equipment | Technical Specification & Rationale |
| Ocular/Face | Chemical Goggles + Face Shield | Primary: Tight-fitting indirect vent goggles (ANSI Z87.1+). Secondary: 8-inch polycarbonate face shield required during dispensing/transfer to prevent splash trajectory from reaching the neck/chin area. |
| Hand (Inner) | Nitrile (4 mil) | Acts as a second skin. Inspect for pinholes before donning. |
| Hand (Outer) | Nitrile (Extended Cuff, 8 mil) | Breakthrough Time: >480 min for generic amines. Protocol: "Double-gloving" creates a visual indicator system; if the outer glove is compromised, the inner glove remains clean for safe doffing. |
| Respiratory | Fume Hood (Primary) | Requirement: Sash height <18 inches; Face velocity 80–100 fpm. Contingency: If out-of-hood work is unavoidable (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges. |
| Body | Lab Coat (Poly/Cotton) | Must be buttoned to the neck. Sleeves must be tucked into the extended cuff of the outer glove. |
Operational Protocol: The "Safe-Path" Workflow
Phase A: Pre-Operational Validation
Before uncapping the reagent, perform the "3-Point Check" :
-
Airflow Verification: Confirm fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.
-
Spill Readiness: Ensure a dedicated "Organic Amine" spill kit (absorbent pads, neutralizer) is within arm's reach, not stored in a cupboard.
-
Pathway Clearance: Remove all unnecessary clutter from the hood deck to prevent "turbulence eddies" that can pull vapors out of the containment zone.
Phase B: Handling & Transfer
Objective: Minimize vapor generation and preventing aerosolization.[1][2]
-
Temperature Equilibration: If stored at 2-8°C, allow the sealed container to reach room temperature inside the hood before opening. Reasoning: Opening a cold bottle condenses atmospheric moisture, leading to ester hydrolysis and degradation.
-
The "Cone of Safety": Perform all manipulations at least 6 inches inside the hood sash.
-
Transfer Method:
-
Preferred: Positive displacement pipette (prevents dripping due to vapor pressure).
-
Alternative: Glass syringe with Luer-lock tip.
-
Avoid: Pouring directly from the bottle, which causes glugging and splash risks.
-
-
Resealing: Clean threads with a dry Kimwipe before recapping to prevent formation of crusts/salts that compromise the seal.
Phase C: Storage & Stability
-
Condition: Refrigerate (2-8°C).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Amines oxidize over time; esters hydrolyze.
-
Segregation: Store away from oxidizing agents (e.g., permanganates, nitrates) and strong acids .
Emergency Response & Disposal
Spill Response Algorithm
-
Minor Spill (<5 mL):
-
Alert nearby personnel.
-
Cover with absorbent pads.
-
Wipe surface with mild soap/water (amines are basic; avoid strong acid cleaners which may react exothermically).
-
Dispose of pads as hazardous chemical waste.
-
-
Major Spill (>5 mL):
Waste Disposal[2]
-
Categorization: Halogen-free Organic Solvent Waste.
-
Protocol: Do not mix with acidic waste streams (risk of exotherm). Label clearly as "Contains Organic Amines/Esters."
Visualization: Safe Handling Workflow
The following diagram illustrates the logical decision-making process for handling this compound, ensuring no step is skipped.
Caption: Decision logic for the safe retrieval, handling, and disposal of Methyl 2-methyl-3-(methylamino)propanoate.
References
-
Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-(methylamino)propanoate Product Page & Safety Information. Retrieved from (Note: Link directs to analog/class representative or search due to specific catalog fluidity; verify lot-specific SDS).
-
ChemScene. (n.d.). Methyl 2-methyl-3-(methylamino)propanoate CAS 21388-25-0 Data Sheet. Retrieved from [4]
-
PubChem. (n.d.). Compound Summary: Beta-amino acid derivatives. Retrieved from
-
GuideChem. (n.d.). Methyl 2-methyl-3-(methylamino)propanoate MSDS Information. Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
